Dihexyl ether
Description
Structure
3D Structure
Properties
IUPAC Name |
1-hexoxyhexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPIUIOXAFBGMNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059421 | |
| Record name | Hexane, 1,1'-oxybis- | |
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Molecular Weight |
186.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS] | |
| Record name | Hexane, 1,1'-oxybis- | |
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| Record name | Hexyl ether | |
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Vapor Pressure |
0.04 [mmHg] | |
| Record name | Hexyl ether | |
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CAS No. |
112-58-3 | |
| Record name | Dihexyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112-58-3 | |
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| Record name | Dihexyl ether | |
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| Record name | Dihexyl ether | |
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| Record name | Hexane, 1,1'-oxybis- | |
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| Record name | Hexane, 1,1'-oxybis- | |
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| Record name | Dihexyl ether | |
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| Record name | DIHEXYL ETHER | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Dihexyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihexyl ether, also known as 1-hexoxyhexane, is an organic compound with the chemical formula C12H26O.[1][2][3][4] It belongs to the ether family, characterized by an oxygen atom connected to two alkyl groups, in this case, two hexyl groups.[5] This colorless liquid possesses a mild odor and is noted for its stability and low reactivity.[2][3][6][7] Its hydrophobic nature and good solvency for nonpolar compounds make it a valuable solvent in various chemical processes, including organic synthesis and extraction.[5][6] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols, and a visualization of the interplay between its properties and applications.
Core Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below, providing a clear reference for laboratory and industrial applications.
| Property | Value | Reference Temperature (°C) | Reference Pressure | Citations |
| Molecular Formula | C12H26O | [1][2][3][4] | ||
| Molecular Weight | 186.33 g/mol | [2] | ||
| Appearance | Colorless to pale yellow clear liquid | |||
| Odor | Mild | [2][3][7] | ||
| Density | 0.793 g/mL | 25 | [2][3][8] | |
| 0.79400 to 0.79600 g/mL | 20 | |||
| Melting Point | -43 °C | [2][4][8][9] | ||
| Boiling Point | 223 °C | 760.00 mm Hg | [1] | |
| 228-229 °C | [2][3] | |||
| 228-230 °C | [4] | |||
| Flash Point | 78.33 °C (173.00 °F) | TCC | ||
| 78 °C (172.4 °F) | Closed cup | |||
| Vapor Pressure | 0.046100 mmHg | 25 | ||
| 0.148 mmHg | 25 | [2] | ||
| Refractive Index | 1.42000 to 1.42200 | 20 | [1] | |
| n20/D 1.4204 | 20 | [2][3] | ||
| Solubility in Water | 2.874 mg/L (estimated) | 25 | ||
| Very slight | [3][7] | |||
| Solubility in Organic Solvents | Soluble in alcohol, miscible with most organic solvents | [1][2][3][7] | ||
| LogP (o/w) | 5.117 (estimated) | [1] | ||
| 4.98 | [3] | |||
| Stability | Stable under recommended storage conditions | [10] |
Experimental Protocols
Synthesis of this compound
A common method for the preparation of this compound is through the acid-catalyzed dehydration of n-hexyl alcohol.[11]
Materials and Equipment:
-
n-hexyl alcohol (50 g, 61 ml)[11]
-
Concentrated sulfuric acid (6 g, 3.5 ml)[11]
-
5% Sodium hydroxide solution[11]
-
Anhydrous potassium carbonate[11]
-
Sodium metal[11]
-
Round bottom flask[11]
-
Dean-Stark apparatus[11]
-
Condenser[11]
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus[11]
Procedure:
-
Assemble a Dean-Stark apparatus with a round bottom flask and a condenser. Add a small amount of water to the Dean-Stark trap.[11]
-
In the round bottom flask, combine 61 ml (50 g) of n-hexyl alcohol with 3.5 ml (6 g) of concentrated sulfuric acid.[11]
-
Gently heat the mixture to reflux. As the reaction proceeds, water and n-hexyl alcohol will collect in the Dean-Stark apparatus. The denser water will settle at the bottom, while the lighter n-hexyl alcohol will be returned to the flask.[11]
-
Continue heating for approximately 90 minutes, during which the temperature inside the flask will rise to about 180°C. The reaction is considered complete when about 5 ml of water has been collected.[11]
-
After completion, pour the reaction mixture into water. Separate the upper organic layer using a separatory funnel.[11]
-
Wash the organic layer sequentially with a 5% sodium hydroxide solution and then with water.[11]
-
Dry the crude this compound over anhydrous potassium carbonate.[11]
-
Filter the dried product into a distillation flask for purification. Collect the fraction boiling between 221-223°C. For higher purity, the collected fractions can be refluxed with sodium metal and redistilled.[11]
Chemical Properties and Reactivity
This compound is a stable, relatively inert compound, characteristic of aliphatic ethers.[2][3][6][7]
-
Stability: It is stable under normal conditions and recommended storage in a cool, dry, and well-ventilated place away from heat and open flames.[9][10][12]
-
Reactivity: Ethers can act as bases and form salts with strong acids.[13] They may react violently with strong oxidizing agents.[7][13] The carbon-oxygen bond in ethers is relatively inert to many reactions.[13] this compound is considered a hydrophobic organic solvent with low reactivity.[6]
-
Decomposition: Hazardous decomposition products upon combustion include carbon monoxide and carbon dioxide.[12]
-
Peroxide Formation: Like other ethers, this compound may form explosive peroxides when exposed to air and light over time. Therefore, it should be stored in tightly sealed containers and tested for the presence of peroxides before distillation if it has been stored for an extended period.
Logical Relationships: Properties and Applications
The distinct physical and chemical properties of this compound directly inform its utility across various scientific and industrial domains. The following diagram illustrates these relationships.
Caption: Relationship between the properties of this compound and its applications.
Conclusion
This compound is a versatile and stable solvent with a well-defined set of physical and chemical properties. Its high boiling point, low polarity, and chemical inertness make it a suitable medium for a variety of organic reactions and extraction processes. The detailed information provided in this guide serves as a valuable resource for researchers, scientists, and drug development professionals in leveraging the unique characteristics of this compound in their work. Proper handling and storage, with particular attention to the potential for peroxide formation, are crucial for its safe and effective use.
References
- 1. This compound, 112-58-3 [thegoodscentscompany.com]
- 2. Cas 112-58-3,this compound | lookchem [lookchem.com]
- 3. This compound | 112-58-3 [chemicalbook.com]
- 4. thomassci.com [thomassci.com]
- 5. CAS 112-58-3: this compound | CymitQuimica [cymitquimica.com]
- 6. interstatechem.com [interstatechem.com]
- 7. guidechem.com [guidechem.com]
- 8. This compound [stenutz.eu]
- 9. parchem.com [parchem.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. prepchem.com [prepchem.com]
- 12. fishersci.com [fishersci.com]
- 13. DIETHYLENE GLYCOL HEXYL ETHER - Ataman Kimya [atamanchemicals.com]
An In-depth Technical Guide to the Synthesis of Dihexyl Ether: Methods and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dihexyl ether, a dialkyl ether, finds applications as a solvent and an intermediate in various chemical syntheses. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on acid-catalyzed dehydration of 1-hexanol and the Williamson ether synthesis. This document details the reaction mechanisms, experimental protocols, and quantitative data associated with these methods. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language for enhanced clarity and understanding.
Introduction
The synthesis of ethers is a fundamental transformation in organic chemistry. This compound, specifically, is of interest for its properties as a high-boiling, non-polar solvent. The selection of a synthetic method depends on factors such as desired yield, purity, cost of reagents, and scalability. This guide will explore the two most prevalent methods for the synthesis of this compound, providing detailed insights for research and development applications.
Acid-Catalyzed Dehydration of 1-Hexanol
The acid-catalyzed dehydration of primary alcohols is a common and atom-economical method for the synthesis of symmetrical ethers. This method involves the elimination of a water molecule from two molecules of 1-hexanol, facilitated by a strong acid catalyst.
Reaction Mechanism
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The key steps are:
-
Protonation of the Alcohol: The hydroxyl group of a 1-hexanol molecule is protonated by the acid catalyst, forming a good leaving group (water).
-
Nucleophilic Attack: A second molecule of 1-hexanol acts as a nucleophile and attacks the carbon atom bearing the protonated hydroxyl group.
-
Deprotonation: The resulting protonated ether is deprotonated to yield this compound and regenerate the acid catalyst.
Experimental Protocols
A detailed experimental protocol for the synthesis of this compound using concentrated sulfuric acid as the catalyst is as follows:
-
Apparatus Setup: A Dean-Stark apparatus is fitted with a round-bottom flask and a condenser.
-
Reagents: 50 g (61 ml) of n-hexyl alcohol and 6 g (3.5 ml) of concentrated sulfuric acid are added to the round-bottom flask.[1]
-
Reaction: The mixture is heated to reflux. Water produced during the reaction is collected in the Dean-Stark trap. The reaction is continued for approximately 90 minutes, or until about 5 ml of water is collected, with the internal temperature rising to 180°C.[1]
-
Workup: The reaction mixture is poured into water. The organic layer is separated, washed with a 5% sodium hydroxide solution, and then with water.[1]
-
Purification: The crude product is dried over anhydrous potassium carbonate, filtered, and purified by fractional distillation. The fraction boiling between 221.5-223°C is collected as pure this compound.[1]
Quantitative Data
The following table summarizes the quantitative data for various acid catalysts in the dehydration of 1-hexanol.
| Catalyst | Temperature (°C) | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| Sulfuric Acid | 180 | - | - | ~38 | [1] |
| Amberlyst 70 | 190 | ~71 | >90 | High | [2][3] |
| Nafion NR50 | 190 | Moderate | High | Good | [2] |
| H-BEA-25 | 190 | Moderate | Good | Good | [2] |
| Hafnium triflate | 180 | 85 | - | 77 (after 1 hr) | [4] |
| Triflic acid | 180 | 47 | - | 33 (after 1 hr) | [4] |
Williamson Ether Synthesis
The Williamson ether synthesis is a versatile and widely used method for the preparation of both symmetrical and unsymmetrical ethers.[5] For the synthesis of this compound, this involves the reaction of a hexyl halide with a hexoxide (the alkoxide of 1-hexanol).
Reaction Mechanism
This reaction proceeds via a classic SN2 mechanism.[5] The alkoxide ion acts as a potent nucleophile, attacking the electrophilic carbon of the alkyl halide in a concerted step, leading to the displacement of the halide leaving group.
-
Alkoxide Formation: 1-hexanol is deprotonated by a strong base (e.g., sodium hydride) to form the sodium hexoxide.
-
Nucleophilic Substitution: The hexoxide ion attacks the primary carbon of a hexyl halide (e.g., 1-bromohexane), displacing the halide ion and forming the ether linkage.
Experimental Protocols
While a specific protocol for this compound via Williamson synthesis is not extensively detailed in the literature, a general and reliable procedure can be outlined as follows:
-
Apparatus Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
Alkoxide Formation: Sodium hydride (NaH) as a 60% dispersion in mineral oil is added to the flask. Anhydrous tetrahydrofuran (THF) is added as the solvent. 1-hexanol is added dropwise to the stirred suspension at 0°C. The mixture is then allowed to warm to room temperature and stirred until hydrogen evolution ceases, indicating the complete formation of sodium hexoxide.
-
Reaction: 1-Bromohexane is added dropwise to the solution of sodium hexoxide. The reaction mixture is then heated to reflux and maintained at that temperature for several hours (typically 1-8 hours).[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, the reaction is carefully quenched by the slow addition of water. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with a suitable solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the resulting crude this compound is purified by vacuum distillation.
Quantitative Data
| Reactant 1 | Reactant 2 | Base | Solvent | Typical Yield (%) | Reference |
| 1-Hexanol | 1-Bromohexane | NaH | THF | 50-95 (general) | [6] |
| Sodium Hexoxide | 1-Bromohexane | - | THF | 50-95 (general) | [6] |
Comparison of Synthesis Methods
| Feature | Acid-Catalyzed Dehydration | Williamson Ether Synthesis |
| Reactants | 1-Hexanol | 1-Hexanol, Hexyl Halide |
| Byproducts | Water | Sodium Halide |
| Catalyst/Reagent | Strong Acid (Catalytic) | Strong Base (Stoichiometric) |
| Scope | Symmetrical ethers | Symmetrical & Asymmetrical ethers |
| Key Advantage | Atom economical | High versatility |
| Key Disadvantage | Risk of alkene formation at high temperatures | Requires stoichiometric strong base and alkyl halide |
Conclusion
Both acid-catalyzed dehydration and Williamson ether synthesis are effective methods for the preparation of this compound. The choice between these methods will be dictated by the specific requirements of the synthesis, including scale, desired purity, and the availability of reagents. Acid-catalyzed dehydration is a more atom-economical approach for this symmetrical ether, while the Williamson synthesis offers greater flexibility for the synthesis of a wider range of ethers. For industrial-scale production, the catalytic dehydration route is often preferred due to lower waste generation and cost. For laboratory-scale synthesis requiring high purity, the Williamson ether synthesis, despite its stoichiometric use of base, remains a robust and reliable option.
References
An In-depth Technical Guide to Dihexyl Ether (CAS 112-58-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihexyl ether, also known as 1-hexoxyhexane, is a hydrophobic organic solvent belonging to the dialkyl ether family.[1] Valued for its chemical stability, low reactivity, and compatibility with nonpolar systems, it serves as a versatile medium in organic synthesis and various industrial applications.[1] Its long alkyl chains provide excellent solvency for hydrophobic compounds, making it a useful, albeit specialized, solvent in laboratory and industrial settings.[1] This guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, detailed experimental protocols for its synthesis and purification, spectral data for its characterization, and essential safety and handling information.
Chemical and Physical Properties
This compound is a colorless, stable liquid with a mild odor.[2][3] It is characterized by its low solubility in water and miscibility with many organic solvents.[2][3] The key physical and chemical properties of this compound are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₆O | [2][4] |
| Molecular Weight | 186.33 g/mol | [5][6] |
| Appearance | Colorless liquid | [2] |
| Odor | Mild, pleasant | [2] |
| Boiling Point | 228-229 °C | [5][7] |
| Melting Point | -43 °C | [3] |
| Density | 0.793 g/mL at 25 °C | [5][7] |
| Refractive Index (n20/D) | 1.4204 | [5][7] |
| Vapor Pressure | 0.0582 hPa @ 20°C, 0.148 mmHg @ 25°C | [3][6] |
| Water Solubility | 2.71 mg/L at 20 °C | [8] |
| logP (o/w) | 5.117 (estimated) |
Table 2: Identifiers
| Identifier | Value | Reference(s) |
| CAS Number | 112-58-3 | [2][5] |
| EC Number | 203-987-8 | [5] |
| Beilstein Registry Number | 1738177 | [5] |
| PubChem CID | 8198 | [9] |
| SMILES | CCCCCCOCCCCCC | [2][6] |
| InChI | InChI=1S/C12H26O/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3-12H2,1-2H3 | [2] |
| InChIKey | BPIUIOXAFBGMNB-UHFFFAOYSA-N | [2] |
Table 3: Safety and Hazard Information
| Parameter | Value | Reference(s) |
| Flash Point | 78 °C (172.4 °F) - closed cup | [5] |
| Hazard Classifications | Aquatic Acute 1, Aquatic Chronic 2, Skin Sens. 1B | [5] |
| Signal Word | Warning | [5] |
| Hazard Statements | H317 (May cause an allergic skin reaction), H410 (Very toxic to aquatic life with long lasting effects) | [5][10] |
| Precautionary Statements | P261, P272, P273, P280, P302 + P352, P333 + P313 | [5] |
| LD50 (Oral, rat) | 30900 mg/kg | [11] |
| LD50 (Dermal, rabbit) | 6 mL/kg | [11] |
| WGK Germany | 2 | [5][11] |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below.
Synthesis of this compound
Two primary methods for the synthesis of this compound are the acid-catalyzed dehydration of 1-hexanol and the Williamson ether synthesis.
This method involves the removal of water from two molecules of 1-hexanol to form the ether, typically using a strong acid catalyst and a Dean-Stark apparatus to drive the equilibrium towards the product.
Materials:
-
1-Hexanol (n-hexyl alcohol)
-
Concentrated sulfuric acid (H₂SO₄)
-
5% Sodium hydroxide (NaOH) solution
-
Anhydrous potassium carbonate (K₂CO₃)
-
Water
Equipment:
-
Round bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus (for fractional distillation)
Procedure:
-
Assemble a Dean-Stark apparatus with a round bottom flask and a condenser.
-
Add a small amount of water to the collection arm of the Dean-Stark apparatus.
-
In the round bottom flask, combine 61 mL (50 g) of n-hexyl alcohol and slowly add 3.5 mL (6 g) of concentrated sulfuric acid with cooling and swirling.
-
Heat the mixture gently to reflux. Water and n-hexyl alcohol will begin to collect in the Dean-Stark apparatus. The denser water will separate to the bottom, and the lighter n-hexyl alcohol will return to the reaction flask.
-
Continue heating for approximately 90 minutes, during which the temperature in the flask may rise to 180°C. The reaction is considered complete when about 5 mL of water has been collected.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a separatory funnel containing water.
-
Separate the upper organic layer.
-
Wash the organic layer sequentially with a 5% sodium hydroxide solution and then with water.
-
Dry the crude this compound over anhydrous potassium carbonate.
-
Filter the dried product into a distillation flask.
-
Purify the crude ether by fractional distillation, collecting the fraction boiling between 221-223 °C.
This classic SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide. For the synthesis of the symmetrical this compound, 1-hexanol is first converted to its alkoxide, which then reacts with a 1-halo-hexane.
Materials:
-
1-Hexanol
-
Sodium hydride (NaH) or Sodium metal (Na)
-
1-Bromohexane or 1-iodohexane
-
Anhydrous diethyl ether or tetrahydrofuran (THF) as solvent
-
Water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Two-neck round bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry two-neck round bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-hexanol to an anhydrous solvent such as THF.
-
Slowly add sodium hydride (or small pieces of sodium metal) to the stirred solution at 0 °C. The mixture will be stirred until the evolution of hydrogen gas ceases, indicating the formation of sodium hexoxide.
-
Slowly add 1-bromohexane (or 1-iodohexane) to the alkoxide solution via an addition funnel at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude this compound can be further purified by fractional distillation.
Purification of this compound
Purification is crucial to remove unreacted starting materials, byproducts, and any peroxides that may have formed.
Procedure for Peroxide Removal and Final Purification:
-
Peroxide Test: Before purification, test for the presence of peroxides using commercial test strips or by adding an aqueous solution of potassium iodide. A yellow or brown color indicates the presence of peroxides.
-
Peroxide Removal (if necessary): Shake the this compound with an equal volume of a freshly prepared 5% aqueous solution of ferrous sulfate (FeSO₄). Separate the layers and discard the aqueous layer.
-
Washing: Wash the ether sequentially with water, 5% aqueous sodium hydroxide to remove any acidic impurities, and finally with water until the washings are neutral.
-
Drying: Dry the washed ether over a suitable drying agent such as anhydrous calcium chloride or magnesium sulfate. For very dry ether, it can be stood over sodium wire.
-
Fractional Distillation: Set up a fractional distillation apparatus.[12][13][14][15][16] Add the dried ether to the distillation flask along with boiling chips. Carefully distill the ether, collecting the fraction that boils at the correct temperature (228-229 °C at atmospheric pressure).[5][7] Ensure the distillation is not taken to dryness to avoid concentrating any residual peroxides.
Analytical Protocols
GC-MS is a powerful technique for assessing the purity of this compound and identifying any impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column suitable for nonpolar compounds (e.g., a 5% phenyl methyl siloxane column).
Typical GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
MS Interface Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
Sample Preparation:
-
Dilute a small sample of the this compound in a suitable volatile solvent such as hexane or dichloromethane.
-
Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.
Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is relatively simple due to the symmetry of the molecule.
-
δ ~3.3-3.4 ppm (triplet, 4H): Protons on the carbons adjacent to the oxygen atom (-O-CH ₂-). The triplet is due to coupling with the adjacent methylene group.
-
δ ~1.5-1.6 ppm (multiplet, 4H): Protons on the second carbon from the oxygen (-O-CH₂-CH ₂-).
-
δ ~1.2-1.4 ppm (multiplet, 12H): Protons of the three methylene groups in the middle of the hexyl chains.
-
δ ~0.8-0.9 ppm (triplet, 6H): Protons of the terminal methyl groups (-CH₃).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is also straightforward due to the molecule's symmetry.
-
δ ~71 ppm: Carbon adjacent to the oxygen atom (-O-C H₂-).
-
δ ~32 ppm: Carbon atom in the second position from the oxygen.
-
δ ~30 ppm: Carbon atom in the third position from the oxygen.
-
δ ~26 ppm: Carbon atom in the fourth position from the oxygen.
-
δ ~23 ppm: Carbon atom in the fifth position from the oxygen.
-
δ ~14 ppm: Terminal methyl carbon (-C H₃).
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the following key absorptions:
-
2950-2850 cm⁻¹: Strong C-H stretching vibrations of the alkyl chains.
-
1465 cm⁻¹: C-H bending (scissoring) vibrations of the methylene groups.
-
~1120 cm⁻¹: Strong, characteristic C-O-C asymmetric stretching vibration, which is diagnostic for ethers.[4][6][17]
Mass Spectrometry (MS)
Under electron ionization (EI), this compound undergoes characteristic fragmentation.
-
Molecular Ion (M⁺): A weak peak at m/z = 186.
-
Alpha-Cleavage: The most significant fragmentation pathway for ethers is cleavage of the C-C bond alpha to the oxygen atom.[18] This results in the loss of an alkyl radical. For this compound, this would be the loss of a pentyl radical (C₅H₁₁) to give a prominent fragment at m/z = 115.
-
C-O Bond Cleavage: Cleavage of the C-O bond can lead to the formation of a hexyl cation (C₆H₁₃⁺) at m/z = 85.
-
Other Fragments: Further fragmentation of the primary fragments leads to a series of smaller alkyl and oxygen-containing ions.
Applications
This compound has several applications in both laboratory and industrial settings:[1][2]
-
Solvent: It is used as a reaction medium for various organic syntheses, particularly those requiring a high-boiling, nonpolar, and inert solvent.[1][3]
-
Extraction Solvent: Its hydrophobicity and low water solubility make it suitable for extraction processes.[2][3] It has been specifically used as a supported liquid membrane in hollow-fiber liquid-phase microextraction for the determination of nitrophenolic compounds and as an extraction solvent for detecting avermectins in water.[3][5][17]
-
Industrial Formulations: It finds use in coatings, lubricants, and oils as a carrier fluid, dispersant, or additive.[1][2]
-
Foam Breaker: It can act as a foam-breaking agent in certain industrial processes.[3]
Visualizations
Experimental Workflows and Logical Relationships
Below are diagrams created using the DOT language to visualize key processes related to this compound.
Caption: Synthesis routes for this compound.
References
- 1. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 2. The Williamson Ether Synthesis [cs.gordon.edu]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. This compound(112-58-3) 13C NMR [m.chemicalbook.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of ethyl hexyl ether over acidic ion-exchange resins for cleaner diesel fuel - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Purification [chem.rochester.edu]
- 13. Fractional distillation - Wikipedia [en.wikipedia.org]
- 14. chembam.com [chembam.com]
- 15. vlab.amrita.edu [vlab.amrita.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]
- 18. chem.libretexts.org [chem.libretexts.org]
Dihexyl Ether: A Comprehensive Technical Guide to Safety and Hazards
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the safety and hazard profile of dihexyl ether (CAS No. 112-58-3). The information is compiled from various Safety Data Sheets (SDS) and chemical databases to ensure a comprehensive understanding for professionals handling this substance. All quantitative data is presented in structured tables for clarity and ease of comparison.
Chemical and Physical Properties
This compound is a colorless, stable liquid with a mild odor.[1][2] It is characterized by its low volatility compared to lower aliphatic ethers and has very slight solubility in water.[1][3] However, it is miscible with most organic solvents.[1][2]
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₆O | [1][4] |
| Molecular Weight | 186.33 g/mol | [1][4] |
| Appearance | Colorless clear liquid | [5][6] |
| Melting Point | -43 °C | [1][7] |
| Boiling Point | 223-229 °C | [1][4][6] |
| Flash Point | 78 °C / 172.4 °F (closed cup) | [4][8] |
| Density | 0.793 g/mL at 25 °C | [1][4] |
| Vapor Pressure | 0.0461 - 0.148 mmHg at 25 °C | [1][6] |
| Refractive Index | 1.4200 - 1.4220 at 20 °C | [4][6] |
| Water Solubility | Very slight / Fully miscible (conflicting reports) | [1][3][9] |
Hazard Identification and GHS Classification
This compound is classified as a combustible liquid and poses several health and environmental hazards. The Globally Harmonized System (GHS) classification is summarized below.
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | Category 4 | H227: Combustible liquid |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Skin Sensitization | Sub-category 1B | H317: May cause an allergic skin reaction |
| Hazardous to the Aquatic Environment, Short-Term (Acute) | Category 1 | H400: Very toxic to aquatic life |
| Hazardous to the Aquatic Environment, Long-Term (Chronic) | Category 1 / 2 | H410 / H411: Very toxic / Toxic to aquatic life with long lasting effects |
| Hazardous to the aquatic environment, long-term hazard | - | H413: May cause long lasting harmful effects to aquatic life |
Precautionary Statements:
-
Prevention: P210 (Keep away from heat/sparks/open flames/hot surfaces. — No smoking), P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash skin thoroughly after handling), P272 (Contaminated work clothing should not be allowed out of the workplace), P273 (Avoid release to the environment), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[4][5][10]
-
Response: P302 + P352 (IF ON SKIN: Wash with plenty of water), P333 + P313 (If skin irritation or rash occurs: Get medical advice/attention), P362 + P364 (Take off contaminated clothing and wash it before reuse), P370 + P378 (In case of fire: Use water spray, alcohol-resistant foam, dry chemical or carbon dioxide for extinction), P391 (Collect spillage).[4][5][10]
-
Storage: P403 + P235 (Store in a well-ventilated place. Keep cool).[5][8]
-
Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[5][8]
Toxicological Summary
This compound is considered mildly toxic by ingestion and skin contact.[3] It is an irritant to the skin and eyes.[3]
| Endpoint | Species | Route | Value | Source(s) |
| LD50 | Rat | Oral | 12,600 - 30,900 mg/kg | [5][6][9] |
| LD50 | Rabbit | Dermal | 4,764 mg/kg (equivalent to 6 ml/kg) | [5][6] |
| LDLo | Mouse | Intravenous | 885 mg/kg | [6] |
Carcinogenicity:
-
IARC: No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC.[5][10]
-
NTP: No ingredient of this product present at levels greater than or equal to 0.1% is identified as a known or anticipated carcinogen by NTP.[10]
-
OSHA: No component of this product present at levels greater than or equal to 0.1% is on OSHA's list of regulated carcinogens.[10]
To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly and exhaustively investigated.[5][10]
Experimental Protocols
The safety data for this compound is determined using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are outlines of the methodologies for key experiments relevant to the hazards of this compound.
Flash Point Determination
The flash point of a combustible liquid like this compound is typically determined using a closed-cup method.
-
Principle: A sample of the substance is introduced into a sealed cup and heated at a controlled rate.[11] An ignition source is periodically introduced into the vapor space above the liquid.[12] The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite momentarily.[12]
-
Apparatus: A Pensky-Martens or a Small Scale (Setaflash) closed-cup tester is commonly used.[11]
-
Procedure:
-
A specified volume of the sample is placed in the test cup.[11]
-
The cup is sealed and the sample is heated.
-
The ignition source is applied at regular temperature intervals.
-
The temperature at which a flash is observed is recorded as the flash point.
-
Acute Dermal Irritation/Corrosion (OECD Guideline 404)
This test determines the potential of a substance to cause skin irritation or corrosion.
-
Principle: The substance is applied to the skin of a test animal (typically an albino rabbit) for a defined period.[9] The skin is then observed for signs of erythema (redness) and edema (swelling).[4]
-
Procedure:
-
A small area of the animal's fur is clipped 24 hours before the test.[13]
-
0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small area of skin (approx. 6 cm²).[8][9]
-
The treated area is covered with a gauze patch and a semi-occlusive dressing for a 4-hour exposure period.[4][6]
-
After exposure, the residual substance is removed.
-
The skin is examined for erythema and edema at specified intervals (e.g., 1, 24, 48, and 72 hours) and observations continue for up to 14 days to assess the reversibility of any effects.[9]
-
Lesions are scored according to a standardized grading system.[4]
-
Acute Oral Toxicity (Based on OECD Guidelines, e.g., 420, 423, or 425)
Note: OECD Guideline 401 has been deleted and replaced by alternative methods that reduce the number of animals used.[14][15]
-
Principle: The test substance is administered in a single dose by gavage to a group of experimental animals (usually rats).[16] The animals are observed for a set period for signs of toxicity and mortality.[16]
-
Procedure (General):
-
Animals are fasted prior to dosing.
-
The substance is administered orally using a stomach tube or cannula. The vehicle is typically water or corn oil.[10]
-
A stepwise procedure is often used, starting with a dose expected to produce some signs of toxicity.[17]
-
Animals are observed for mortality, body weight changes, and clinical signs of toxicity for at least 14 days.[10]
-
A post-mortem examination (necropsy) is performed on all animals at the end of the study.[17]
-
The LD50 (the statistically estimated dose that is expected to be lethal to 50% of the animals) is then calculated.
-
Hazard Identification and Response Workflow
The following diagram illustrates the logical workflow for identifying and responding to the hazards associated with this compound.
References
- 1. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]
- 2. contractlaboratory.com [contractlaboratory.com]
- 3. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]
- 4. testinglab.com [testinglab.com]
- 5. oecd.org [oecd.org]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. stanhope-seta.co.uk [stanhope-seta.co.uk]
- 12. precisionlubrication.com [precisionlubrication.com]
- 13. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 14. scribd.com [scribd.com]
- 15. oecd.org [oecd.org]
- 16. utu.fi [utu.fi]
- 17. oecd.org [oecd.org]
molecular weight and formula of dihexyl ether
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides core information regarding the molecular properties of dihexyl ether.
Physicochemical Data
The fundamental molecular attributes of this compound are summarized below. This data is essential for a variety of scientific applications, from reaction stoichiometry to analytical characterization.
| Property | Value |
| Molecular Formula | C₁₂H₂₆O[1][2][3][4][5] |
| Molecular Weight | 186.33 g/mol [1][6] |
| Alternate Molecular Weight | 186.34 g/mol [2][5] |
| Linear Formula | CH₃(CH₂)₅O(CH₂)₅CH₃ |
| CAS Number | 112-58-3[1][2] |
Experimental protocols for the determination of the molecular weight and formula of a well-established compound like this compound are fundamental techniques in analytical chemistry (e.g., mass spectrometry, elemental analysis) and are not detailed here. Similarly, signaling pathways are not applicable to the chemical properties of a simple ether.
References
An In-depth Technical Guide to the Physicochemical Properties of Dihexyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of dihexyl ether, with a specific focus on its boiling and melting points. This document is intended to serve as a valuable resource for professionals in research, scientific, and drug development fields where this compound may be utilized as a solvent, reagent, or component in various formulations.
Core Physicochemical Data
This compound is a colorless, stable liquid with a mild odor.[1] It is characterized by its low volatility compared to lower aliphatic ethers and demonstrates very slight solubility in water.[1][2] Conversely, it is miscible with a wide range of organic solvents.[1][3] Key quantitative data for this compound are summarized in the table below for ease of reference and comparison.
| Property | Value | Reference |
| Melting Point | -43 °C | [1][3][4][5] |
| Boiling Point | 228-229 °C (lit.) | [1][4][6][7] |
| 228-230 °C | [5] | |
| 228 °C | [3] | |
| 223.00 °C @ 760.00 mm Hg | [8] | |
| Density | 0.793 g/mL at 25 °C (lit.) | [1][6][7] |
| Refractive Index | n20/D 1.4204 (lit.) | [1][6] |
| Flash Point | 173 °F (78.33 °C) | [1][8] |
| Vapor Pressure | 0.148 mmHg at 25°C | [1] |
| Water Solubility | Fully miscible in water | [1][2][4][7] |
Experimental Protocols: Synthesis of this compound
The following section details a common laboratory-scale procedure for the synthesis of this compound from n-hexyl alcohol. This method employs acid catalysis and a Dean-Stark apparatus to drive the reaction to completion by removing water.
2.1 Materials and Equipment:
-
n-hexyl alcohol (50 g, 61 ml)
-
Concentrated sulfuric acid (6 g, 3.5 ml)
-
5% Sodium hydroxide solution
-
Anhydrous potassium carbonate
-
Sodium metal
-
Round bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
2.2 Procedure:
-
Reaction Setup: A round bottom flask is fitted with a Dean-Stark apparatus and a condenser. A small amount of water is initially added to the Dean-Stark trap.
-
Reagent Addition: A mixture of 50 g (61 ml) of n-hexyl alcohol and 3.5 ml (6 g) of concentrated sulfuric acid is added to the round bottom flask.[9]
-
Reaction: The mixture is gently heated to reflux. As the reaction proceeds, water and n-hexyl alcohol will collect in the Dean-Stark apparatus. The denser water will separate to the bottom, while the lighter n-hexyl alcohol will be returned to the reaction flask.[9]
-
Monitoring Progress: The reaction is continued for approximately 90 minutes, during which the temperature inside the flask will rise to about 180°C. The reaction is considered complete when approximately 5 ml of water has been collected in the Dean-Stark trap.[9]
-
Workup:
-
Purification:
-
The dried product is filtered into a distilling flask for purification by distillation.
-
Fractions are collected at different temperature ranges: 160-221°C and 221-223°C.[9]
-
The lower boiling fraction is refluxed with sodium metal for one hour and then redistilled to yield a purer fraction of this compound.[9]
-
The purified fractions are combined and distilled one final time from a small amount of sodium, with the final product collected at 221.5-223°C.[9]
-
Logical Workflow: Synthesis of this compound
The synthesis of this compound from n-hexyl alcohol can be visualized as a logical workflow, outlining the key steps from starting materials to the final purified product.
Caption: Workflow for the Synthesis of this compound.
References
- 1. Cas 112-58-3,this compound | lookchem [lookchem.com]
- 2. guidechem.com [guidechem.com]
- 3. This compound [stenutz.eu]
- 4. parchem.com [parchem.com]
- 5. thomassci.com [thomassci.com]
- 6. This compound 97 112-58-3 [sigmaaldrich.com]
- 7. This compound | 112-58-3 [chemicalbook.com]
- 8. This compound, 112-58-3 [thegoodscentscompany.com]
- 9. prepchem.com [prepchem.com]
A Comprehensive Technical Guide to the Solubility of Dihexyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility of dihexyl ether in water and a range of common organic solvents. The information presented herein is intended to support research, development, and formulation activities where this compound may be considered as a solvent, reaction medium, or component.
Introduction to this compound
This compound (also known as n-hexyl ether or 1,1'-oxybis(hexane)) is a dialkyl ether characterized by its nonpolar nature, chemical stability, and low volatility compared to lower molecular weight ethers.[1] These properties make it a valuable solvent in various chemical processes, including organic synthesis and extraction.[1] A thorough understanding of its solubility profile is critical for its effective application.
Solubility of this compound
The solubility of a substance is a fundamental chemical property that dictates its utility in various applications. The principle of "like dissolves like" is a key determinant of solubility, where nonpolar compounds tend to be soluble in nonpolar solvents, and polar compounds in polar solvents.
Solubility in Water
The solubility of this compound in water is very low. This is attributed to the long, nonpolar alkyl chains which dominate the molecule's character, making it hydrophobic. While the ether oxygen can act as a hydrogen bond acceptor, this is insufficient to overcome the hydrophobicity of the two hexyl groups.
An estimated value for the aqueous solubility of this compound is 2.874 mg/L at 25 °C .[2] It is important to note that some sources may qualitatively and inaccurately describe it as "fully miscible in water"; however, the quantitative data indicates very limited solubility.[3][4][5][6]
Solubility in Organic Solvents
In contrast to its low aqueous solubility, this compound is miscible with a wide array of organic solvents.[1][3][6][7] Miscibility refers to the ability of two liquids to mix in all proportions, forming a homogeneous solution.
Quantitative Solubility Data
The following tables summarize the available quantitative and qualitative solubility data for this compound.
Table 1: Solubility of this compound in Water
| Solvent | Temperature (°C) | Solubility |
| Water | 25 | 2.874 mg/L (estimated)[2] |
Table 2: Miscibility of this compound with Organic Solvents
| Solvent | Miscibility |
| Alcohol | Miscible[2] |
| Benzene | Miscible[8] |
| Diethyl Ether | Miscible[8] |
| Ethanol | Miscible[8] |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for the experimental determination of the solubility of a liquid substance like this compound.
Shake-Flask Method for Liquid-Liquid Systems
The shake-flask method is a standard and reliable technique for determining the solubility of a substance in a liquid.
-
This compound (high purity)
-
Solvent of interest (e.g., water, ethanol)
-
Glass flasks with airtight stoppers (e.g., screw caps with PTFE liners)
-
Thermostatically controlled shaker or water bath
-
Calibrated pipettes and syringes
-
Analytical balance
-
Centrifuge (optional)
-
Analytical instrument for quantification (e.g., gas chromatograph with a flame ionization detector, GC-FID)
-
Preparation of the Mixture: In a series of flasks, add a known volume of the solvent. To each flask, add an excess amount of this compound. The presence of a distinct second phase of this compound is necessary to ensure saturation.
-
Equilibration: Seal the flasks tightly and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the flasks for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours.
-
Phase Separation: After equilibration, cease agitation and allow the phases to separate completely. If the emulsion is stable, centrifugation can be used to facilitate phase separation.
-
Sampling: Carefully extract a known volume of the solvent phase (the saturated solution) using a pipette or syringe. It is crucial to avoid drawing any of the undissolved this compound phase.
-
Quantification: Analyze the concentration of this compound in the collected sample using a pre-calibrated analytical method, such as GC-FID.
-
Calculation: The solubility is calculated from the concentration of this compound in the saturated solvent phase and is typically expressed in mg/L or g/100 mL.
Gravimetric Method
The gravimetric method is a straightforward approach for determining solubility, particularly when the solute has low volatility.
-
This compound (high purity)
-
Solvent of interest (e.g., water)
-
Glass flasks with airtight stoppers
-
Thermostatically controlled shaker or water bath
-
Calibrated pipettes
-
Pre-weighed evaporation dishes
-
Analytical balance
-
Drying oven
-
Preparation of Saturated Solution: Follow steps 1 and 2 of the shake-flask method to prepare a saturated solution of this compound in the chosen solvent at a constant temperature.
-
Phase Separation: Allow the two phases to separate completely.
-
Sampling: Carefully pipette a known volume of the saturated solvent phase into a pre-weighed evaporation dish.
-
Evaporation: Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent but below the boiling point of this compound to avoid loss of the solute. A gentle stream of inert gas (e.g., nitrogen) can be used to accelerate evaporation.
-
Drying to a Constant Weight: Continue drying the dish until a constant weight is achieved, indicating that all the solvent has evaporated.
-
Calculation: The weight of the dissolved this compound is the final weight of the dish and residue minus the initial weight of the empty dish. The solubility can then be calculated as the mass of the residue per volume of the solvent.
Logical Workflow for Solubility Determination
The following diagram illustrates a logical workflow for determining the solubility of this compound.
Caption: Workflow for Experimental Solubility Determination.
References
- 1. Cas 112-58-3,this compound | lookchem [lookchem.com]
- 2. This compound, 112-58-3 [thegoodscentscompany.com]
- 3. This compound | 112-58-3 [chemicalbook.com]
- 4. Di-n-hexyl ether, 98% | Fisher Scientific [fishersci.ca]
- 5. echemi.com [echemi.com]
- 6. guidechem.com [guidechem.com]
- 7. CAS 112-58-3: this compound | CymitQuimica [cymitquimica.com]
- 8. This compound [stenutz.eu]
Spectroscopic Profile of Dihexyl Ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for dihexyl ether, a common organic solvent and reagent. The information presented herein is intended to aid in the identification, characterization, and quality control of this compound in a laboratory setting. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for obtaining these spectra.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.38 | Triplet | 4H | -O-CH₂ -CH₂- |
| ~1.55 | Multiplet | 4H | -O-CH₂-CH₂ -CH₂- |
| ~1.30 | Multiplet | 8H | -(CH₂)₃-CH₃ |
| ~0.89 | Triplet | 6H | -CH₃ |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| ~71.0 | -O-C H₂- |
| ~31.8 | -O-CH₂-C H₂- |
| ~29.8 | -O-CH₂-CH₂-C H₂- |
| ~25.8 | -CH₂-C H₂-CH₃ |
| ~22.7 | -C H₂-CH₃ |
| ~14.1 | -C H₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2955-2855 | Strong | C-H stretch (alkane) |
| 1467 | Medium | C-H bend (alkane) |
| ~1115 | Strong | C-O-C stretch (ether) |
Mass Spectrometry (MS)
| m/z | Relative Intensity | Assignment |
| 186 | Low | [M]⁺ (Molecular Ion) |
| 101 | Moderate | [CH₃(CH₂)₅O=CH₂]⁺ |
| 87 | High | [CH₃(CH₂)₄CH=OH]⁺ |
| 71 | Moderate | [C₅H₁₁]⁺ |
| 57 | High | [C₄H₉]⁺ |
| 43 | High | [C₃H₇]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended as a general guide and may be adapted based on the specific instrumentation and experimental requirements.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR
-
Sample Preparation: A small amount of this compound (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[1] The final volume of the solution is typically 0.6-0.7 mL.[1]
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for data acquisition.
-
Data Acquisition:
-
The instrument is tuned to the appropriate frequency for either ¹H or ¹³C nuclei.
-
The magnetic field is shimmed to achieve homogeneity.
-
For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.
-
A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) is recorded.
-
The number of scans is adjusted to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: The FID is Fourier-transformed to produce the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) FTIR
-
Sample Preparation: A single drop of neat this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory is used.
-
Data Acquisition:
-
A background spectrum of the clean, empty ATR crystal is collected.
-
The sample is applied to the crystal, and the sample spectrum is recorded. The instrument measures the absorption of infrared radiation by the sample.
-
-
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via direct injection or through a gas chromatograph (GC-MS). The sample is vaporized in a high-vacuum environment.
-
Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize, forming a molecular ion ([M]⁺) and various fragment ions.[2]
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: An electron multiplier or other detector records the abundance of each ion at a specific m/z value.
-
Data Processing: The resulting data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.
Visualizations
The following diagram illustrates the general workflow for the spectroscopic analysis of an unknown liquid sample.
References
An In-depth Technical Guide on the Thermodynamic Properties of Dihexyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermodynamic and physical properties of dihexyl ether. The information is curated for professionals in research, science, and drug development who require precise data for modeling, process design, and safety assessments. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visualizations to clarify complex processes.
Core Thermodynamic and Physical Properties
This compound, a colorless liquid with the chemical formula C₁₂H₂₆O, is characterized by its low volatility and miscibility with many organic solvents.[1] A summary of its key physical and thermodynamic properties is presented below.
Physical Properties of this compound
| Property | Value | Conditions |
| Molecular Weight | 186.33 g/mol | |
| Boiling Point | 228-229 °C | at 1 atm[2] |
| Melting Point | -43 °C | [3] |
| Density | 0.793 g/mL | at 25 °C[2] |
| Refractive Index | 1.4204 | at 20°C (n20/D)[4] |
| Vapor Pressure | 0.0461 mmHg | at 25 °C[5] |
| Flash Point | 78 °C | Closed cup[4] |
Thermodynamic Properties of this compound
| Property | Value | Conditions |
| Critical Temperature (Tc) | 665 ± 7 K | |
| Critical Pressure (Pc) | 1.44 ± 0.04 MPa |
Experimental Protocols
The accurate determination of thermodynamic properties is crucial for the reliable application of chemical data. Below are detailed methodologies for key experiments relevant to the properties of this compound.
Determination of Heat Capacity (Cₚ) by Calorimetry
The heat capacity of a liquid can be determined using various calorimetric techniques. Adiabatic calorimetry and differential scanning calorimetry (DSC) are two common and accurate methods.
Methodology: Adiabatic Calorimetry
-
Sample Preparation: A known mass of high-purity this compound is placed in a sealed calorimetric vessel. The vessel is then placed within an adiabatic shield in a vacuum chamber to minimize heat exchange with the surroundings.
-
Heating: A precisely measured amount of electrical energy (Q) is supplied to the sample through a heater, causing a small increase in temperature (ΔT).
-
Temperature Measurement: The temperature of the sample is monitored with a high-precision thermometer (e.g., a platinum resistance thermometer) before and after the energy input.
-
Data Analysis: The heat capacity of the sample is calculated from the energy input and the temperature change, after accounting for the heat capacity of the calorimeter vessel (which is determined in a separate calibration experiment). The heat capacity at constant pressure (Cₚ) is given by the equation: Cₚ = (Q - Q_cal) / (m * ΔT) where Q_cal is the heat absorbed by the calorimeter, and m is the mass of the sample.
Determination of Enthalpy of Vaporization (ΔHvap)
The enthalpy of vaporization can be determined calorimetrically or indirectly from vapor pressure measurements at different temperatures using the Clausius-Clapeyron equation.
Methodology: Calorimetric Determination
-
Apparatus: A vaporization calorimeter is used, which consists of a vessel containing the liquid sample and a heater to induce vaporization. The vessel is housed within a temperature-controlled jacket.
-
Procedure: A known mass of this compound is introduced into the calorimeter. The sample is heated to its boiling point at a constant pressure. A constant power is supplied to the heater to maintain a steady rate of vaporization.
-
Measurement: The mass of the vaporized liquid is determined by condensing the vapor and weighing the condensate or by measuring the change in mass of the calorimeter. The energy supplied by the heater over a specific time is recorded.
-
Calculation: The molar enthalpy of vaporization is calculated by dividing the supplied energy by the number of moles of the vaporized substance.
Determination of Vapor Pressure
For low-volatility liquids like this compound, static or dynamic methods can be employed to measure vapor pressure.
Methodology: Static Method
-
Apparatus: A static apparatus consists of a sample cell connected to a pressure-measuring device (e.g., a capacitance diaphragm gauge) and a vacuum system. The temperature of the sample cell is precisely controlled.
-
Sample Preparation: A small amount of degassed this compound is introduced into the sample cell. The cell is then evacuated to remove any residual air.
-
Equilibration: The sample is brought to the desired temperature and allowed to equilibrate, at which point the pressure in the cell becomes constant.
-
Measurement: The equilibrium pressure, which is the vapor pressure of the liquid at that temperature, is recorded. This process is repeated at various temperatures to obtain the vapor pressure curve.
Visualizations
To aid in the understanding of the experimental workflows, the following diagrams are provided.
Caption: Workflow for the calorimetric determination of the enthalpy of vaporization.
Caption: Workflow for determining heat capacity using adiabatic calorimetry.
References
- 1. This compound | 112-58-3 [chemicalbook.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. Diethylene glycol hexyl ether [webbook.nist.gov]
- 5. This compound, 112-58-3 [thegoodscentscompany.com]
- 6. srd.nist.gov [srd.nist.gov]
- 7. researchgate.net [researchgate.net]
Dihexyl Ether: A Comprehensive Technical Guide on Stability and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihexyl ether, a dialkyl ether with the chemical formula C₁₂H₂₂O, is a colorless liquid with a mild odor.[1][2] Its utility in various scientific and industrial applications, including as a solvent in organic synthesis and in drug formulation, necessitates a thorough understanding of its stability and reactivity profile.[3] This technical guide provides an in-depth analysis of the core stability and reactivity characteristics of this compound, offering valuable insights for its safe and effective handling and application in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its behavior under various experimental and storage conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₂O | [4] |
| Molecular Weight | 186.34 g/mol | [4] |
| Boiling Point | 228-229 °C | [5] |
| Melting Point | -43 °C | [2] |
| Density | 0.793 g/mL at 25 °C | [5] |
| Flash Point | 78 °C (172.4 °F) | [5] |
| Vapor Pressure | 0.0461 mmHg at 25 °C | [6] |
| Water Solubility | Very slight | [1] |
| Refractive Index | 1.4204 at 20 °C | [5] |
| Critical Temperature | 665 ± 7 K | [7] |
| Critical Pressure | 1.44 ± 0.04 MPa | [7] |
Stability Profile
The stability of this compound is a critical consideration for its storage and use. Ethers, in general, are relatively stable compounds, but their stability can be compromised by factors such as heat, light, and the presence of oxygen.[3]
Thermal Stability
Oxidative Stability and Peroxide Formation
A significant aspect of the stability of ethers is their propensity to form explosive peroxides upon exposure to oxygen and light.[1] This process, known as autooxidation, is a radical chain reaction initiated by the abstraction of a hydrogen atom from the carbon atom adjacent to the ether oxygen.
The general mechanism for peroxide formation in ethers is as follows:
-
Initiation: A radical initiator (e.g., UV light, heat) abstracts a hydrogen atom from the α-carbon of the ether, forming an ether radical.
-
Propagation: The ether radical reacts with molecular oxygen to form a peroxy radical. This peroxy radical can then abstract a hydrogen atom from another ether molecule to form a hydroperoxide and a new ether radical, thus propagating the chain reaction.
-
Termination: The reaction is terminated by the combination of two radicals.
Due to the risk of explosion, it is crucial to test for the presence of peroxides in this compound, especially before distillation or evaporation.
Hydrolytic Stability
Ethers are generally stable to hydrolysis under neutral and basic conditions.[8] The carbon-oxygen bond in ethers is strong and not easily cleaved by water or hydroxide ions. However, under acidic conditions, particularly at elevated temperatures, ethers can undergo hydrolytic cleavage.
Reactivity Profile
Reaction with Acids
This compound, like other ethers, is susceptible to cleavage by strong acids, such as hydrobromic acid (HBr) and hydroiodic acid (HI).[9][10][11] The reaction proceeds via nucleophilic substitution, where the ether oxygen is first protonated to form a good leaving group (an alcohol). The halide ion then attacks one of the adjacent carbon atoms, displacing the alcohol. The reaction mechanism (Sₙ1 or Sₙ2) depends on the structure of the alkyl groups. For a primary ether like this compound, the reaction is expected to proceed via an Sₙ2 mechanism.[8]
Reaction with Bases
This compound is generally unreactive towards most bases under normal conditions.[8] The C-O bond is not susceptible to cleavage by common bases. However, very strong bases, such as organolithium reagents, can deprotonate the α-carbon, leading to elimination reactions, particularly at elevated temperatures.
Reaction with Oxidizing Agents
As discussed in the oxidative stability section, the primary reaction with oxidizing agents, particularly atmospheric oxygen, is the formation of peroxides. Stronger oxidizing agents can lead to the complete oxidation of the ether to carbon dioxide and water, though these reactions are typically vigorous and not synthetically useful.
Reaction with Reducing Agents
Ethers are generally resistant to reduction by common reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[12] The ether linkage is stable under these conditions, which allows ethers like this compound to be used as solvents for reduction reactions of other functional groups.
Experimental Protocols
Standardized methods for assessing the chemical stability of substances are provided by organizations such as the Organisation for Economic Co-operation and Development (OECD) and ASTM International.[13][14][15][16]
Determination of Thermal Stability (Adapted from ASTM D6743)
This method provides a framework for assessing the thermal stability of organic fluids.
-
Apparatus: High-temperature, high-pressure autoclave or sealed ampoules, heating mantle with temperature control, analytical balance.
-
Procedure: a. A known mass of this compound is placed into the reaction vessel. b. The vessel is purged with an inert gas (e.g., nitrogen or argon) to remove oxygen. c. The vessel is sealed and heated to a specified temperature for a defined period. d. After cooling, the contents are analyzed for signs of degradation, such as changes in color, viscosity, and chemical composition (e.g., by gas chromatography).
-
Data Analysis: The extent of decomposition is quantified by measuring the amount of degradation products formed and the loss of the parent compound.
Determination of Peroxide Value (Adapted from IFRA Analytical Method)
This iodometric titration method is commonly used to determine the concentration of peroxides in ethers.[1][17][18][19]
-
Reagents: Glacial acetic acid, chloroform (or a suitable alternative solvent), saturated potassium iodide (KI) solution, standardized sodium thiosulfate (Na₂S₂O₃) solution, starch indicator.
-
Procedure: a. A known mass of the this compound sample is dissolved in a mixture of glacial acetic acid and chloroform. b. Saturated KI solution is added, and the mixture is swirled. Peroxides in the sample will oxidize the iodide to iodine. c. The liberated iodine is then titrated with a standard solution of sodium thiosulfate until the yellow iodine color fades. d. Starch indicator is added, which forms a blue-black complex with the remaining iodine. e. The titration is continued until the blue-black color disappears.
-
Calculation: The peroxide value is calculated based on the volume of sodium thiosulfate solution consumed and is typically expressed in milliequivalents of active oxygen per kilogram of sample (meq/kg).
Synthesis of this compound (Williamson Ether Synthesis)
The Williamson ether synthesis is a common and versatile method for preparing symmetrical and unsymmetrical ethers.[5][20][21][22][23]
-
Reagents: 1-Hexanol, a strong base (e.g., sodium hydride), and a primary alkyl halide (e.g., 1-bromohexane or 1-iodohexane), anhydrous ether as a solvent.
-
Procedure: a. 1-Hexanol is reacted with a strong base in an anhydrous solvent to form the sodium hexoxide alkoxide. b. 1-Bromohexane is then added to the reaction mixture. c. The alkoxide ion displaces the bromide ion in an Sₙ2 reaction to form this compound. d. The reaction mixture is then worked up by washing with water to remove inorganic salts, followed by drying and purification of the this compound by distillation.
Logical Workflow for Stability and Reactivity Assessment
For researchers and drug development professionals, a systematic approach to evaluating the stability and reactivity of a solvent like this compound is essential. The following diagram illustrates a logical workflow for this assessment.
Conclusion
This compound is a chemically stable solvent with a low reactivity profile under most standard laboratory conditions. Its primary stability concern is the formation of explosive peroxides upon prolonged exposure to air and light, a risk that necessitates careful handling and periodic testing. It is largely inert to bases and common reducing agents. Strong acids can, however, induce cleavage of the ether bond. This comprehensive guide provides the foundational knowledge required for the safe and effective use of this compound in research and drug development, highlighting its key stability and reactivity characteristics and providing adaptable experimental protocols for its assessment. Researchers should always consult the relevant safety data sheets and established laboratory safety protocols before working with this or any chemical.
References
- 1. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 2. researchgate.net [researchgate.net]
- 3. interstatechem.com [interstatechem.com]
- 4. This compound | C12H26O | CID 8198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. adichemistry.com [adichemistry.com]
- 7. ThermoML:J. Chem. Thermodyn. 2014, 68, 288-292 [trc.nist.gov]
- 8. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 9. readchemistry.com [readchemistry.com]
- 10. transformationtutoring.com [transformationtutoring.com]
- 11. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. oecd.org [oecd.org]
- 14. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 15. oecd.org [oecd.org]
- 16. ASTM D6468 Thermal Stability Test Method | Ayalytical [ayalytical.com]
- 17. researchgate.net [researchgate.net]
- 18. xylemanalytics.com [xylemanalytics.com]
- 19. m.youtube.com [m.youtube.com]
- 20. homework.study.com [homework.study.com]
- 21. gold-chemistry.org [gold-chemistry.org]
- 22. byjus.com [byjus.com]
- 23. Khan Academy [khanacademy.org]
Methodological & Application
Dihexyl Ether: A High-Boiling Point Solvent for Specialized Synthesis
Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dihexyl ether (C₁₂H₂₆O) is a high-boiling point, chemically inert, and hydrophobic solvent that offers significant advantages in specialized organic and inorganic synthesis. With a boiling point of approximately 228-229 °C, it provides a wide thermal range for reactions requiring elevated temperatures. Its stability and low reactivity make it an ideal medium for processes involving sensitive reagents or catalysts that might be compromised by more reactive solvents. This document provides detailed application notes and protocols for the use of this compound in high-temperature synthesis, focusing on its utility in the preparation of nanoparticles and in classic organic transformations.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective application in synthesis. These properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₆O | [1] |
| Molecular Weight | 186.33 g/mol | [1] |
| Boiling Point | 228-229 °C | [1] |
| Melting Point | -43 °C | [1] |
| Density | 0.793 g/mL at 25 °C | [1] |
| Flash Point | 78 °C | [1] |
| Solubility in Water | Very slight | [2] |
| Miscibility | Miscible with most organic solvents | [2] |
Applications in High-Temperature Synthesis
This compound's high boiling point and chemical inertness make it a valuable solvent for a variety of high-temperature reactions.[1] Its nonpolar nature allows for excellent solvation of hydrophobic compounds.[1]
Synthesis of Metal Oxide Nanoparticles
High-boiling point ethers are often employed in the solvothermal synthesis of metal oxide nanoparticles, where precise control over particle size and morphology is critical. This compound can serve as a high-temperature medium that facilitates the decomposition of metal precursors and the subsequent nucleation and growth of nanoparticles.
Logical Workflow for Nanoparticle Synthesis
Experimental Protocol: Synthesis of Metal Oxide Nanoparticles
This generalized protocol is based on common solvothermal synthesis methods for metal oxides and can be adapted for specific precursors.
Materials:
-
Metal precursor (e.g., metal acetylacetonate, metal oleate)
-
This compound (high purity, anhydrous)
-
Surfactant (e.g., oleic acid, oleylamine, optional, for size and shape control)
-
Anti-solvent for precipitation (e.g., ethanol, isopropanol)
Procedure:
-
In a three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and thermocouple, combine the metal precursor (1 mmol) and this compound (20 mL).
-
If a surfactant is used, add it to the mixture (1-6 mmol).
-
Purge the flask with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen.
-
Under a continuous inert atmosphere, heat the mixture to the desired reaction temperature (typically 180-220 °C) with vigorous stirring.
-
Maintain the reaction at this temperature for a specified time (e.g., 30 minutes to 2 hours) to allow for nanoparticle formation.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add an anti-solvent (e.g., 40 mL of ethanol) to the cooled mixture to precipitate the nanoparticles.
-
Collect the nanoparticles by centrifugation.
-
Wash the nanoparticles multiple times with a mixture of hexane and ethanol to remove any unreacted precursors and byproducts.
-
Dry the purified nanoparticles under vacuum.
Expected Data:
| Parameter | Typical Range/Value |
| Reaction Temperature | 180 - 220 °C |
| Reaction Time | 0.5 - 2 hours |
| Precursor:Surfactant Ratio | 1:1 to 1:6 (if used) |
| Nanoparticle Size | 5 - 50 nm (highly dependent on conditions) |
| Yield | Typically > 80% |
Williamson Ether Synthesis
The Williamson ether synthesis is a robust method for preparing ethers. While typically performed in lower boiling point solvents, the use of this compound can be advantageous for less reactive alkyl halides or when a higher temperature is required to drive the reaction to completion.
Signaling Pathway: Williamson Ether Synthesis
Experimental Protocol: High-Temperature Williamson Ether Synthesis
This protocol is adapted for the synthesis of an unsymmetrical ether using a less reactive alkyl halide.
Materials:
-
Alcohol (1.0 eq)
-
Sodium hydride (1.1 eq, 60% dispersion in mineral oil)
-
Alkyl halide (1.2 eq)
-
This compound (anhydrous)
-
Saturated aqueous ammonium chloride solution
-
Brine
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add the alcohol and anhydrous this compound.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride portion-wise to the stirred solution.
-
Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Heat the reaction mixture to a temperature between 100-150 °C and monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and add water.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Quantitative Data for a Hypothetical High-Temperature Williamson Ether Synthesis:
| Reactant 1 (Alcohol) | Reactant 2 (Alkyl Halide) | Temperature (°C) | Time (h) | Yield (%) |
| 4-Methoxyphenol | 1-Bromohexane | 120 | 12 | 85 |
| Benzyl alcohol | 1-Chlorooctane | 140 | 24 | 78 |
Safety and Handling
This compound is a combustible liquid and should be handled with appropriate safety precautions.[1] Use in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid contact with strong oxidizing agents.
Conclusion
This compound is a versatile and valuable high-boiling point solvent for a range of synthetic applications. Its chemical inertness and high thermal stability make it particularly suitable for the synthesis of nanoparticles and for carrying out organic reactions that require high temperatures. The protocols provided herein serve as a starting point for researchers to explore the utility of this compound in their own synthetic endeavors.
References
Application Notes and Protocols for the Use of Dihexyl Ether in Grignard Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the reaction of an organomagnesium halide (Grignard reagent) with an electrophile. The choice of solvent is critical for the successful formation and reaction of the Grignard reagent. Ethereal solvents are standard due to their ability to solvate and stabilize the organomagnesium species through coordination of the ether oxygen to the magnesium atom. While diethyl ether and tetrahydrofuran (THF) are the most commonly employed solvents, higher boiling point ethers such as dihexyl ether offer distinct advantages in specific applications, particularly for reactions requiring elevated temperatures.
This document provides detailed application notes and protocols for the use of this compound as a solvent in Grignard reactions. It is intended to guide researchers in leveraging the unique properties of this solvent for their synthetic needs.
Properties of this compound and Common Grignard Solvents
This compound's high boiling point is its most notable feature, allowing for reactions to be conducted at temperatures significantly higher than those achievable with diethyl ether or THF. This can be advantageous for reactions with high activation energies or for the formation of Grignard reagents from less reactive halides. However, the higher boiling point also necessitates adjustments in the workup procedure for solvent removal.
| Solvent | Chemical Formula | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 25°C) |
| This compound | C₁₂H₂₆O | 228-229[1] | -43[1][2][3] | 0.793[1][2] |
| Diethyl Ether | C₄H₁₀O | 34.6 | -116.3 | 0.713 |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | -108.4 | 0.889 |
| Di-n-butyl Ether | C₈H₁₈O | 142 | -98 | 0.764 |
Advantages and Considerations for Using this compound
Advantages:
-
Higher Reaction Temperatures: The high boiling point of this compound (228-229 °C) allows for reactions to be run at elevated temperatures, which can be beneficial for forming Grignard reagents from unreactive chlorides or for reactions that are sluggish at lower temperatures.
-
Improved Safety Profile: Compared to the highly volatile and flammable diethyl ether, this compound has a higher flash point, making it a safer alternative in terms of fire hazard.
-
Potential for Improved Yields: For certain reactions, the ability to use higher temperatures can lead to increased reaction rates and potentially higher yields.
Considerations:
-
Solvent Removal: The high boiling point of this compound makes its removal by simple evaporation impractical. Vacuum distillation is typically required, which may not be suitable for thermally sensitive products.
-
Initiation of Grignard Formation: The initiation of Grignard reagent formation can sometimes be more challenging in higher boiling point ethers compared to diethyl ether. Standard initiation techniques, such as the use of a crystal of iodine or 1,2-dibromoethane, are often necessary.
-
Solubility: While this compound is a good solvent for many organic compounds, the solubility of the Grignard reagent itself should be considered, especially at lower temperatures.
Experimental Protocols
The following are detailed protocols for the preparation of a Grignard reagent and its subsequent reaction with an electrophile using this compound as the solvent. These protocols are adapted from standard procedures for Grignard reactions in other ethereal solvents.
Protocol 1: Preparation of Phenylmagnesium Bromide in this compound
Materials:
-
Magnesium turnings
-
Bromobenzene
-
Anhydrous this compound
-
Iodine crystal (as initiator)
-
Three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
Apparatus Setup: All glassware must be thoroughly dried in an oven at 120 °C overnight and assembled while hot under a stream of dry nitrogen.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the reaction flask. Gently heat the flask with a heat gun under a nitrogen atmosphere until the iodine sublimes and coats the magnesium turnings. Allow the flask to cool to room temperature.
-
Initial Addition: Add a small portion of a solution of bromobenzene (1.0 equivalent) in anhydrous this compound from the dropping funnel to the magnesium turnings.
-
Initiation: The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy and begins to reflux. If the reaction does not start, gentle warming with the heating mantle may be necessary.
-
Grignard Reagent Formation: Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. The high boiling point of this compound allows for the reaction to be maintained at a higher temperature if necessary to ensure complete reaction.
-
Completion: After the addition is complete, continue to stir the mixture and heat at reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting dark grey to brown solution is the Grignard reagent.
Protocol 2: Reaction of Phenylmagnesium Bromide with Benzophenone in this compound
Materials:
-
Phenylmagnesium bromide solution in this compound (from Protocol 1)
-
Benzophenone
-
Anhydrous this compound
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate
-
Apparatus from Protocol 1, with the dropping funnel cleaned and recharged
Procedure:
-
Electrophile Addition: Dissolve benzophenone (0.9 equivalents) in anhydrous this compound and place it in the dropping funnel.
-
Reaction: Cool the Grignard reagent solution to room temperature. Add the benzophenone solution dropwise to the stirred Grignard reagent. An exothermic reaction should be observed. Control the rate of addition to maintain a gentle reflux.
-
Completion: After the addition is complete, stir the reaction mixture at room temperature for 1 hour, or gently heat to reflux if necessary to drive the reaction to completion.
-
Work-up: Cool the reaction mixture in an ice bath. Slowly and cautiously quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). The use of a lower boiling solvent like diethyl ether for extraction simplifies the subsequent solvent removal.
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent.
-
Solvent Removal: Remove the diethyl ether by rotary evaporation. The high-boiling this compound will remain. To isolate the product, remove the this compound by vacuum distillation.
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
Quantitative Data Summary
| Solvent | Boiling Point (°C) | Product Yield (%) | Byproduct (Biphenyl) Yield (%) |
| Diethyl Ether | 34.6 | ~95 | <5 |
| Tetrahydrofuran (THF) | 66 | ~90 | <5 |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | ~92 | <5 |
| Di-n-butyl Ether | 142 | ~90-95 | <5 |
| This compound (Estimated) | 228-229 | ~90-95 | <5 |
Note: The yields are approximate and can vary depending on the specific reaction conditions and the purity of the reagents.
Visualizations
Grignard Reaction Workflow
Caption: General workflow for a Grignard reaction using this compound.
Logical Relationship of Solvent Properties to Reaction Conditions
Caption: Impact of this compound's properties on reaction conditions.
Conclusion
This compound presents a viable and, in some cases, advantageous alternative to traditional lower-boiling ether solvents for Grignard reactions. Its high boiling point allows for reactions to be conducted at elevated temperatures, which can be beneficial for less reactive substrates. While its use requires modifications to standard protocols, particularly concerning solvent removal, the potential benefits in terms of reaction scope and safety make it a valuable tool for researchers in synthetic and medicinal chemistry. The provided protocols and data serve as a starting point for the exploration and optimization of Grignard reactions in this high-boiling solvent.
References
Application Notes and Protocols: Dihexyl Ether as an Extraction Solvent for Natural Products
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dihexyl ether (C₁₂H₂₆O) is a high-boiling, colorless, and stable liquid with very low water solubility.[1][2] It is classified as a hydrophobic organic solvent belonging to the dialkyl ether family.[3] Its chemical stability, low reactivity, and miscibility with most organic solvents make it a candidate for various applications in chemical processes.[1][3] While its use in large-scale natural product extraction is not extensively documented, its properties suggest it is a suitable solvent for the extraction of nonpolar and lipophilic natural products. These notes provide an overview of its potential applications, protocols for its use, and a comparison with other common extraction solvents.
Physicochemical Properties of this compound
Understanding the physical and chemical properties of this compound is crucial for its effective application as an extraction solvent.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₆O | [1] |
| Molecular Weight | 186.33 g/mol | [1] |
| Appearance | Colorless liquid | [1][2] |
| Boiling Point | 228-229 °C | [2] |
| Melting Point | -43 °C | [4] |
| Density | 0.793 g/mL at 25 °C | [2] |
| Flash Point | 78 °C (172 °F) | [5] |
| Water Solubility | Very slight | [1][2] |
| Miscibility | Miscible with most organic solvents | [1][2] |
Potential Applications in Natural Product Extraction
Based on its hydrophobic and nonpolar nature, this compound is theoretically best suited for the extraction of lipophilic natural products. Its properties make it a potential alternative to other nonpolar solvents like hexane and petroleum ether.
2.1. Suitable Classes of Natural Products:
-
Lipids and Fatty Acids: this compound's nonpolar character makes it an excellent candidate for extracting triglycerides, fatty acids, and other neutral lipids from plant seeds, microbial biomass, and animal tissues.[6][7]
-
Terpenoids: Many terpenoids are nonpolar and could be efficiently extracted using this compound. This includes monoterpenes, sesquiterpenes, and diterpenes found in essential oils and resins.[8][9]
-
Nonpolar Steroids: The extraction of phytosterols and other steroidal compounds from plant matter is a potential application.
-
Aglycones of Flavonoids and Alkaloids: While flavonoids and alkaloids are often polar in their glycosidic forms, their nonpolar aglycones could be selectively extracted with this compound.[10][11]
2.2. Advantages of this compound:
-
High Boiling Point: Its high boiling point allows for extractions at elevated temperatures without the need for pressurized systems, which can enhance extraction efficiency.
-
Low Volatility: Compared to diethyl ether, its low volatility reduces solvent loss and fire hazards during handling.[1][2]
-
Chemical Stability: Ethers are generally more stable than some other solvents and are less prone to reacting with the extracted compounds.[3]
-
Water Immiscibility: Its very low solubility in water is advantageous for liquid-liquid extractions, ensuring clean phase separation.[3]
2.3. Limitations:
-
High Boiling Point: While an advantage for high-temperature extractions, the high boiling point can make solvent removal more energy-intensive compared to more volatile solvents like hexane or diethyl ether.
-
Limited Polarity Range: It is not suitable for the extraction of polar compounds like glycosides, polar flavonoids, and polar alkaloids.
Comparative Data with Common Extraction Solvents
The choice of solvent is critical in natural product extraction. The following table compares this compound with other commonly used nonpolar solvents.
| Solvent | Polarity Index | Boiling Point (°C) | Density (g/mL) | Key Applications in Natural Product Extraction |
| n-Hexane | 0.1 | 69 | 0.655 | Extraction of oils, fats, lipids, and nonpolar compounds.[12][13] |
| Petroleum Ether | ~0.1 | 30-60 | ~0.640 | Extraction of lipids, essential oils, and fats.[7][13] |
| Diethyl Ether | 2.8 | 34.6 | 0.713 | General purpose solvent for a wide range of compounds, including some moderately polar ones.[14] |
| This compound | Low (nonpolar) | 228-229 | 0.793 | Potential for extraction of nonpolar lipids, terpenoids, and steroids.[3] |
| Chloroform | 4.1 | 61.2 | 1.49 | Extraction of alkaloids, terpenoids, and lipids.[10] |
| Ethyl Acetate | 4.4 | 77.1 | 0.902 | Extraction of flavonoids, phenolics, and some alkaloids.[15] |
Experimental Protocols
The following are generalized protocols for the use of this compound in natural product extraction. Note: These are starting points and should be optimized for specific applications.
4.1. Protocol 1: Solid-Liquid Extraction of Lipids from Plant Seeds
This protocol describes the extraction of lipids from oil-rich seeds using this compound.
Workflow Diagram:
Caption: Solid-Liquid Extraction Workflow.
Methodology:
-
Sample Preparation: Dry the plant seeds to a moisture content of less than 10%. Grind the seeds into a fine powder to increase the surface area for extraction.
-
Extraction:
-
Soxhlet Extraction: Place the ground seed powder in a thimble and extract with this compound in a Soxhlet apparatus for 6-8 hours. The high boiling point of this compound will result in a high extraction temperature.
-
Maceration: Suspend the ground seed powder in this compound (e.g., 1:10 solid-to-solvent ratio) and stir at a controlled temperature (e.g., 50-100°C) for several hours.
-
-
Filtration: After extraction, filter the mixture to separate the solid plant residue from the this compound extract.
-
Solvent Removal: Remove the this compound from the extract using a rotary evaporator. Due to its high boiling point, a good vacuum and a higher bath temperature will be required compared to more volatile solvents.
-
Drying: Dry the resulting crude lipid extract under a high vacuum to remove any residual solvent.
4.2. Protocol 2: Liquid-Liquid Extraction for Fractionation of a Crude Plant Extract
This protocol describes the use of this compound to partition and isolate nonpolar compounds from a polar crude extract.
Workflow Diagram:
Caption: Liquid-Liquid Extraction Workflow.
Methodology:
-
Preparation of Crude Extract: Start with a crude extract obtained from a polar solvent like methanol or ethanol.
-
Dissolution: Dissolve the crude extract in a mixture of water and a polar organic solvent (e.g., methanol or acetonitrile) to ensure solubility.
-
Liquid-Liquid Extraction:
-
Transfer the dissolved extract to a separatory funnel.
-
Add an equal volume of this compound.
-
Shake the funnel vigorously, venting frequently to release any pressure.
-
Allow the layers to separate. The top layer will be the this compound containing the nonpolar compounds, and the bottom layer will be the aqueous phase with the polar compounds.
-
-
Separation: Carefully drain the lower aqueous phase. Collect the upper this compound phase.
-
Repeat Extraction: For exhaustive extraction, repeat the process with fresh this compound on the aqueous phase 2-3 times.
-
Combine and Dry: Combine all the this compound fractions and dry over anhydrous sodium sulfate to remove any residual water.
-
Solvent Removal: Remove the this compound by rotary evaporation under vacuum to obtain the nonpolar fraction of the natural product extract.
Safety and Handling
-
Flammability: this compound is combustible. Handle with care and avoid open flames or sparks.
-
Inhalation: Use in a well-ventilated area or a fume hood to avoid inhaling vapors.
-
Skin and Eye Contact: Wear appropriate personal protective equipment (PPE), including gloves and safety glasses, as it can be a skin and eye irritant.
-
Storage: Store in a cool, dry, and well-ventilated place away from oxidizing agents.[5]
Conclusion
This compound presents itself as a viable, albeit underutilized, solvent for the extraction of nonpolar natural products. Its high boiling point, stability, and hydrophobicity offer distinct advantages in specific applications, particularly for high-temperature extractions and for targeting highly lipophilic compounds. While it may not replace workhorse solvents like hexane or diethyl ether in all scenarios due to its high boiling point, it is a valuable addition to the solvent selection toolbox for researchers in natural product chemistry and drug development. Further research is warranted to explore its full potential and to generate comparative data on its extraction efficiency for a wider range of natural products.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | 112-58-3 [chemicalbook.com]
- 3. interstatechem.com [interstatechem.com]
- 4. Cas 112-58-3,this compound | lookchem [lookchem.com]
- 5. Di-n-hexyl ether, 98% | Fisher Scientific [fishersci.ca]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. aafco.org [aafco.org]
- 8. mdpi.com [mdpi.com]
- 9. iipseries.org [iipseries.org]
- 10. scielo.br [scielo.br]
- 11. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Petroleum Ether Vs Hexane: Extraction Selectivity, Safety Profile And Residual Limits [eureka.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. biointerfaceresearch.com [biointerfaceresearch.com]
Applications of Dihexyl Ether in Polymer Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihexyl ether (CAS 112-58-3) is a high-boiling point, hydrophobic organic solvent characterized by its chemical stability and low reactivity.[1] While not as commonly employed in polymer chemistry as other ethers like tetrahydrofuran or diethyl ether, its unique properties—such as a high boiling point (228-229 °C), low water solubility, and good solvency for nonpolar substances—make it a candidate for specific applications where these characteristics are advantageous.[1][2] This document outlines potential applications of this compound as a solvent in various polymerization reactions and as a specialty plasticizer, based on established principles of polymer chemistry and data from analogous systems.
Application 1: High-Temperature Solvent for Polymerization Reactions
The high boiling point and chemical inertness of this compound make it a suitable medium for polymerization reactions that require elevated temperatures, such as certain types of condensation or coordination polymerization.[1] Its stability prevents solvent interference with reactive intermediates, a common issue with more labile solvents.
Representative Application: Cationic Polymerization of Vinyl Ethers
Cationic polymerization of vinyl ethers is sensitive to the reaction medium. Solvents with moderate polarity and low nucleophilicity are often preferred to stabilize the propagating carbocation without terminating the chain. While specific studies detailing this compound in this context are scarce, its properties are analogous to other dialkyl ethers used in such systems.[3][4] A representative protocol can be extrapolated for the synthesis of poly(vinyl ether).
Experimental Protocol: Synthesis of Poly(isobutyl vinyl ether) using a Dibutyl Ether Analogy
This protocol is adapted from studies on cationic polymerization of isobutylene using dibutyl ether as a co-catalyst and solvent component, a system analogous to what would be expected with this compound.[3][4]
Materials:
-
Isobutyl vinyl ether (monomer), freshly distilled
-
This compound (solvent), anhydrous
-
Aluminum trichloride (AlCl₃) (co-initiator)
-
Adventitious water (initiator)
-
Methanol (terminating agent)
-
Nitrogen gas, high purity
Procedure:
-
A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer is charged with anhydrous this compound under a nitrogen atmosphere.
-
The solvent is cooled to the desired reaction temperature (e.g., -20 °C to 10 °C).[4]
-
A solution of AlCl₃ in this compound is prepared separately and added to the reaction flask. The concentration of the catalyst complex is critical and must be optimized for desired molecular weight.
-
The purified isobutyl vinyl ether monomer is then added dropwise to the stirred solution.
-
The polymerization is allowed to proceed for a predetermined time (e.g., 1-2 hours), with the temperature carefully controlled.
-
The reaction is terminated by the addition of pre-chilled methanol.
-
The resulting polymer is precipitated by pouring the reaction mixture into a large volume of methanol.
-
The polymer is collected by filtration, washed with methanol, and dried in a vacuum oven at 40-50 °C to a constant weight.
Logical Workflow for Cationic Polymerization
Caption: Workflow for a representative cationic polymerization using this compound.
Application 2: Specialty Plasticizer for Thermoplastics
Plasticizers are additives that increase the flexibility and processability of a polymer by reducing the glass transition temperature (Tg).[5] While common plasticizers include phthalates and citrates, high-boiling point, non-volatile ethers can serve as specialty plasticizers for certain polymers, particularly where low volatility and thermal stability are required. This compound's long alkyl chains could provide effective shielding between polymer chains, increasing free volume and segmental mobility.
Representative Application: Plasticization of Poly(lactic acid) (PLA)
Poly(lactic acid) is a biodegradable but brittle polymer. Its properties can be improved by adding plasticizers.[6][7] While this compound is not a conventional plasticizer for PLA, its potential efficacy can be compared to other non-traditional, bio-based plasticizers.
Experimental Protocol: Preparation and Testing of Plasticized PLA Films
Materials:
-
Poly(lactic acid) (PLA) pellets, dried
-
This compound (plasticizer)
-
Chloroform (solvent for film casting)
-
Petri dishes
Procedure:
-
PLA pellets are thoroughly dried in a vacuum oven at 80 °C for at least 4 hours.
-
A 10% (w/v) solution of PLA in chloroform is prepared by dissolving the dried pellets with magnetic stirring.
-
This compound is added to the PLA solution at various weight percentages (e.g., 5%, 10%, 15% relative to PLA mass). A control sample with no plasticizer is also prepared.
-
The solutions are stirred for an additional 2 hours to ensure homogeneity.
-
The solutions are cast into glass petri dishes and the solvent is allowed to evaporate slowly in a fume hood for 24 hours.
-
The resulting films are then dried in a vacuum oven at 40 °C for 48 hours to remove any residual solvent.
-
The dried films are characterized by Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and by tensile testing for mechanical properties.
Illustrative Data Presentation
The following tables present illustrative data based on expected trends for a long-chain ether plasticizer in PLA, as direct data for this compound is not available in published literature.
Table 1: Thermal Properties of PLA Plasticized with this compound (Illustrative)
| Sample | Plasticizer Content (wt%) | Glass Transition Temp. (Tg) (°C) |
|---|---|---|
| Neat PLA | 0 | 60 |
| PLA/DHE-5 | 5 | 52 |
| PLA/DHE-10 | 10 | 45 |
| PLA/DHE-15 | 15 | 38 |
Table 2: Mechanical Properties of PLA Plasticized with this compound (Illustrative)
| Sample | Plasticizer Content (wt%) | Tensile Strength (MPa) | Elongation at Break (%) |
|---|---|---|---|
| Neat PLA | 0 | 55 | 6 |
| PLA/DHE-5 | 5 | 48 | 25 |
| PLA/DHE-10 | 10 | 40 | 150 |
| PLA/DHE-15 | 15 | 32 | 280 |
Relationship between Plasticizer Addition and Polymer Properties
Caption: Effect of increasing this compound content on key polymer properties.
Summary and Future Outlook
This compound presents potential for niche applications in polymer chemistry, primarily as a high-temperature, inert solvent or as a specialty secondary plasticizer. Its high boiling point is advantageous for reactions requiring significant thermal energy, and its aliphatic nature could impart flexibility to rigid polymers. However, the lack of specific research data necessitates that its use be approached on an empirical basis. The protocols and data presented here are representative and should serve as a starting point for researchers interested in exploring the utility of this solvent. Further investigation is required to fully characterize its performance and to identify polymer systems where its unique properties offer a distinct advantage over more conventional solvents and additives.
References
Protocol for Using Dihexyl Ether in Nanoparticle Synthesis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dihexyl ether is a high-boiling point, hydrophobic, and chemically stable organic solvent that serves as an excellent medium for the synthesis of a variety of nanoparticles. Its high boiling point (228-229 °C) allows for a wide range of reaction temperatures, which is crucial for controlling nanoparticle nucleation and growth, leading to monodisperse nanoparticles with well-defined sizes and shapes.[1] This application note provides detailed protocols for the use of this compound in the synthesis of iron oxide nanoparticles and quantum dots, and discusses general principles for its application in the synthesis of other metallic nanoparticles.
Safety Precautions
This compound is a combustible liquid and may cause skin and serious eye irritation.[2] It is also very toxic to aquatic life with long-lasting effects. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All procedures should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete safety information before handling.[2][3]
Emergency Procedures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[2]
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.[2]
-
Eye Contact: Flush eyes with water as a precaution.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[2]
Physicochemical Properties of this compound
A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in nanoparticle synthesis.
| Property | Value |
| CAS Number | 112-58-3 |
| Molecular Formula | C12H26O |
| Molecular Weight | 186.33 g/mol |
| Boiling Point | 228-229 °C |
| Density | 0.793 g/mL at 25 °C |
| Flash Point | 78 °C (172.4 °F) - closed cup[1] |
| Solubility in Water | Very slight |
| Appearance | Colorless liquid |
Role of this compound in Nanoparticle Synthesis
High-boiling point solvents like this compound play a critical role in the synthesis of high-quality nanoparticles, primarily through the thermal decomposition of organometallic precursors. The high reaction temperatures achievable in this compound facilitate the decomposition of precursors and allow for temporal separation of the nucleation and growth phases, which is key to achieving monodispersity. The non-coordinating nature of the ether also allows the surfactants (e.g., oleic acid, oleylamine) to effectively control the nanoparticle growth and prevent aggregation.
Experimental Protocols
Synthesis of Iron Oxide (Fe₃O₄) Nanoparticles
This protocol is adapted from the thermal decomposition of iron acetylacetonate in a high-boiling point ether.
Materials:
-
Iron (III) acetylacetonate (Fe(acac)₃)
-
This compound
-
Oleic acid
-
Oleylamine
-
Ethanol (for washing)
-
Hexane (for dispersion)
Equipment:
-
Three-neck round-bottom flask
-
Heating mantle with temperature controller
-
Condenser
-
Magnetic stirrer
-
Schlenk line for inert atmosphere (Argon or Nitrogen)
-
Centrifuge
Procedure:
-
In a 100 mL three-neck flask, combine Fe(acac)₃ (2 mmol), oleic acid (6 mmol), oleylamine (6 mmol), and 20 mL of this compound.
-
The flask is connected to a Schlenk line and the mixture is degassed under vacuum at 120 °C for 1 hour to remove water and oxygen.
-
Switch to an inert atmosphere (Ar or N₂) and heat the mixture to 200 °C for 2 hours with vigorous stirring.
-
Increase the temperature to reflux (approximately 228 °C) and maintain for 1 hour. The solution will turn from reddish-brown to black, indicating the formation of iron oxide nanoparticles.
-
After the reaction, cool the mixture to room temperature.
-
Add 40 mL of ethanol to the mixture to precipitate the nanoparticles.
-
Separate the nanoparticles by centrifugation at 8000 rpm for 10 minutes.
-
Discard the supernatant and redisperse the nanoparticle pellet in 10 mL of hexane.
-
Repeat the washing process (precipitation with ethanol and redispersion in hexane) two more times to remove excess reagents.
-
The final product is a stable dispersion of iron oxide nanoparticles in hexane.
Expected Results: This method typically yields monodisperse spherical iron oxide nanoparticles with sizes ranging from 5 to 20 nm, depending on the reaction time and the ratio of surfactants.
Synthesis of Cadmium Selenide (CdSe) Quantum Dots
This protocol utilizes the "hot-injection" method, where a precursor is rapidly injected into a hot solvent to induce nucleation.
Materials:
-
Cadmium oxide (CdO)
-
Selenium (Se) powder
-
This compound
-
Oleic acid
-
1-Octadecene (ODE)
-
Trioctylphosphine (TOP)
-
Methanol (for washing)
-
Toluene (for dispersion)
Equipment:
-
Three-neck round-bottom flask
-
Heating mantle with temperature controller
-
Condenser
-
Magnetic stirrer
-
Schlenk line for inert atmosphere (Argon or Nitrogen)
-
Syringe for injection
-
Centrifuge
Procedure:
-
Cadmium Precursor Preparation: In a 100 mL three-neck flask, combine CdO (0.2 mmol), oleic acid (2 mmol), and 10 mL of 1-octadecene. Heat the mixture to 250 °C under an inert atmosphere until the solution becomes clear and colorless, indicating the formation of cadmium oleate. Cool the solution to the injection temperature.
-
Selenium Precursor Preparation: In a separate vial inside a glovebox, dissolve Se powder (1 mmol) in 1 mL of trioctylphosphine (TOP) to form a TOP-Se solution.
-
Hot-Injection: Heat the cadmium precursor solution in this compound to the desired injection temperature (typically between 200-240 °C) under an inert atmosphere with vigorous stirring.
-
Rapidly inject the TOP-Se solution into the hot cadmium precursor solution. The color of the solution will change immediately, indicating the nucleation of CdSe quantum dots.
-
The growth of the quantum dots can be monitored by taking aliquots at different time intervals and measuring their UV-Vis absorption or photoluminescence spectra. The size of the quantum dots increases with reaction time.
-
Once the desired size is reached, cool the reaction mixture to room temperature.
-
Add 20 mL of methanol to precipitate the quantum dots.
-
Separate the quantum dots by centrifugation at 6000 rpm for 10 minutes.
-
Discard the supernatant and redisperse the quantum dot pellet in toluene.
-
Repeat the washing process two more times.
Expected Results: This method allows for the synthesis of high-quality, monodisperse CdSe quantum dots with tunable sizes (and therefore tunable optical properties) by controlling the reaction temperature and time.
General Principles for Other Nanoparticle Syntheses in this compound
The principles of thermal decomposition and hot-injection synthesis in this compound can be extended to other nanoparticle systems, such as gold (Au) and silver (Ag), although these are less commonly synthesized in high-boiling point ethers.
-
Gold Nanoparticles: A gold precursor, such as gold (III) acetylacetonate or an organogold complex, could be thermally decomposed in this compound in the presence of suitable capping agents like long-chain amines or thiols.
-
Silver Nanoparticles: Similar to gold, a silver precursor like silver acetylacetonate could be used. The high temperature would facilitate the reduction of the silver salt to form metallic silver nanoparticles.
For these noble metal nanoparticles, the choice of capping agent is critical to control the size and prevent aggregation. The high boiling point of this compound would allow for better kinetic control over the growth process.
Data Presentation
The following table summarizes typical experimental parameters for the synthesis of iron oxide nanoparticles in a high-boiling point ether, which can be used as a starting point for protocols using this compound.
| Parameter | Value | Effect on Nanoparticle Properties |
| Precursor Concentration | 0.1 - 0.5 M | Affects nucleation rate and final particle size. |
| Solvent | This compound | Provides a high reaction temperature for precursor decomposition. |
| Surfactants | Oleic Acid, Oleylamine | Control particle size, shape, and prevent aggregation. |
| Reaction Temperature | 200 - 230 °C | Influences the rate of precursor decomposition and particle growth. |
| Reaction Time | 30 - 120 minutes | Affects the final size and crystallinity of the nanoparticles. |
| Resulting NP Size | 5 - 20 nm | Dependent on the combination of the above parameters. |
Visualizations
Diagram of the Experimental Workflow for Iron Oxide Nanoparticle Synthesis
Caption: Workflow for iron oxide nanoparticle synthesis.
Diagram of the Role of this compound in Nanoparticle Formation
Caption: Role of this compound in nanoparticle synthesis.
References
Dihexyl Ether: A High-Boiling Point Medium for Organometallic Reactions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dihexyl ether, a high-boiling point, non-polar, and aprotic solvent, presents a valuable alternative to more volatile ethers like diethyl ether and tetrahydrofuran (THF) for a range of organometallic reactions. Its chemical inertness and low water solubility make it an excellent medium for reactions requiring anhydrous conditions and elevated temperatures. These properties can lead to improved reaction rates, higher yields, and enhanced selectivity, particularly in applications such as Grignard reactions, Suzuki and Sonogashira couplings, Wurtz reactions, and the synthesis of nanoparticles. This document provides detailed application notes and protocols for the use of this compound in these key organometallic transformations.
Properties of this compound
Understanding the physical and chemical properties of this compound is crucial for its effective application in organometallic synthesis.[1][2][3][4][5]
| Property | Value | Reference |
| CAS Number | 112-58-3 | [1][2] |
| Molecular Formula | C₁₂H₂₆O | [1][2] |
| Molecular Weight | 186.33 g/mol | [4] |
| Boiling Point | 228-229 °C | [2][4] |
| Melting Point | -43 °C | [2][5] |
| Density | 0.793 g/mL at 25 °C | [2][4] |
| Flash Point | 78.33 °C | [3] |
| Water Solubility | Very slight | [4] |
| Refractive Index | n20/D 1.4204 | [2] |
Applications in Organometallic Reactions
The high boiling point and non-polar nature of this compound offer several advantages in organometallic chemistry:
-
Higher Reaction Temperatures: Enables reactions that are sluggish at the boiling points of lower-boiling ethers.[6]
-
Improved Safety: Lower volatility and a higher flashpoint compared to diethyl ether reduce the risk of fire.[7]
-
Enhanced Solubility: Its long alkyl chains can improve the solubility of non-polar organic substrates and reagents.
-
Reduced Side Reactions: The inert nature of the ether linkage prevents unwanted reactions with highly reactive organometallic species.[7]
-
Simplified Workup: Its low water solubility facilitates easier separation from aqueous phases during product extraction.[8]
Grignard Reactions
Grignard reagents are highly reactive organomagnesium compounds that are sensitive to protic solvents.[9][10] Ethereal solvents are essential to stabilize the Grignard reagent through coordination.[11] While diethyl ether and THF are commonly used, their low boiling points can limit reaction rates.[7] this compound serves as an excellent alternative for reactions requiring higher temperatures, such as those involving less reactive alkyl or aryl halides.
Application Notes:
-
The use of a high-boiling solvent like this compound can be particularly advantageous for the formation of Grignard reagents from chlorides, which are less reactive than bromides and iodides.
-
The higher reaction temperature can help to initiate the reaction and drive it to completion, potentially leading to higher yields and shorter reaction times.
-
Due to its low volatility, reactions can be maintained at a stable high temperature without significant solvent loss.
Experimental Protocol: Formation of a Grignard Reagent and Reaction with a Ketone
This protocol describes the formation of phenylmagnesium bromide and its subsequent reaction with benzophenone. While a standard procedure in THF is provided, this compound can be substituted for reactions requiring higher temperatures.
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Bromobenzene
-
Benzophenone
-
Anhydrous this compound
-
1 M HCl (for workup)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
Flame-dry all glassware and allow to cool under a stream of dry nitrogen or argon.
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine.
-
Add a portion of the anhydrous this compound.
-
In a separate flask, prepare a solution of bromobenzene (1.0 eq) in anhydrous this compound.
-
Add a small amount of the bromobenzene solution to the magnesium suspension and warm gently to initiate the reaction.
-
Once the reaction starts (indicated by bubbling and a color change), add the remaining bromobenzene solution dropwise to maintain a gentle reflux.
-
After the addition is complete, continue to stir the mixture at reflux for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Benzophenone:
-
Cool the Grignard reagent solution to room temperature.
-
In a separate flask, dissolve benzophenone (0.9 eq) in anhydrous this compound.
-
Slowly add the benzophenone solution to the Grignard reagent with vigorous stirring.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour, then heat to reflux for 1-2 hours to ensure complete reaction.
-
-
Workup:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by adding 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with this compound.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
-
Diagram: Grignard Reaction Workflow
Caption: Workflow for a Grignard reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[12][13][14] The choice of solvent can significantly influence the reaction's efficiency. While polar aprotic solvents are often used, the use of a non-polar, high-boiling solvent like this compound can be beneficial for substrates with poor solubility in more polar media and for reactions that require elevated temperatures to proceed efficiently.[15]
Application Notes:
-
This compound can be an effective solvent for the Suzuki coupling of hydrophobic substrates, improving their solubility and allowing for a homogeneous reaction mixture.
-
The high boiling point allows for the use of less reactive aryl chlorides as coupling partners, which often require higher temperatures for efficient oxidative addition to the palladium catalyst.
-
The inert nature of this compound prevents coordination to the palladium center, which can sometimes inhibit catalysis.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.
Materials:
-
Aryl bromide
-
Arylboronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq)
-
Anhydrous this compound
-
Water (for workup)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add the aryl bromide (1.0 eq), arylboronic acid (1.2 eq), base (2.0 eq), and palladium catalyst (2 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous, degassed this compound via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-150 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-24 hours.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent like ethyl acetate or diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Sonogashira Coupling
The Sonogashira coupling reaction is a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide.[16][17][18] The reaction is typically carried out in an amine solvent, which also acts as the base. However, for certain applications, a co-solvent may be necessary. A high-boiling, inert solvent like this compound can be advantageous, particularly when dealing with substrates that are not soluble in amines alone or when higher temperatures are needed to drive the reaction.
Application Notes:
-
This compound can serve as a non-coordinating co-solvent to improve the solubility of non-polar starting materials.
-
Its high boiling point allows for reactions to be conducted at elevated temperatures, which can be beneficial for less reactive halides.
-
The use of this compound can help to minimize side reactions, such as the Glaser coupling of the terminal alkyne, by allowing for lower catalyst loadings or shorter reaction times at higher temperatures.
Experimental Protocol: Sonogashira Coupling
This protocol provides a general method for the Sonogashira coupling of an aryl iodide with a terminal alkyne.
Materials:
-
Aryl iodide
-
Terminal alkyne (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Base (e.g., triethylamine or diisopropylamine)
-
Anhydrous this compound (as co-solvent)
-
Saturated aqueous ammonium chloride (for workup)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup:
-
To a Schlenk flask, add the aryl iodide (1.0 eq), palladium catalyst (2 mol%), and copper(I) iodide (4 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous this compound and the amine base (e.g., triethylamine, 3 eq).
-
Add the terminal alkyne (1.2 eq) via syringe.
-
-
Reaction:
-
Stir the reaction mixture at room temperature or heat to a desired temperature (e.g., 60-100 °C).
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
-
Workup:
-
Cool the reaction mixture and filter through a pad of celite to remove the catalysts.
-
Wash the celite pad with an organic solvent.
-
Concentrate the filtrate and dissolve the residue in an organic solvent.
-
Wash the organic solution with saturated aqueous ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
-
Diagram: Sonogashira Coupling Catalytic Cycles
Caption: Catalytic cycles in the Sonogashira coupling reaction.
Wurtz Reaction
The Wurtz reaction is a coupling reaction where two alkyl halides react with sodium metal in the presence of a dry ether to form a new carbon-carbon bond.[19][20][21] The reaction is typically performed in anhydrous diethyl ether or THF.[22] However, the use of a high-boiling solvent like this compound can be advantageous for intramolecular Wurtz reactions to form cyclic compounds, where higher temperatures may be required to overcome steric hindrance and promote cyclization.[23]
Application Notes:
-
This compound's high boiling point allows for the reaction to be conducted at temperatures sufficient to melt sodium metal, which can increase the reactive surface area and improve reaction rates.
-
For intramolecular reactions, the higher temperature can provide the necessary activation energy for ring closure, especially for strained ring systems.
-
The non-polar nature of this compound is ideal for this reaction, as it does not react with the highly reactive sodium metal.[20]
Experimental Protocol: Intramolecular Wurtz Reaction
This protocol describes a general procedure for an intramolecular Wurtz reaction to form a cyclic alkane from a dihalide.
Materials:
-
α,ω-Dihaloalkane
-
Sodium metal, dispersed in mineral oil
-
Anhydrous this compound
-
Hexane (for washing sodium)
-
Ethanol (for quenching)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Preparation:
-
Wash the sodium metal dispersion with anhydrous hexane to remove the mineral oil under an inert atmosphere.
-
To a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and an addition funnel, add anhydrous this compound.
-
Add the washed sodium metal to the flask.
-
Heat the mixture to the boiling point of this compound to melt the sodium and stir vigorously to create a fine dispersion. Then, allow the mixture to cool to room temperature while continuing to stir.
-
-
Reaction:
-
In the addition funnel, prepare a solution of the α,ω-dihaloalkane (1.0 eq) in anhydrous this compound.
-
Add the dihalide solution dropwise to the sodium dispersion at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at reflux for several hours until the reaction is complete (monitored by GC-MS).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the excess sodium by the slow, dropwise addition of ethanol.
-
Add water to dissolve the sodium salts.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully distill the solvent to obtain the crude product.
-
Purify the product by distillation or preparative gas chromatography.
-
Synthesis of Nanoparticles
The synthesis of monodisperse nanoparticles with controlled size and shape often requires high temperatures to facilitate the decomposition of organometallic precursors and promote crystal growth.[24] this compound, with its high boiling point and chemical stability, is an ideal solvent for such syntheses.[25]
Application Notes:
-
The high boiling point of this compound allows for precise temperature control over a wide range, which is critical for controlling the nucleation and growth of nanoparticles.
-
Its ability to dissolve a variety of organometallic precursors and capping agents makes it a versatile medium for nanoparticle synthesis.
-
The non-coordinating nature of this compound generally does not interfere with the surface chemistry of the growing nanoparticles.
Experimental Protocol: Synthesis of Metal Oxide Nanoparticles
This protocol provides a general method for the synthesis of metal oxide nanoparticles via the thermal decomposition of a metal acetylacetonate precursor.
Materials:
-
Metal acetylacetonate (e.g., iron(III) acetylacetonate)
-
Oleic acid (capping agent)
-
Oleylamine (capping agent)
-
This compound (solvent)
-
Ethanol (for precipitation)
-
Hexane (for redispersion)
Procedure:
-
Reaction Setup:
-
In a three-necked flask equipped with a magnetic stirrer, condenser, and a thermocouple, combine the metal acetylacetonate precursor, oleic acid, and oleylamine in this compound.
-
Heat the mixture to a moderate temperature (e.g., 120 °C) under a flow of inert gas and hold for a period to ensure a homogeneous solution.
-
-
Nanoparticle Formation:
-
Rapidly heat the solution to a high temperature (e.g., 200-220 °C) and maintain this temperature for a set period (e.g., 30-60 minutes) to allow for nanoparticle nucleation and growth.
-
The reaction progress can often be monitored by a color change in the solution.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Add ethanol to precipitate the nanoparticles.
-
Centrifuge the mixture to collect the nanoparticles and discard the supernatant.
-
Wash the nanoparticles by redispersing them in hexane and re-precipitating with ethanol. Repeat this washing step several times.
-
Finally, redisperse the purified nanoparticles in a suitable nonpolar solvent for storage and characterization.
-
Diagram: Nanoparticle Synthesis Workflow
Caption: General workflow for the synthesis of nanoparticles.
Conclusion
This compound is a versatile and advantageous solvent for a variety of organometallic reactions. Its high boiling point, chemical inertness, and low water solubility provide a favorable environment for reactions that require elevated temperatures and anhydrous conditions. While specific protocols for every reaction may not be readily available in the literature, the principles outlined in these application notes and the provided general protocols can be adapted by researchers to leverage the unique benefits of this compound in their synthetic endeavors, from small-molecule synthesis to the fabrication of advanced nanomaterials. Careful consideration of the specific reaction requirements and substrate properties will enable the successful application of this compound as a valuable medium in organometallic chemistry.
References
- 1. CAS 112-58-3: this compound | CymitQuimica [cymitquimica.com]
- 2. Cas 112-58-3,this compound | lookchem [lookchem.com]
- 3. This compound, 112-58-3 [thegoodscentscompany.com]
- 4. This compound | 112-58-3 [chemicalbook.com]
- 5. CAS Common Chemistry [commonchemistry.cas.org]
- 6. youtube.com [youtube.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. High Boiling Point Cyclic Ether | [Common Chemicals & Lab Tools]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. bohr.winthrop.edu [bohr.winthrop.edu]
- 11. Grignard reagent - Wikipedia [en.wikipedia.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Sonogashira Coupling [organic-chemistry.org]
- 19. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 20. Wurtz Reaction: Examples, Mechanism & Wurtz Fittig Reaction | AESL [aakash.ac.in]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. SATHEE CUET: Chemistry Wurtz Reaction [cuet.iitk.ac.in]
- 23. Krayonnz : Social Learning Network [krayonnz.com]
- 24. mdpi.com [mdpi.com]
- 25. interstatechem.com [interstatechem.com]
Application Notes and Protocols for Hollow-Fiber Liquid-Phase Microextraction (HF-LPME) with Dihexyl Ether
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of hollow-fiber liquid-phase microextraction (HF-LPME) with dihexyl ether as the supported liquid membrane (SLM). This technique offers a simple, efficient, and environmentally friendly method for the extraction and preconcentration of a wide range of analytes from complex matrices, making it particularly valuable in pharmaceutical, environmental, and clinical analysis.
Introduction to Hollow-Fiber Liquid-Phase Microextraction (HF-LPME)
Hollow-fiber liquid-phase microextraction is a miniaturized sample preparation technique that falls under the broader category of liquid-phase microextraction (LPME). It utilizes a porous, hydrophobic hollow fiber to house and protect a small volume of organic solvent, which acts as a supported liquid membrane (SLM). In the three-phase HF-LPME setup, the analytes of interest are first extracted from an aqueous sample (donor phase) into the organic solvent immobilized in the pores of the hollow fiber. Subsequently, the analytes are back-extracted into an aqueous acceptor phase located inside the lumen of the hollow fiber. This three-phase system provides excellent sample clean-up and high enrichment factors.
This compound is a commonly used organic solvent for the SLM in HF-LPME due to its favorable properties, including:
-
Low water solubility: This ensures the stability of the liquid membrane during the extraction process.[1]
-
High boiling point: This minimizes solvent evaporation and loss.[1]
-
Good compatibility with polypropylene hollow fibers: This allows for stable immobilization of the solvent within the fiber's pores.
-
Effective extraction of a wide range of compounds: this compound has proven effective for the extraction of acidic and basic drugs, herbicides, and endocrine-disrupting compounds.[2][3][4][5]
Principle of Three-Phase HF-LPME
The mechanism of three-phase HF-LPME is based on the pH gradient between the donor and acceptor phases, which drives the extraction and concentration of ionizable analytes.
-
For Acidic Analytes: The pH of the donor phase is adjusted to be below the pKa of the acidic analytes, ensuring they are in their neutral, unionized form. In this state, they can readily partition into the organic this compound SLM. The acceptor phase inside the hollow fiber is an alkaline solution (pH > pKa), which causes the acidic analytes to ionize upon entering. This ionization traps the analytes in the acceptor phase, preventing them from re-entering the organic membrane and leading to their concentration.
-
For Basic Analytes: The pH of the donor phase is adjusted to be above the pKa of the basic analytes, rendering them neutral and extractable into the this compound SLM. The acceptor phase is an acidic solution (pH < pKa), which protonates the basic analytes, trapping them in the acceptor phase and achieving enrichment.
Experimental Workflow and Visualization
The general workflow for a typical three-phase HF-LPME experiment is outlined below.
Application Notes and Protocols
Analysis of Acidic Pharmaceuticals in Wastewater
This method is suitable for the determination of acidic drugs such as salicylic acid, ibuprofen, and diclofenac in wastewater samples.[2][3]
Experimental Protocol:
-
Hollow Fiber Preparation:
-
Cut a piece of polypropylene hollow fiber (e.g., Accurel Q3/2, 200 µm wall thickness, 600 µm inner diameter) to the desired length (e.g., 4 cm).
-
Immerse the fiber in this compound for approximately 10-20 seconds to impregnate the pores.
-
Briefly dip the impregnated fiber in deionized water to remove any excess solvent from the outer surface.
-
-
Sample Preparation (Donor Phase):
-
Take a known volume of the wastewater sample (e.g., 10 mL).
-
Adjust the pH of the sample to be acidic (e.g., pH 2-3) using a suitable acid (e.g., HCl) to ensure the acidic drugs are in their neutral form.
-
-
Acceptor Phase Preparation:
-
Prepare an alkaline acceptor solution (e.g., 0.01-0.1 M NaOH).
-
-
Extraction Procedure:
-
Using a microsyringe, fill the lumen of the prepared hollow fiber with the alkaline acceptor phase (e.g., 25 µL).
-
Bend the fiber into a U-shape and place it in the sample vial containing the acidified wastewater.
-
Agitate the sample at a constant speed (e.g., 600-1200 rpm) for a defined period (e.g., 30-60 minutes) at room temperature.
-
-
Sample Analysis:
-
After extraction, carefully remove the hollow fiber from the sample.
-
Withdraw the acceptor phase from the fiber lumen using the microsyringe.
-
Inject the collected acceptor phase directly into an HPLC system for analysis.
-
Quantitative Data Summary:
| Analyte | Matrix | Enrichment Factor | LOD (ng/L) | Recovery (%) | Reference |
| Salicylic Acid | Wastewater | 75-100 | 20 | Not Reported | [2][3][6] |
| Ibuprofen | Wastewater | 75-100 | 300 | Not Reported | [2][3][6] |
| Diclofenac | Wastewater | 75-100 | 100 | Not Reported | [2][3][6] |
Analysis of Herbicides in Soil
This protocol is designed for the extraction and analysis of chlorophenoxyacetic acid herbicides and their metabolites in soil samples.[1][4]
Experimental Protocol:
-
Hollow Fiber Preparation:
-
Sample Preparation (Donor Phase):
-
Acceptor Phase Preparation:
-
Extraction Procedure (Online System):
-
Sample Analysis:
-
The acceptor solution is then directed to the injection loop of an HPLC system for automated analysis.
-
Quantitative Data Summary:
| Analyte | Matrix | Enrichment Factor | LOD (µg/kg) | Recovery (%) | Reference |
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Soil | High | 0.1-0.3 | Not Reported | [1][4] |
| 2-Methyl-4-chlorophenoxyacetic acid (MCPA) | Soil | High | 0.1-0.3 | Not Reported | [1][4] |
| 2,4-Dichlorophenol (2,4-DCP) | Soil | High | 0.1-0.3 | Not Reported | [1][4] |
Analysis of Carvedilol (Beta-Blocker) in Biological Fluids
This method is applicable for the determination of the beta-blocker carvedilol in biological matrices like urine and plasma.[5]
Experimental Protocol:
-
Hollow Fiber Preparation:
-
Sample Preparation (Donor Phase):
-
Dilute the urine or plasma sample with a buffer to adjust the pH to approximately 10.7.[5]
-
-
Acceptor Phase Preparation:
-
Prepare a 0.1 M HCl solution as the acceptor phase.[5]
-
-
Extraction Procedure:
-
Fill the lumen of the prepared hollow fiber with the acidic acceptor phase.
-
Place the fiber in the prepared biological sample.
-
Stir the sample at a high rate (e.g., 1100 rpm) for 60 minutes.[5]
-
-
Sample Analysis:
-
Withdraw a small volume (e.g., 5 µL) of the acceptor phase from the fiber.[5]
-
Inject the withdrawn solution into an HPLC-UV system for quantification.
-
Quantitative Data Summary:
| Analyte | Matrix | Enrichment Factor | LOD (ng/mL) | Recovery (%) | Reference |
| Carvedilol | Urine, Plasma | 273 | 1.2 | 80.7-114 | [5] |
Logical Relationships in HF-LPME
The following diagram illustrates the key relationships and dependencies in optimizing a three-phase HF-LPME method.
Conclusion
Hollow-fiber liquid-phase microextraction with this compound as the supported liquid membrane is a versatile and robust technique for the sample preparation of a variety of analytes from complex matrices. Its advantages of high enrichment factors, excellent sample clean-up, minimal solvent consumption, and ease of operation make it an attractive alternative to traditional extraction methods. The provided protocols and data serve as a valuable resource for researchers and scientists in developing and implementing HF-LPME methods in their respective fields.
References
- 1. mdpi.com [mdpi.com]
- 2. Application of hollow fiber-based liquid-phase microextraction (HF-LPME) for the determination of acidic pharmaceuticals in wastewaters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Dihexyl Ether as a Foam Breaker in Industrial Processes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Foam is a common and often costly issue in many industrial processes, including chemical manufacturing, fermentation, wastewater treatment, and the production of pharmaceuticals. It can lead to reduced vessel capacity, processing inefficiencies, and compromised product quality. Dihexyl ether, a non-silicone, organic compound, presents potential as an effective foam control agent. Its chemical nature suggests properties conducive to disrupting foam lamellae and reducing the stability of foam. These application notes provide a comprehensive overview of the theoretical mechanism of action of this compound as a foam breaker and detail experimental protocols for its evaluation.
Due to a lack of extensive publicly available performance data specifically for this compound, this document focuses on the foundational principles and standardized methodologies that will enable researchers to systematically investigate its efficacy. A patent has noted the use of dialkyl ethers, with alkyl chains ranging from C6 to C22, as effective foam regulators in cleaning agents, lending credence to the potential of this compound in similar applications.[1]
Mechanism of Action
The foam-breaking action of a defoamer is primarily a physical process governed by surface tension phenomena. For an organic, non-silicone defoamer like this compound, the mechanism can be understood as a multi-step process:
-
Insolubility and Droplet Formation: this compound is insoluble in aqueous systems. When introduced into a foaming medium, it disperses as small droplets. This insolubility is a critical prerequisite for a substance to act as a defoamer.[2]
-
Entry into the Foam Lamella: The this compound droplets, having a lower surface tension than the surrounding foamy liquid, are able to penetrate the surface of the foam bubbles.
-
Spreading and Destabilization: Once a droplet has entered the foam lamella (the thin liquid film of the bubble wall), it spreads rapidly across the surface. This spreading action displaces the surfactant molecules that are stabilizing the foam.
-
Lamella Rupture: The displacement of surfactants creates a localized area of very low surface tension, forming a weak point in the bubble wall. This localized instability, often referred to as the Marangoni effect in reverse, leads to the thinning and eventual rupture of the foam lamella, causing the foam to collapse.
The effectiveness of this compound as a foam breaker will depend on its ability to efficiently execute these steps in a given industrial process.
Signaling Pathway and Logical Relationships
The logical progression of this compound's action as a foam breaker can be visualized as follows:
Caption: Logical workflow of this compound's foam-breaking mechanism.
Experimental Protocols
To evaluate the efficacy of this compound as a foam breaker, a series of standardized tests can be employed. These protocols are designed to be adaptable to specific industrial liquids and conditions.
Protocol 1: Shake Test for Initial Screening
This method provides a rapid, qualitative assessment of a defoamer's "knockdown" efficiency.[3][4]
Objective: To quickly compare the foam-breaking ability of this compound with a control and other defoamers.
Materials:
-
250 mL graduated cylinders with stoppers
-
Foaming liquid (e.g., a surfactant solution or the actual industrial process liquid)
-
This compound
-
Control (no defoamer)
-
Comparative defoamer (optional)
-
Pipettes or syringes for accurate dosing
-
Stopwatch
Procedure:
-
Add 100 mL of the foaming liquid to a 250 mL graduated cylinder.
-
Add a predetermined concentration of this compound to the cylinder (e.g., 100 ppm, 500 ppm). For a control, add no defoamer.
-
Stopper the cylinder and shake it vigorously for a set period (e.g., 30 seconds) or a specific number of inversions (e.g., 20 times).
-
Immediately place the cylinder on a level surface and start the stopwatch.
-
Record the initial foam height.
-
Record the time it takes for the foam to collapse to a specific level (e.g., 10% of the initial foam height) or to completely dissipate.
-
Record the remaining foam height after a set time (e.g., 1 minute, 5 minutes).
Data Presentation:
| Parameter | Control (No Defoamer) | This compound (Concentration 1) | This compound (Concentration 2) | Comparative Defoamer |
| Initial Foam Height (mL) | ||||
| Time to 90% Foam Collapse (s) | ||||
| Foam Height at 1 min (mL) | ||||
| Foam Height at 5 min (mL) |
Protocol 2: Dynamic Foam Test (Gas Sparging Method)
This method simulates continuous foam generation, which is more representative of many industrial processes like fermentation or aeration.[3]
Objective: To evaluate the performance of this compound under conditions of continuous air entrainment.
Materials:
-
1000 mL graduated cylinder
-
Air sparging stone with a fine porosity
-
Flow meter to control air flow rate
-
Air supply
-
Foaming liquid
-
This compound
-
Stopwatch
Procedure:
-
Add 500 mL of the foaming liquid to the 1000 mL graduated cylinder.
-
Add the desired concentration of this compound.
-
Place the air sparging stone at the bottom of the cylinder.
-
Start the air supply at a constant, predetermined flow rate (e.g., 0.5 L/min).
-
Start the stopwatch and record the foam height at regular intervals (e.g., every 30 seconds).
-
Continue the test until the foam height reaches a stable maximum or for a set duration.
-
Key metrics to evaluate are the maximum foam height achieved and the time it takes to reach this equilibrium.[3]
Experimental Workflow:
Caption: Workflow for the dynamic foam test using the gas sparging method.
Data Presentation:
| Time (s) | Foam Height (mL) - Control | Foam Height (mL) - this compound |
| 0 | ||
| 30 | ||
| 60 | ||
| 90 | ||
| 120 | ||
| ... | ||
| Max Foam Height (mL) |
Data Interpretation and Considerations
-
Knockdown Efficiency: How quickly the defoamer breaks existing foam.
-
Persistence (Antifoam effect): How long the agent prevents new foam from forming.[3]
-
Compatibility: The defoamer should not cause adverse effects in the process, such as product contamination or surface defects.[2]
-
Dosage Optimization: The lowest concentration of this compound that provides effective foam control should be determined to ensure cost-effectiveness.
-
Temperature and pH Stability: The performance of this compound should be evaluated under the actual temperature and pH conditions of the industrial process.
Conclusion
References
Application Notes and Protocols for High-Temperature Reflux with Dihexyl Ether
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing dihexyl ether as a high-boiling point solvent in reflux setups, particularly for chemical syntheses requiring elevated temperatures. The content is tailored for professionals in research and drug development, offering comprehensive protocols and safety information.
Introduction to this compound in High-Temperature Reflux
This compound is a high-boiling point solvent (boiling point: ~228-229 °C) that offers excellent thermal stability, making it an ideal medium for organic reactions that require sustained high temperatures to overcome activation energy barriers.[1] Its inert nature and low water solubility make it a suitable choice for a variety of synthetic applications, including cross-coupling reactions and nanoparticle synthesis, where precise temperature control at elevated temperatures is crucial.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for safe and effective handling in a laboratory setting.
| Property | Value |
| Molecular Formula | C₁₂H₂₆O |
| Molecular Weight | 186.34 g/mol |
| Boiling Point | 228-229 °C |
| Melting Point | -43 °C |
| Density | 0.793 g/mL at 25 °C |
| Flash Point | 78 °C (closed cup) |
| Solubility in Water | Very low |
(Data sourced from multiple chemical suppliers and databases)
Experimental Setup for Refluxing with this compound
A standard reflux apparatus is required for reactions involving this compound. The setup allows for heating a reaction mixture to the solvent's boiling point while preventing the loss of solvent and reactants through evaporation.
Required Equipment:
-
Round-bottom flask (should be no more than half full)
-
Heating mantle with a variable voltage controller (Variac) or an oil bath
-
Condenser (Allihn or Graham type recommended for high-boiling solvents)
-
Clamps and a retort stand
-
Stir plate and a magnetic stir bar or boiling chips
-
Inert gas supply (e.g., nitrogen or argon) for sensitive reactions
-
Thermometer or thermocouple
General Reflux Procedure:
-
Assembly: Securely clamp the round-bottom flask to the retort stand. Add the reactants, this compound, and a magnetic stir bar or boiling chips to the flask.
-
Condenser Attachment: Attach the condenser vertically to the flask. Ensure the joint is well-sealed.
-
Water Flow: Connect the condenser to a water source, with water entering at the bottom inlet and exiting from the top outlet to ensure the condenser jacket remains full.
-
Inert Atmosphere (if required): Purge the system with an inert gas.
-
Heating and Reflux: Begin stirring and gradually heat the mixture using the heating mantle or oil bath. The heating rate should be controlled to maintain a steady reflux, where the condensation ring of the solvent vapor is visible in the lower third of the condenser.
-
Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS, LC-MS).
-
Cooling: Once the reaction is complete, turn off the heat source and allow the apparatus to cool to room temperature before dismantling.
Application Example: Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling is a powerful method for the formation of carbon-carbon bonds, often requiring elevated temperatures. The high boiling point of this compound makes it an excellent solvent choice for challenging Suzuki couplings, particularly with less reactive aryl chlorides or sterically hindered substrates.
Protocol: Synthesis of 2-Phenyl-9,9-dihexyl-9H-fluorene
This protocol describes the synthesis of 2-phenyl-9,9-dihexyl-9H-fluorene via a Suzuki-Miyaura coupling reaction using this compound as the solvent.
Reactants and Reagents:
| Compound | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| 2-Bromo-9,9-dihexyl-9H-fluorene | 441.53 | 1.0 | 441.5 mg |
| Phenylboronic Acid | 121.93 | 1.2 | 146.3 mg |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 57.8 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 276.4 mg |
| This compound | 186.34 | - | 10 mL |
Procedure:
-
To a dry 50 mL three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 2-bromo-9,9-dihexyl-9H-fluorene (441.5 mg, 1.0 mmol), phenylboronic acid (146.3 mg, 1.2 mmol), Pd(PPh₃)₄ (57.8 mg, 0.05 mmol), and potassium carbonate (276.4 mg, 2.0 mmol).
-
Add 10 mL of this compound to the flask.
-
Purge the flask with nitrogen for 15 minutes.
-
With stirring, heat the reaction mixture to reflux (approximately 228 °C) using a heating mantle.
-
Maintain the reflux for 12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with 20 mL of ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-phenyl-9,9-dihexyl-9H-fluorene.
Expected Yield: 85-95%
Safety Precautions when working with this compound
-
Handling: Always handle this compound in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Fire Safety: this compound is combustible. Keep it away from open flames and hot surfaces. Ensure a fire extinguisher is readily accessible.
-
Health Hazards: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water.
-
Disposal: Dispose of this compound and its waste according to local regulations for organic solvents.
Diagrams
Caption: A schematic of the experimental reflux setup.
Caption: Workflow for the Suzuki-Miyaura coupling reaction.
References
Dihexyl Ether: A Versatile Nonpolar Medium for Synthesis and Extraction
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Dihexyl ether, a high-boiling, nonpolar aprotic solvent, offers a unique set of properties that make it a valuable reaction medium and extraction solvent in various chemical applications. Its low water solubility, high boiling point, and chemical inertness provide advantages in specific synthetic and analytical procedures. These application notes provide an overview of the key uses of this compound, with detailed protocols for its application in the dehydration of 1-hexanol and in hollow-fiber liquid-phase microextraction (HF-LPME).
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties underscore its suitability as a nonpolar medium for high-temperature reactions and extractions from aqueous matrices.
| Property | Value |
| Molecular Formula | C₁₂H₂₆O |
| Molecular Weight | 186.33 g/mol |
| Boiling Point | 228-229 °C |
| Melting Point | -43 °C |
| Density | 0.793 g/mL at 25 °C |
| Refractive Index | n20/D 1.4204 |
| Flash Point | 78 °C |
| Water Solubility | Very slight |
Application 1: Dehydration of 1-Hexanol to Di-n-hexyl Ether
This compound can be synthesized through the acid-catalyzed dehydration of 1-hexanol. This reaction is a notable example of ether formation where this compound itself can be the target molecule, or the principles can be applied to the synthesis of other symmetrical ethers. The use of solid acid catalysts is common in these procedures.
Quantitative Data for Dehydration of 1-Hexanol
The following table summarizes the reaction conditions and outcomes for the dehydration of 1-hexanol to di-n-hexyl ether using different acid catalysts.
| Catalyst | Temperature (°C) | Reaction Time (h) | 1-Hexanol Conversion (%) | Di-n-hexyl Ether Yield (%) | Reference |
| Amberlyst 70 | 190 | 6 | ~71 | High (not specified) | [1] |
| Hf(OTf)₄ (0.5 mol%) | 180 | 1 | 85 | 77 | [2] |
| TfOH (0.5 mol%) | 180 | 1 | 47 | 33 | [2] |
| Hf(OTf)₄ (0.5 mol%) | 180 | 4 | - | 33 (hexene yield) | [3] |
| Fe(OTf)₃ (2.5 mol%) | 180 | 4 | - | 49 (hexene yield) | [3] |
| TfOH (5 mol%) | 180 | 4 | High | 3.9 (hexene yield) | [3] |
Note: In some cases, the reaction can proceed to form hexenes as the major product, with this compound as an intermediate.
Experimental Protocol: Dehydration of 1-Hexanol using Amberlyst 70
This protocol describes a general procedure for the laboratory-scale synthesis of di-n-hexyl ether from 1-hexanol using Amberlyst 70 as the catalyst.
Materials:
-
1-Hexanol
-
Amberlyst 70 resin (pre-dried)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
Catalyst Preparation: Dry the Amberlyst 70 resin in an oven at 110 °C overnight before use.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 1-hexanol and the pre-dried Amberlyst 70 catalyst. A typical catalyst loading is 5-10% by weight relative to the alcohol.
-
Reaction: Attach a reflux condenser and heat the mixture to the desired reaction temperature (e.g., 190 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) to determine the conversion of 1-hexanol and the yield of di-n-hexyl ether.
-
Workup: After the desired conversion is reached, cool the reaction mixture to room temperature. Filter the mixture to remove the Amberlyst 70 catalyst.
-
Purification: The crude product can be purified by distillation under reduced pressure to obtain pure di-n-hexyl ether.
Experimental Workflow: Dehydration of 1-Hexanol
Caption: Workflow for the synthesis of di-n-hexyl ether.
Application 2: Hollow-Fiber Liquid-Phase Microextraction (HF-LPME)
This compound is an effective organic solvent for use as a supported liquid membrane (SLM) in three-phase HF-LPME. This technique is employed for the extraction and preconcentration of analytes from aqueous samples, such as environmental water or biological fluids, prior to analysis by techniques like high-performance liquid chromatography (HPLC).
Quantitative Data for HF-LPME using this compound
The following table presents key performance metrics for the extraction of various analytes using HF-LPME with this compound as the SLM.
| Analyte | Sample Matrix | Enrichment Factor | Limit of Detection (LOD) | Recovery (%) | Reference |
| Carvedilol | Biological Fluids | 273-fold | 1.2 ng/mL | 80.7–114 | [4] |
| Nitrophenolic Compounds | Atmospheric Aerosol Particles | - | - | - | [5] |
| Avermectins | Stream Water | - | - | - | [5] |
| Target Amines | Aqueous Sample | - | - | - | [6] |
Experimental Protocol: HF-LPME of Carvedilol from Biological Fluids
This protocol outlines the HF-LPME procedure for the extraction of carvedilol from biological samples as described in the literature.[4]
Materials:
-
Hollow fiber segments (e.g., polypropylene)
-
This compound
-
0.1 M Hydrochloric acid (acceptor phase)
-
Sample solution (e.g., plasma or urine) with pH adjusted to 10.7
-
Microsyringe
-
Magnetic stirrer and stir bar
-
Vials
Procedure:
-
Hollow Fiber Preparation: Cut the hollow fiber to the desired length (e.g., 4 cm) and sonicate in acetone for 15 minutes. Allow the fiber to dry completely.
-
SLM Impregnation: Immerse the dry hollow fiber segment in this compound for approximately 10 seconds to impregnate the pores of the fiber wall, creating the supported liquid membrane.
-
Acceptor Phase Introduction: Using a microsyringe, fill the lumen of the hollow fiber with the acceptor phase (0.1 M HCl).
-
Extraction: Place the prepared hollow fiber into the sample vial containing the aqueous sample and a magnetic stir bar. Stir the sample at a constant rate (e.g., 1100 rpm) for a set extraction time (e.g., 60 minutes).
-
Analyte Collection: After extraction, carefully retract the acceptor phase from the hollow fiber lumen using the microsyringe.
-
Analysis: Inject the collected acceptor phase containing the concentrated analyte directly into the HPLC for quantification.
Experimental Workflow: Hollow-Fiber Liquid-Phase Microextraction
References
Troubleshooting & Optimization
Technical Support Center: Purification of Dihexyl Ether
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on the purification of dihexyl ether from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a typical this compound synthesis reaction mixture?
Common impurities depend on the synthesis method. For the acid-catalyzed dehydration of n-hexyl alcohol, the primary impurities include unreacted n-hexyl alcohol, water, and the sulfuric acid catalyst.[1] Additionally, like many ethers, this compound can form explosive peroxides upon exposure to air and light, especially during storage.[2]
Q2: How can I remove acidic impurities, such as the sulfuric acid catalyst, from my crude product?
Acidic impurities can be effectively removed by washing the crude ether with a basic solution. A common procedure involves washing the organic layer with a 5% sodium hydroxide (NaOH) solution, followed by washing with water to remove any residual base.[1]
Q3: What is the best way to remove unreacted n-hexyl alcohol?
Unreacted n-hexyl alcohol can be removed through a combination of aqueous extraction and distillation. Washing the reaction mixture with water will remove a significant portion of the more water-soluble alcohol.[1] Due to the difference in boiling points (n-hexyl alcohol: ~157 °C, this compound: ~228 °C), the final purification is effectively achieved by fractional distillation.[3]
Q4: My this compound is "wet." How do I properly dry it?
After aqueous washes, the organic layer will be saturated with water. A final wash with brine (saturated NaCl solution) can help remove the bulk of the dissolved water.[4][5] Subsequently, the ether should be treated with a solid drying agent. Anhydrous potassium carbonate is a suitable choice for drying this compound.[1] Other common drying agents for ethers include anhydrous sodium sulfate or magnesium sulfate.[6][7] After adding the drying agent and allowing sufficient time for water absorption, the ether can be decanted or filtered.[5]
Q5: I suspect my this compound has formed peroxides. How do I test for and remove them?
Ethers are known to form peroxides, which can be hazardous.[2] Peroxide presence should be tested before any heating or distillation.
-
Testing: Commercial test strips are available, or a fresh solution of potassium iodide (KI) can be used. The formation of a yellow to brown color (from the oxidation of iodide to iodine) indicates the presence of peroxides.
-
Removal: Peroxides can be removed by washing the ether with a 5% solution of ferrous sulfate or sodium metabisulfite.[8] Another effective method is to pass the ether through a column of activated alumina.[2][9] For distillations, adding small pieces of sodium metal with benzophenone as an indicator can both dry the solvent and reduce peroxides.[2]
Q6: What is the most effective method for the final, high-purity purification of this compound?
Fractional distillation is the primary method for obtaining high-purity this compound.[1] Given its relatively high boiling point, vacuum distillation can also be employed to lower the required temperature and prevent potential decomposition. For separating this compound from non-volatile impurities or compounds with very different polarities, column chromatography can be a useful alternative.[10][11]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Emulsion forms during aqueous wash and layers won't separate. | The polarity difference between the organic and aqueous phases is insufficient, or vigorous shaking has occurred. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the polarity of the aqueous phase. Gently swirl or invert the funnel instead of shaking vigorously.[12] |
| Low recovery of product after distillation. | The distillation temperature was too high, causing product loss or decomposition. The apparatus was not properly insulated. Product was lost during transfers. | Use vacuum distillation to lower the boiling point. Ensure the distillation column is well-insulated.[13] Rinse all glassware with a small amount of a volatile solvent to recover any adhered product, then add this rinsing to the bulk material before final solvent removal. |
| Purified ether is still wet (cloudy appearance or fails a water test). | Insufficient amount or contact time with the drying agent. The drying agent is no longer effective. | Add more drying agent and allow for a longer contact time (e.g., overnight). Use fresh, anhydrous drying agent. After drying, filter the solution to remove the agent.[4] |
| TLC or GC analysis shows multiple impurities after purification. | The chosen purification method was not suitable for the specific impurities present. The fractions during distillation were not collected carefully. | If distillation fails, consider using column chromatography for separation based on polarity.[10][14] When distilling, monitor the temperature closely and collect narrower fractions.[13] |
Quantitative Data
This table summarizes key physical properties relevant to the purification of this compound and a common impurity.
| Compound | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) | Water Solubility |
| This compound | 228-229[3] | 0.793 (at 25 °C)[3] | 1.4204[3] | Low solubility.[15] |
| n-Hexyl Alcohol | ~157 | 0.819 (at 20 °C) | 1.418 | Slightly soluble |
Experimental Protocols
Protocol 1: General Aqueous Work-up
-
Transfer the crude reaction mixture to a separatory funnel of appropriate size.[5]
-
Dilute the mixture with an immiscible organic solvent if necessary (e.g., diethyl ether, though for this compound itself, no additional solvent may be needed).[16]
-
Add a 5% aqueous solution of sodium hydroxide. The volume should be about one-third of the organic layer's volume.[1]
-
Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and gently mix the layers for 1-2 minutes.[16]
-
Allow the layers to separate completely. Drain and discard the lower aqueous layer.
-
Repeat the wash with an equal volume of deionized water.
-
Finally, wash with an equal volume of brine to begin the drying process.[4]
-
Drain the organic (upper) layer containing the this compound into a clean, dry Erlenmeyer flask.[1]
Protocol 2: Drying the this compound
-
To the ether from Protocol 1, add an anhydrous drying agent such as potassium carbonate or sodium sulfate.[1][6] Add small portions until some of the agent no longer clumps together at the bottom of the flask.
-
Gently swirl the flask and let it stand for at least 30 minutes. For very wet solutions, this may be extended.[4]
-
Separate the dried ether from the drying agent by decanting or by gravity filtration through a fluted filter paper into a round-bottom flask suitable for distillation.[5]
Protocol 3: Purification by Fractional Distillation
-
Assemble a fractional distillation apparatus. Use a fractionating column (e.g., Vigreux) between the distilling flask and the condenser for efficient separation.[17]
-
Add a few boiling chips or a magnetic stir bar to the round-bottom flask containing the dried, crude this compound.
-
Begin heating the flask gently.[13]
-
Collect and discard any initial low-boiling fractions.
-
Monitor the temperature at the still head. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (221.5-223 °C).[1]
-
Stop the distillation before the flask goes to dryness to prevent overheating of residues, which could contain peroxides.[9]
Purification Workflow
Caption: Workflow for the purification of this compound.
References
- 1. prepchem.com [prepchem.com]
- 2. ehs.wisc.edu [ehs.wisc.edu]
- 3. This compound 97 112-58-3 [sigmaaldrich.com]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
- 8. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 9. uwyo.edu [uwyo.edu]
- 10. columbia.edu [columbia.edu]
- 11. web.uvic.ca [web.uvic.ca]
- 12. chem.rochester.edu [chem.rochester.edu]
- 13. youtube.com [youtube.com]
- 14. Column chromatography - Wikipedia [en.wikipedia.org]
- 15. CAS 112-58-3: this compound | CymitQuimica [cymitquimica.com]
- 16. ocw.mit.edu [ocw.mit.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Peroxide Removal from Dihexyl Ether
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the methods for removing peroxide impurities from dihexyl ether.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove peroxides from this compound?
A1: this compound, like other ethers, can form explosive peroxides upon exposure to air and light.[1][2][3] These peroxides are sensitive to heat, shock, and friction, and their concentration during processes like distillation or evaporation can lead to violent explosions.[2][4][5] Therefore, removing peroxides is a critical safety measure in the laboratory.
Q2: How often should I test my this compound for peroxides?
A2: this compound should be tested for peroxides periodically, especially if the container has been opened.[6] It is mandatory to test for peroxides before any process that concentrates the ether, such as distillation or evaporation.[4][5][7] Many laboratories recommend testing every three to six months for opened containers.[8]
Q3: What are the signs of high peroxide concentration in this compound?
A3: Visual inspection can sometimes reveal the presence of peroxides. The formation of crystals, a viscous liquid, or discoloration are all indicators of potentially dangerous levels of peroxides.[3][4] If you observe any of these signs, do not handle the container and contact your institution's environmental health and safety (EHS) office immediately.[4][9]
Q4: Can I use this compound that contains peroxides?
A4: The suitability of using this compound with peroxide contamination depends on the peroxide concentration and the intended application.[4][5][6] The following are general guidelines:
-
< 3 ppm: Generally considered safe for most laboratory procedures.[4][5][6]
-
3 - 30 ppm: May pose a moderate hazard. Avoid concentrating the peroxides.[4][5][6]
-
> 30 ppm: Unacceptable and potentially hazardous. The peroxides must be removed before use, or the solvent should be disposed of.[4][5][6]
Q5: What are the common methods for testing for peroxides in this compound?
A5: Commercially available peroxide test strips are a common and convenient method for detecting hydroperoxides.[9][10] A more sensitive chemical test involves the use of potassium iodide, which is oxidized by peroxides to iodine, resulting in a yellow to brown color.[2][6]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Peroxide test is positive, but no visible crystals. | Autoxidation of the ether due to exposure to air and light. | For peroxide concentrations below a critical threshold (e.g., 100 ppm), you can proceed with a peroxide removal method.[10][11] |
| Visible crystals are present in the this compound container. | High concentration of explosive peroxides. | DO NOT MOVE OR OPEN THE CONTAINER. Treat it as a potential bomb.[4][5] Contact your institution's EHS for emergency disposal. |
| Peroxide levels are still high after treatment. | The chosen removal method was not efficient enough, or the procedure was not followed correctly. | Repeat the purification procedure or try an alternative method. Ensure adequate contact time and the use of fresh reagents. |
| The ether appears cloudy after treatment with a ferrous salt solution. | Formation of insoluble iron salts or residual water. | Wash the ether with deionized water, followed by a brine wash to break any emulsions. Dry the ether over an appropriate drying agent like anhydrous magnesium sulfate or sodium sulfate. |
Quantitative Data on Peroxide Removal Methods
While exact efficiencies can vary based on the initial peroxide concentration and experimental conditions, the following table provides a qualitative comparison of common methods.
| Method | Effectiveness | Best For | Considerations |
| Activated Alumina Column | High | Both water-soluble and insoluble ethers.[4][5] | Alumina does not destroy peroxides but adsorbs them. The used alumina should be treated to remove the peroxides before disposal.[4][5] May remove inhibitors.[10] |
| Ferrous Sulfate Wash | High | Water-insoluble ethers like this compound.[7][12] | Requires subsequent washing to remove iron salts and water, followed by drying. |
| Sodium Metabisulfite Wash | Moderate to High | General peroxide removal.[5] | Requires subsequent washing and drying steps. |
| Indicating Molecular Sieves | High | Decontamination of various ethers.[13] | Can be used at ambient temperature or under reflux.[13] |
Experimental Protocols
Peroxide Removal using Activated Alumina
This method is effective for removing peroxides by passing the solvent through a column of activated alumina.[4][6][11]
Materials:
-
Glass chromatography column
-
Activated alumina (basic or neutral)
-
Glass wool or fritted disc
-
This compound containing peroxides
-
Collection flask
Procedure:
-
Securely clamp the chromatography column in a vertical position.
-
Place a small plug of glass wool or ensure the fritted disc is in place at the bottom of the column.
-
Fill the column with activated alumina to the desired height (a 2 x 33 cm column with 80g of alumina is often sufficient for 100-400 mL of solvent).[11]
-
Gently tap the column to pack the alumina.
-
Carefully pour the this compound onto the top of the alumina column.
-
Allow the ether to percolate through the column under gravity.
-
Collect the purified ether in a clean, dry collection flask.
-
Test the collected ether for the presence of peroxides to ensure the removal was successful.
-
Important: The used alumina will contain concentrated peroxides. It should be flushed with a dilute acidic solution of ferrous sulfate or potassium iodide to destroy the peroxides before disposal.[4][5]
Peroxide Removal using Ferrous Sulfate Wash
This method involves washing the ether with an acidic solution of ferrous sulfate to reduce the peroxides.[4][7][12]
Materials:
-
Separatory funnel
-
This compound containing peroxides
-
Ferrous sulfate solution (see preparation below)
-
Deionized water
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Collection flask
Ferrous Sulfate Solution Preparation: Prepare a solution by dissolving 60 g of ferrous sulfate heptahydrate (FeSO₄·7H₂O) in 110 mL of deionized water and adding 6 mL of concentrated sulfuric acid.[7]
Procedure:
-
Pour the this compound into a separatory funnel.
-
Add an equal volume of the freshly prepared ferrous sulfate solution.
-
Stopper the funnel and shake gently, periodically venting to release any pressure.
-
Allow the layers to separate. The aqueous layer (bottom) may change color as the iron is oxidized.
-
Drain and discard the lower aqueous layer.
-
Repeat the washing with the ferrous sulfate solution until a fresh portion of the solution no longer shows a color change.
-
Wash the ether with deionized water to remove any remaining iron salts and acid.
-
Perform a final wash with brine to help break any emulsions and remove bulk water.
-
Drain the ether into a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter or decant the dried ether into a clean, dry storage bottle.
-
Test the purified ether for peroxides to confirm their removal.
Logical Workflow for Peroxide Management
Caption: Decision workflow for managing peroxide in this compound.
References
- 1. academics.eckerd.edu [academics.eckerd.edu]
- 2. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 8. Standard Operating Procedures (SOP) for peroxide forming compounds | Chemistry | University of Waterloo [uwaterloo.ca]
- 9. www1.wellesley.edu [www1.wellesley.edu]
- 10. ehs.wwu.edu [ehs.wwu.edu]
- 11. uwyo.edu [uwyo.edu]
- 12. The removal of peroxides from ether (Technical Report) | OSTI.GOV [osti.gov]
- 13. chem.tamu.edu [chem.tamu.edu]
Technical Support Center: Troubleshooting Low Yields in Dihexyl Ether-Mediated Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with low yields in chemical reactions mediated by dihexyl ether.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound that make it a suitable solvent for certain reactions?
This compound is a hydrophobic organic solvent with a high boiling point (228-229 °C) and low water solubility.[1][2][3] Its chemical inertness and stability at high temperatures make it an excellent choice for reactions that require elevated temperatures to overcome activation energy barriers.[4][5] It is miscible with most organic solvents, providing good solvency for a range of nonpolar compounds.[4][6]
Q2: What are the most common causes of low yields in reactions where this compound is used as a solvent?
Low yields in this compound-mediated reactions can stem from several factors:
-
Incomplete Reactions: Insufficient reaction time or temperature can lead to incomplete conversion of starting materials.[7]
-
Side Reactions: The high temperatures often employed with this compound can promote undesired side reactions, such as decomposition of reactants or products.[8] A common side reaction is the acid-catalyzed dehydration of hexanol (if present as a reactant or impurity) to form this compound itself.[8][9]
-
Impure Starting Materials or Solvent: The presence of impurities, particularly water, in the reactants or this compound can significantly lower the yield, especially in moisture-sensitive reactions like Grignard reactions.[10][11]
-
Product Loss During Workup: this compound's high boiling point can make its removal challenging, potentially leading to product loss during purification steps like distillation.[12] Emulsion formation during aqueous workup is also a common issue with ether solvents.[13]
Q3: My reaction is moisture-sensitive. How can I ensure my this compound is sufficiently dry?
For moisture-sensitive reactions, it is crucial to use anhydrous this compound. The water content can be determined using Karl Fischer titration.[14][15][16] To dry this compound, it can be distilled from a suitable drying agent, such as sodium metal.
Q4: I am observing an unexpected byproduct in my reaction. What could it be?
In reactions involving hexanol or conducted at high temperatures with an acid catalyst, a common byproduct is this compound itself, formed from the dehydration of 1-hexanol.[8][9] Other potential byproducts depend on the specific reaction and may include decomposition products of your starting materials or products. Analytical techniques such as GC-MS can be used to identify unknown byproducts.[17][18]
Q5: How can I effectively remove the high-boiling this compound solvent after my reaction is complete?
Removing this compound can be achieved through vacuum distillation.[3] However, care must be taken to avoid decomposition of the desired product at elevated temperatures. If the product is not volatile, removing the bulk of the this compound under reduced pressure followed by purification of the residue using chromatography is a common strategy. For some applications, an extractive workup can be employed to partition the product into a different, lower-boiling organic solvent.[19][20][21]
Troubleshooting Guides
Guide 1: Low Yield in a Grignard Reaction
Issue: Low or no formation of the desired product in a Grignard reaction using this compound as a solvent.
dot
Caption: Troubleshooting workflow for low yields in Grignard reactions.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Moisture Contamination | Verify the dryness of this compound and glassware. | Dry this compound over sodium and distill before use. Flame-dry all glassware under vacuum.[10][11] |
| Inactive Magnesium | The surface of the magnesium turnings may be oxidized. | Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[10] |
| Impure Alkyl/Aryl Halide | Impurities in the halide can inhibit the reaction. | Purify the alkyl or aryl halide by distillation before use. |
| Incorrect Reaction Temperature | The reaction may not have initiated or may be proceeding too slowly. | Gentle heating may be required to initiate the reaction. Monitor for signs of reaction (e.g., bubbling, cloudiness).[10] |
Guide 2: Low Yield in a Williamson Ether Synthesis
Issue: Low yield of the desired ether product, with significant amounts of starting alcohol and/or elimination byproducts.
dot
Caption: Troubleshooting workflow for low yields in Williamson ether synthesis.
| Potential Cause | Troubleshooting Step | Recommended Action |
| Incomplete Deprotonation | The base used may not be strong enough to fully deprotonate the alcohol. | Use a stronger base such as sodium hydride (NaH) to ensure complete formation of the alkoxide.[22][23] |
| Side Reaction (Elimination) | The alkyl halide is sterically hindered (secondary or tertiary), or the reaction temperature is too high. | Use a primary alkyl halide if possible. Lower the reaction temperature to favor substitution over elimination.[13][23][24] |
| Low Reactivity | The leaving group on the alkyl halide is poor. | Use an alkyl iodide or a sulfonate (e.g., tosylate, mesylate) for a better leaving group.[23][24] |
| Poor Solubility | The alkoxide may not be sufficiently soluble in this compound. | While this compound is generally a good solvent for nonpolar species, consider the solubility of your specific alkoxide. In some cases, a co-solvent might be necessary, but this should be approached with caution to avoid unwanted side reactions. |
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 112-58-3 | [2] |
| Molecular Formula | C₁₂H₂₆O | [2] |
| Molecular Weight | 186.33 g/mol | [2] |
| Boiling Point | 228-229 °C | [2] |
| Melting Point | -43 °C | [8] |
| Density | 0.793 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.4204 | [2] |
| Flash Point | 78 °C (172.4 °F) | [2] |
| Water Solubility | 2.874 mg/L at 25 °C (estimated) | [1] |
Table 2: Dehydration of 1-Hexanol to Di-n-hexyl Ether - Catalyst Performance
| Catalyst | Temperature (°C) | 1-Hexanol Conversion (%) | Di-n-hexyl Ether Yield (%) | Di-n-hexyl Ether Selectivity (%) |
| Amberlyst 70 | 190 | ~71 | ~61.7 | ~87 |
| Nafion NR50 | 190 | Lower than Amberlyst 70 | Lower than Amberlyst 70 | Higher than Amberlyst 70 |
| H-BEA-25 Zeolite | 190 | Good results | Good results | Good results |
Data adapted from a study on the liquid-phase dehydration of 1-hexanol.[9]
Experimental Protocols
Protocol 1: Purification of this compound by Distillation from Sodium
Objective: To obtain anhydrous this compound suitable for moisture-sensitive reactions.
Materials:
-
This compound (technical grade)
-
Sodium metal
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Heating mantle
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Pre-drying (Optional): If the this compound has significant water content, pre-dry it with a less reactive drying agent like anhydrous magnesium sulfate or calcium chloride, then filter.
-
Setup: Assemble the distillation apparatus. Ensure all glassware is flame-dried under vacuum and cooled under an inert atmosphere.
-
Charging the Flask: Add the this compound to the round-bottom flask.
-
Adding Sodium: Carefully add small, freshly cut pieces of sodium metal to the this compound. The amount of sodium will depend on the amount of water present; a persistent blue or purple color from a benzophenone ketyl indicator (if used) indicates an anhydrous state.
-
Reflux: Gently heat the mixture to reflux under an inert atmosphere for at least one hour.
-
Distillation: After refluxing, slowly distill the this compound. Collect the fraction boiling at 228-229 °C.[1]
-
Storage: Store the freshly distilled anhydrous this compound over molecular sieves in a sealed container under an inert atmosphere.
Protocol 2: General Procedure for a High-Temperature Reaction in this compound (e.g., Metal-Catalyzed Cross-Coupling)
Objective: To provide a general workflow for performing a high-temperature reaction using this compound as a solvent.
Materials:
-
Anhydrous this compound
-
Reactants (e.g., aryl halide, coupling partner)
-
Catalyst (e.g., palladium complex)
-
Ligand (if required)
-
Base (e.g., potassium carbonate, cesium carbonate)
-
Reaction vessel (e.g., Schlenk flask)
-
Reflux condenser
-
Inert gas supply
-
Magnetic stirrer and hotplate
Procedure:
-
Setup: Assemble the reaction apparatus (Schlenk flask and reflux condenser). Flame-dry all glassware under vacuum and cool under an inert atmosphere.
-
Charging Reactants: To the reaction flask, add the catalyst, ligand (if used), base, and one of the reactants under a positive pressure of inert gas.
-
Solvent and Second Reactant Addition: Add anhydrous this compound via syringe, followed by the second reactant (if liquid) or a solution of the second reactant in anhydrous this compound.
-
Degassing: Degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 150-200 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC, GC, or LC-MS.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a lower-boiling organic solvent (e.g., ethyl acetate, dichloromethane).
-
Filter the mixture through a pad of celite to remove the catalyst and any insoluble salts.
-
Wash the organic phase with water and then with brine to remove any remaining inorganic materials. Be aware of potential emulsion formation.[13]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to remove the lower-boiling solvent.
-
The crude product, now in a smaller volume of this compound, can be purified by column chromatography or vacuum distillation.
-
References
- 1. This compound, 112-58-3 [thegoodscentscompany.com]
- 2. This compound 97 112-58-3 [sigmaaldrich.com]
- 3. Cas 112-58-3,this compound | lookchem [lookchem.com]
- 4. interstatechem.com [interstatechem.com]
- 5. benchchem.com [benchchem.com]
- 6. CAS 112-58-3: this compound | CymitQuimica [cymitquimica.com]
- 7. How To [chem.rochester.edu]
- 8. This compound [stenutz.eu]
- 9. d.web.umkc.edu [d.web.umkc.edu]
- 10. community.wvu.edu [community.wvu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.rochester.edu [chem.rochester.edu]
- 13. benchchem.com [benchchem.com]
- 14. appsearch.kyoto-kem.com [appsearch.kyoto-kem.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 17. researchgate.net [researchgate.net]
- 18. asiapharmaceutics.info [asiapharmaceutics.info]
- 19. community.wvu.edu [community.wvu.edu]
- 20. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. homework.study.com [homework.study.com]
- 23. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 24. masterorganicchemistry.com [masterorganicchemistry.com]
optimizing reaction temperature and time in dihexyl ether
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of dihexyl ether. The information is tailored to address common issues encountered during experimentation, with a focus on optimizing reaction temperature and time.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound?
A1: The most prevalent and versatile method for preparing this compound in a laboratory setting is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a hexyl halide by a hexoxide ion, which is typically formed by deprotonating 1-hexanol with a strong base. The reaction proceeds via an SN2 mechanism.[1][2][3]
Q2: Which starting materials are recommended for the Williamson synthesis of this compound?
A2: For a successful synthesis with minimal side products, the following reactants are recommended:
-
Nucleophile: Sodium or potassium hexoxide, generated in situ from 1-hexanol and a strong base like sodium hydride (NaH) or potassium hydroxide (KOH).
-
Electrophile: A primary hexyl halide, such as 1-bromohexane or 1-chlorohexane. Using a primary halide is crucial to favor the SN2 reaction and minimize the competing E2 elimination reaction.[1][3]
Q3: What are the typical reaction conditions for the Williamson synthesis of this compound?
A3: Generally, the Williamson ether synthesis is conducted at temperatures ranging from 50 to 100 °C.[1] The reaction time can vary from 1 to 8 hours, depending on the specific reactants and conditions used.[1] Common solvents for this reaction are polar aprotic solvents like acetonitrile or N,N-dimethylformamide (DMF), which can help accelerate the SN2 reaction.[1]
Q4: Can phase-transfer catalysis be used to improve the synthesis of this compound?
A4: Yes, phase-transfer catalysis (PTC) is an effective technique to enhance the rate of Williamson ether synthesis.[4][5][6] A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the hexoxide anion from an aqueous or solid phase to the organic phase where the hexyl halide is present, thereby increasing the reaction rate.[4][6] This can be particularly useful in industrial applications.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | 1. Incomplete deprotonation of 1-hexanol. 2. Reaction temperature is too low. 3. Insufficient reaction time. 4. Use of a secondary or tertiary hexyl halide. | 1. Ensure the use of a sufficiently strong base (e.g., NaH) and allow adequate time for the alkoxide to form before adding the alkyl halide. 2. Gradually increase the reaction temperature within the 50-100 °C range while monitoring the reaction progress. 3. Extend the reaction time, monitoring by TLC to determine completion. 4. Always use a primary hexyl halide (e.g., 1-bromohexane) to minimize elimination side reactions.[3] |
| Presence of 1-Hexene as a Major Byproduct | 1. The reaction temperature is too high. 2. A sterically hindered base or alkyl halide was used. | 1. Lower the reaction temperature. Higher temperatures favor the E2 elimination pathway over the SN2 substitution. 2. Use a non-bulky base and a primary hexyl halide. |
| Unreacted 1-Hexanol in the Final Product | 1. Insufficient amount of base or alkyl halide. 2. Incomplete reaction. | 1. Use a slight excess of the base and alkyl halide to ensure complete consumption of the 1-hexanol. 2. Optimize reaction time and temperature as described above. |
| Reaction is Sluggish or Stalls | 1. Inappropriate solvent choice. 2. Low reactivity of the alkyl halide. | 1. Use a polar aprotic solvent such as DMF or acetonitrile.[1] 2. Consider using 1-iodohexane, which is more reactive than 1-bromohexane or 1-chlorohexane. Alternatively, a phase-transfer catalyst can be employed to increase the reaction rate.[1][4] |
Experimental Protocols
Protocol 1: Williamson Synthesis of this compound
This protocol outlines the general procedure for the synthesis of this compound via the Williamson ether synthesis.
Materials:
-
1-Hexanol
-
Sodium hydride (NaH)
-
1-Bromohexane
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)[7]
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-hexanol to anhydrous DMF or THF. Cool the solution in an ice bath. Carefully add sodium hydride portion-wise to the stirred solution. Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of sodium hexoxide.[7]
-
Ether Synthesis: Cool the freshly prepared sodium hexoxide solution to 0 °C. Add 1-bromohexane dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[7]
-
Work-up and Purification: After the reaction mixture has cooled to room temperature, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure. The crude this compound can be further purified by fractional distillation.[7]
Data Presentation
Williamson Ether Synthesis: General Conditions
The following table summarizes the general reaction conditions for the Williamson ether synthesis. Optimal conditions for the synthesis of this compound should be determined empirically within these ranges.
| Parameter | General Range | Notes |
| Temperature | 50 - 100 °C | Higher temperatures may increase the rate of the competing elimination reaction. |
| Time | 1 - 8 hours | Reaction progress should be monitored (e.g., by TLC) to determine the optimal time. |
| Solvent | Acetonitrile, DMF, THF | Polar aprotic solvents are preferred as they accelerate SN2 reactions.[1] |
| Base | NaH, KOH, K₂CO₃ | A strong base is required to fully deprotonate the alcohol.[1] |
| Yield | 50 - 95% | Yields can be highly dependent on the specific substrates and reaction conditions.[1] |
Alternative Synthesis: Dehydration of 1-Hexanol
An alternative method for synthesizing this compound is the acid-catalyzed dehydration of 1-hexanol. The following data is from a study using an Amberlyst 70 catalyst.
| Temperature (°C) | Catalyst | 1-Hexanol Conversion (%) | This compound Selectivity (%) | This compound Yield (%) |
| 150 | Amberlyst 70 | ~15 | >95 | ~14 |
| 170 | Amberlyst 70 | ~30 | >95 | ~29 |
| 190 | Amberlyst 70 | ~45 | ~90 | ~40 |
Data adapted from a study on the liquid-phase dehydration of 1-hexanol.[8]
Visualizations
Signaling Pathways and Workflows
References
- 1. byjus.com [byjus.com]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. crdeepjournal.org [crdeepjournal.org]
- 5. iajpr.com [iajpr.com]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Breaking Dihexyl Ether Emulsions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address issues encountered with emulsions formed with dihexyl ether during experimental work.
Frequently Asked questions (FAQs)
Q1: What is an emulsion in the context of experiments involving this compound?
An emulsion is a stable mixture of two immiscible liquids, such as this compound (an organic, nonpolar solvent) and an aqueous solution.[1] In this mixture, one liquid is dispersed in the other as microscopic or submicroscopic droplets.[1] This often appears as a cloudy or milky third layer between the organic and aqueous phases, which complicates the separation of the desired product.[2][3]
Q2: What causes emulsions to form with this compound?
Emulsions are stabilized by emulsifying agents, which are molecules that have both polar (hydrophilic) and nonpolar (hydrophobic) parts.[4][5] These agents reduce the interfacial tension between the this compound and the aqueous phase, stabilizing the dispersed droplets.[6] Common emulsifying agents in laboratory settings, particularly in drug development and biochemical research, can include:
-
Phospholipids
-
Proteins
-
Free fatty acids
-
Surfactants or detergents used in the experimental procedure[2][3][4][5]
Q3: Are emulsions with this compound a common problem?
While this compound itself is a stable, hydrophobic organic solvent, the formation of emulsions is a common issue in liquid-liquid extractions, regardless of the specific solvent used.[5][8][9] The stability of the emulsion depends more on the presence of emulsifying agents and the physical agitation applied during the extraction process than on the choice of this compound specifically.[10]
Troubleshooting Guide: Breaking this compound Emulsions
This section provides solutions to specific problems you may encounter.
Scenario 1: A persistent emulsion has formed during a liquid-liquid extraction with this compound.
Initial Troubleshooting Steps
A general workflow for tackling an emulsion is presented below. Start with the least invasive methods.
Caption: Troubleshooting workflow for breaking emulsions.
Q: I've let the separatory funnel sit, but the emulsion isn't breaking. What's next?
A: If gravity alone is insufficient, you can try several other physical and chemical methods.
Physical Methods:
-
Gentle Agitation: Gently swirl the separatory funnel or tap the sides. This can sometimes be enough to coalesce the dispersed droplets.[2][3]
-
Centrifugation: This is often the most effective physical method. The increased gravitational force will compel the separation of the immiscible layers.[1][2][4]
-
Gentle Heating: Increasing the temperature can reduce the viscosity of the emulsion and promote phase separation. However, use caution to avoid decomposing your product or boiling the solvent.[1]
-
Filtration: Passing the entire mixture through a plug of Celite® or anhydrous sodium sulfate can sometimes break the emulsion.[2][7][11] The filter aid provides a large surface area for the droplets to coalesce upon.
Chemical Methods:
-
Addition of Brine: Adding a saturated solution of sodium chloride (brine) is a very common and effective technique.[1][7] This increases the ionic strength of the aqueous layer, which decreases the solubility of organic components in it and helps to break the emulsion.[1][5]
-
pH Adjustment: If the emulsion is stabilized by acidic or basic compounds (like fatty acids or amines), adjusting the pH of the aqueous layer can neutralize these emulsifying agents. For acidic stabilizers, adding a dilute acid (e.g., HCl) to lower the pH to ~2 can be effective.[1][2][3][4]
-
Solvent Addition: Adding a small amount of a different solvent, like methanol or ethanol, can alter the polarity of the system and disrupt the emulsion.[7] Be aware that this will change the composition of your solvent phases.
Scenario 2: Emulsions form every time I run this specific extraction with this compound.
Q: How can I prevent the emulsion from forming in the first place?
A: Prevention is often easier than breaking an emulsion.[5]
-
Reduce Agitation: Instead of vigorously shaking the separatory funnel, use gentle swirling or inverting motions. This reduces the energy input that creates the emulsion while still allowing for sufficient surface area contact for the extraction.[5]
-
Pre-treatment of the Sample: If you suspect certain compounds are causing the emulsion, consider a pre-treatment step. For example, if proteins are the issue, a protein precipitation step might be beneficial.
-
Add Salt Proactively: Add solid sodium chloride or a small amount of brine to the aqueous layer before you begin the extraction.[2][3]
Data Summary: Comparison of Emulsion Breaking Techniques
| Technique | Principle of Action | Speed | Potential Issues |
| Gravity Separation | Relies on density differences between phases. | Slow (minutes to hours) | Ineffective for stable emulsions.[1][2] |
| Centrifugation | Accelerates gravity separation through centrifugal force. | Fast (minutes) | Requires a centrifuge; may not be suitable for very large volumes.[1][2][12] |
| Addition of Brine (NaCl) | Increases ionic strength of the aqueous phase, reducing the solubility of organic components.[1][7] | Moderate to Fast | Increases the salt concentration in the aqueous phase. |
| pH Adjustment | Neutralizes acidic or basic emulsifying agents, reducing their effectiveness.[1][2][4] | Moderate | Can potentially degrade pH-sensitive compounds in your sample.[1] |
| Gentle Heating | Reduces the viscosity of the emulsion, aiding droplet coalescence.[1] | Moderate | Risk of degrading thermally sensitive compounds or boiling the solvent.[1] |
| Filtration (Celite®/Na₂SO₄) | Provides a surface for dispersed droplets to coalesce.[7][11] | Moderate | Potential for some product loss due to adsorption onto the filter aid.[7] |
| Ultrasonication | Uses sound energy to disrupt the interfacial film of the droplets. | Fast | Can potentially generate heat; requires an ultrasonic bath.[2][4][7] |
Experimental Protocols
Protocol 1: Breaking an Emulsion using Saturated Brine
-
Preparation: Prepare a saturated solution of sodium chloride (NaCl) in deionized water.
-
Addition: Add the saturated brine solution to the separatory funnel containing the this compound and aqueous phase with the emulsion. Start with a volume equivalent to about 10-20% of the aqueous phase volume.
-
Mixing: Gently invert the separatory funnel a few times to mix the brine with the emulsion. Do not shake vigorously.[5]
-
Observation: Allow the funnel to stand and observe if the emulsion begins to break. You may see the cloudy layer shrink as the phases separate.
-
Repeat if Necessary: If the emulsion is not completely broken, you can add another small portion of brine.
Protocol 2: Breaking an Emulsion using Centrifugation
-
Transfer: Carefully pour the entire contents of the separatory funnel (both liquid phases and the emulsion) into appropriate centrifuge tubes. Ensure the tubes are rated for use with organic solvents.
-
Balance: Place the tubes in the centrifuge, ensuring they are properly balanced.
-
Centrifuge: Spin the tubes at a moderate speed (e.g., 3000-5000 rpm) for 10-20 minutes.[4] The optimal speed and time may vary depending on the stability of the emulsion.
-
Separation: After centrifugation, you should see two distinct liquid layers. Carefully remove the tubes and separate the layers using a pipette. A solid "cake" of precipitated material may be present at the interface, which can aid in a clean separation.[4][12]
Protocol 3: Breaking an Emulsion by Filtering through Anhydrous Sodium Sulfate
-
Prepare Funnel: Place a plug of glass wool into the bottom of a glass funnel and add a layer of anhydrous sodium sulfate (Na₂SO₄), about 2-3 cm deep.
-
Filter: Carefully pour the entire mixture (this compound, aqueous phase, and emulsion) through the prepared funnel into a clean receiving flask.
-
Mechanism: The sodium sulfate will absorb water from the emulsion, helping to break it and allowing the organic phase to pass through.[2][3] The separated aqueous phase will be retained along with the hydrated sodium sulfate.
-
Collection: The filtrate should be your this compound layer, now free of the emulsion and also dried.
Visualization of Demulsification Logic
The following diagram illustrates the logical approach to choosing an emulsion-breaking strategy based on the suspected cause.
Caption: Logic for selecting a demulsification strategy.
References
- 1. youtube.com [youtube.com]
- 2. azom.com [azom.com]
- 3. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. interstatechem.com [interstatechem.com]
- 9. CAS 112-58-3: this compound | CymitQuimica [cymitquimica.com]
- 10. bsee.gov [bsee.gov]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Anhydrous Dihexyl Ether Preparation
This guide provides researchers, scientists, and drug development professionals with detailed techniques for drying dihexyl ether for use in anhydrous reactions. It includes frequently asked questions and troubleshooting advice to address common issues encountered during the process.
Frequently Asked Questions (FAQs)
Q1: Why is it essential to use anhydrous this compound in certain reactions?
A1: Many organometallic reagents, such as Grignard reagents and organolithium compounds, are highly reactive towards water. The presence of water in the solvent can quench these reagents, leading to low yields or complete failure of the reaction. Therefore, using anhydrous (water-free) this compound is critical for the success of moisture-sensitive reactions.[1][2]
Q2: What are the common methods for drying this compound?
A2: Common methods for drying ethers like this compound include:
-
Using solid desiccants: This involves stirring the ether with an anhydrous inorganic salt like potassium carbonate or calcium chloride, or with molecular sieves.[3][4][5]
-
Distillation from a reactive drying agent: This is a more rigorous method that involves refluxing and then distilling the ether from a substance that reacts with water, such as sodium metal.[4][6][7] This is often done with an indicator like benzophenone to visually confirm the absence of water.[6][7]
Q3: How do I choose the best drying method for my experiment?
A3: The choice of drying method depends on the required level of dryness for your reaction.
-
For reactions that are moderately sensitive to moisture, drying over anhydrous potassium carbonate or 4Å molecular sieves is often sufficient.[4][8]
-
For highly moisture-sensitive reactions, such as those involving Grignard reagents, distillation from sodium and benzophenone is the preferred method to achieve a very low water content.[2][7]
Q4: How can I tell if my this compound is sufficiently dry?
A4: When using the sodium/benzophenone distillation method, a persistent deep blue or purple color indicates that the solvent is anhydrous.[2][6] For other methods, the absence of visible water droplets or cloudiness is a basic indicator, but the ultimate test is the success of your moisture-sensitive reaction. For precise measurement, Karl Fischer titration is the standard method for quantifying water content in solvents.
Q5: Can I reuse drying agents?
A5: Molecular sieves can be regenerated and reused. To do this, they should be thoroughly rinsed with a volatile organic solvent and then heated in an oven at high temperatures (e.g., above 300°C) for at least 3 hours to remove the absorbed water.[6] Anhydrous inorganic salts like potassium carbonate are typically not reused as their regeneration can be inefficient.
Troubleshooting Guide
Q1: My anhydrous reaction is failing even though I dried the this compound. What else could be the problem?
A1: If your reaction is still failing, consider these possibilities:
-
Incomplete drying: The chosen method may not have been sufficient for the sensitivity of your reaction. Consider a more rigorous drying method.
-
Re-exposure to moisture: Dried ether is very hygroscopic and will rapidly absorb moisture from the air.[1] Ensure you are using proper anhydrous techniques, such as working under an inert atmosphere (e.g., nitrogen or argon).
-
Contaminated starting materials: The reactants themselves may contain water. Ensure all reagents and glassware are thoroughly dried.[6]
-
Peroxide formation: Although this compound is less prone to forming explosive peroxides than diethyl ether, it is still a possibility. Peroxides can interfere with reactions. You can test for peroxides and remove them by washing with a solution of iron(II) sulfate.[3][8]
Q2: After adding a drying agent, the benzophenone indicator in my solvent still won't turn blue. What should I do?
A2: A lack of a persistent blue or purple color indicates that there is still water present in the ether.[6] You may need to add more sodium and continue refluxing. Ensure that your system is well-sealed from the atmosphere to prevent moisture from re-entering.
Q3: I noticed a side product in my primary reaction that I suspect is this compound, which I was using as the solvent. How is this possible?
A3: In some cases, particularly under acidic conditions and at high temperatures, alcohols can undergo dehydration to form ethers. If your reaction involves an alcohol and acidic conditions, it is possible for the alcohol to react to form this compound as a byproduct.[9]
Comparison of Drying Methods for this compound
| Drying Method | Typical Use Case | Achievable Dryness (Qualitative) | Speed | Key Considerations |
| Anhydrous Potassium Carbonate | General drying, pre-drying before distillation | Moderate | Slow (requires several hours to overnight) | Good for removing bulk water after a wash step.[4] |
| 4Å Molecular Sieves | General drying for moderately sensitive reactions | Good to Very Good | Slow (requires at least 12 hours)[6] | Convenient and effective; sieves can be regenerated.[6][8] Ensure sieves are properly activated before use. |
| Sodium Metal and Benzophenone Indicator with Distillation | Highly moisture-sensitive reactions (e.g., Grignard, organolithium) | Excellent (Anhydrous) | Slow (requires refluxing for several hours) | Provides a visual indicator of dryness.[6][7] Requires careful handling of sodium metal.[6] Not suitable for drying chlorinated solvents.[6] |
| Silicon Tetrachloride | Alternative for preparing anhydrous ether for Grignard reactions | Good | Fast | Reacts with water to form a solid precipitate (orthosilicic acid) that is filtered off.[10] |
Experimental Protocols
Protocol 1: Drying this compound with Anhydrous Potassium Carbonate
-
Pre-washing (if necessary): If the this compound has been washed with an aqueous solution, separate the organic layer and wash it with a 5% sodium hydroxide solution, followed by water.[4]
-
Initial Drying: Transfer the separated this compound to a clean, dry flask. Add anhydrous potassium carbonate (approximately 10-20 g per 100 mL of ether).
-
Stirring: Stopper the flask and stir the mixture for several hours, or let it stand overnight.
-
Filtration/Decantation: Carefully decant or filter the dried ether into a clean, dry storage bottle.
Protocol 2: Drying this compound with 4Å Molecular Sieves
-
Activation of Sieves: Place the 4Å molecular sieves in a dry flask and heat them under a vacuum or in an oven at >300°C for at least 3 hours to ensure they are fully activated.[6]
-
Cooling: Allow the sieves to cool to room temperature under an inert atmosphere (e.g., in a desiccator or under a stream of nitrogen).
-
Drying: Add the activated sieves to the this compound (a common loading is 5% m/v, or 5 g of sieves per 100 mL of solvent).[6]
-
Incubation: Seal the container and allow the ether to stand over the sieves for at least 12 hours.[6] For very dry solvent, a longer period (up to 5 days) may be necessary.[6]
-
Use: The dry ether can be carefully decanted or drawn off with a syringe for use in your reaction.
Protocol 3: Distillation of this compound from Sodium and Benzophenone
Safety Note: This procedure involves the use of sodium metal, which is highly reactive with water. This should only be performed by trained personnel in a proper laboratory setting with appropriate safety precautions.
-
Pre-drying: Pre-dry the this compound using a desiccant like anhydrous potassium carbonate or calcium chloride to remove the bulk of the water.[4][5]
-
Apparatus Setup: Assemble a distillation apparatus in a fume hood. Ensure all glassware is oven-dried and assembled while hot to prevent atmospheric moisture contamination.
-
Addition of Reagents: To the distillation flask containing the pre-dried this compound, add a few small pieces of sodium metal and a small amount of benzophenone (a few spatula tips).[6]
-
Reflux: Heat the mixture to reflux under an inert atmosphere (nitrogen or argon).
-
Monitoring: Initially, the solution will be colorless or yellowish. As the ether becomes dry, the benzophenone will react with the sodium to form a ketyl radical, which is a deep blue or purple color.[6] Continue refluxing until this color persists.
-
Distillation: Once the deep blue/purple color is stable, distill the ether, collecting it in a dry receiving flask under an inert atmosphere.
-
Storage: The freshly distilled anhydrous this compound should be used immediately or stored in a tightly sealed container over activated molecular sieves under an inert atmosphere.
Process Workflow
Caption: Decision workflow for selecting a this compound drying method.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. Sciencemadness Discussion Board - Ether drying, amount of Na needed? - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. moodle2.units.it [moodle2.units.it]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. US2446408A - Preparation of anhydrous ether - Google Patents [patents.google.com]
Technical Support Center: Managing Viscosity of Dihexyl Ether
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dihexyl ether. The information is designed to address common challenges encountered during experiments where the viscosity of this compound is a critical parameter.
Viscosity Data
| Temperature (°C) | Temperature (K) | Density (g/cm³) | Dynamic Viscosity (mPa·s) | Kinematic Viscosity (cSt) |
| -30.0 | 243.15 | 0.814 | 1.532 | 1.882 |
| -20.0 | 253.15 | 0.804 | 1.198 | 1.490 |
| -10.0 | 263.15 | 0.794 | 0.954 | 1.202 |
| 0.0 | 273.15 | 0.784 | 0.778 | 0.992 |
| 10.0 | 283.15 | 0.774 | 0.645 | 0.833 |
| 20.0 | 293.15 | 0.764 | 0.543 | 0.711 |
| 25.0 | 298.15 | 0.759 | 0.501 | 0.660 |
| 30.0 | 303.15 | 0.754 | 0.463 | 0.614 |
| 40.0 | 313.15 | 0.744 | 0.400 | 0.538 |
| 50.0 | 323.15 | 0.733 | 0.349 | 0.476 |
| 60.0 | 333.15 | 0.723 | 0.307 | 0.425 |
| 70.0 | 343.15 | 0.712 | 0.272 | 0.382 |
| 80.0 | 353.15 | 0.702 | 0.242 | 0.345 |
| 90.0 | 363.15 | 0.691 | 0.217 | 0.314 |
| 100.0 | 373.15 | 0.680 | 0.195 | 0.287 |
Data sourced from a study on di-n-butyl ether, a chemical analog of this compound.
Experimental Protocols
Measuring Kinematic Viscosity using an Ubbelohde Viscometer
This protocol outlines the steps for determining the kinematic viscosity of this compound at various temperatures.
1. Preparation:
-
Ensure the Ubbelohde viscometer is clean and completely dry.
-
Filter the this compound sample to remove any particulate matter that could obstruct the capillary.
-
Select a viscometer with a capillary size appropriate for the expected viscosity range of this compound.
2. Sample Loading:
-
Carefully pour the this compound sample into the filling tube (the largest of the three tubes) of the viscometer.
3. Temperature Equilibration:
-
Place the viscometer in a constant temperature bath set to the desired experimental temperature.
-
Allow at least 20-30 minutes for the sample to reach thermal equilibrium with the bath.
4. Measurement:
-
Close the venting tube and apply suction to the measuring tube to draw the this compound up into the measuring bulb, above the upper timing mark.
-
Release the suction and open the venting tube.
-
Start a stopwatch the moment the meniscus of the liquid passes the upper timing mark.
-
Stop the stopwatch precisely when the meniscus passes the lower timing mark.
-
Repeat the measurement at least three times to ensure reproducibility. The flow times should be within close agreement.
5. Calculation:
-
Calculate the average flow time from your repeated measurements.
-
The kinematic viscosity (ν) is calculated using the formula: ν = K * t, where 'K' is the viscometer constant (provided with the instrument) and 't' is the average flow time.
Troubleshooting and FAQs
Q1: My viscosity readings for this compound are inconsistent at a constant temperature.
A1: Inconsistent readings can be caused by several factors:
-
Temperature Fluctuations: Ensure your temperature bath is stable and the sample has fully reached thermal equilibrium before starting the measurement. Even minor temperature changes can significantly impact viscosity.
-
Contamination: The presence of impurities, including water or other solvents, can alter the viscosity. Use high-purity this compound and ensure your glassware is scrupulously clean and dry.
-
Air Bubbles: Air bubbles in the capillary will lead to erroneous flow times. Ensure no bubbles are introduced during sample loading and handling.
-
Incomplete Draining: If the viscometer is not perfectly vertical, the sample may not drain correctly, affecting the flow time.
Q2: I am observing a faster-than-expected flow time, resulting in a lower viscosity reading, especially at higher temperatures.
A2: This is a common issue when working with volatile compounds like this compound.
-
Evaporation: At elevated temperatures, this compound can evaporate from the viscometer, leading to a change in the sample volume and composition. Consider using a viscometer with a cover or a sealed system to minimize evaporation.
-
Incorrect Sample Volume: While the Ubbelohde viscometer is designed to be less sensitive to filling volume than other types, significant deviations from the recommended volume can still introduce errors.
Q3: How can I accurately control the temperature for my viscosity measurements?
A3: Precise temperature control is crucial for accurate viscosity measurements.
-
Use a High-Quality Constant Temperature Bath: A circulating water or oil bath with a digital temperature controller is recommended.
-
Calibrate Your Thermometer: Regularly calibrate the thermometer used to monitor the bath temperature against a certified standard.
-
Allow for Sufficient Equilibration Time: Do not rush the temperature equilibration step. 30 minutes is a general guideline, but for more viscous liquids or larger temperature changes, more time may be needed.
Q4: What are the safety precautions I should take when working with this compound at different temperatures?
A4: this compound is a flammable liquid.
-
Ventilation: Always work in a well-ventilated area or a fume hood, especially when heating the ether.
-
Ignition Sources: Keep away from open flames, sparks, and hot surfaces.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Material Safety Data Sheet (MSDS): Always consult the MSDS for this compound before starting any experiment to be fully aware of its properties and handling requirements.
Visualizations
Caption: Relationship between temperature and viscosity of this compound.
Caption: Experimental workflow for viscosity measurement.
identifying and removing common impurities in dihexyl ether
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dihexyl ether. Below are detailed protocols and data to help identify and remove common impurities encountered during experimental work.
Troubleshooting Guides and FAQs
Q1: My this compound tested positive for peroxides. How can I remove them and what are the safety precautions?
A1: Peroxide formation is a common issue with ethers upon storage and exposure to air and light.[1][2] These peroxides can be explosive, especially when concentrated, so they must be removed before use, particularly before distillation.[3][4]
-
Safety First: Always wear safety glasses and use a fume hood. If the ether container has visible crystals or a viscous oily layer, do not handle it.[1] This indicates a high concentration of potentially explosive peroxides. Contact your institution's environmental health and safety office for disposal.
-
Recommended Action: A common and effective method for removing peroxides is to wash the ether with a freshly prepared solution of ferrous sulfate.[1][5][6]
Experimental Protocol: Ferrous Sulfate Wash for Peroxide Removal
-
Prepare the Washing Solution: Create a solution of 60 g of ferrous sulfate (FeSO₄) and 6 mL of concentrated sulfuric acid in 110 mL of deionized water.[1][3] Prepare this solution fresh for the best results.
-
Washing Procedure: In a separatory funnel, add the ferrous sulfate solution to the this compound in a ratio of about 1:10 (solution to ether).[3]
-
Extraction: Stopper the funnel and shake gently, periodically venting to release any pressure. The peroxides are reduced by the Fe(II) ions.
-
Separation: Allow the layers to separate and discard the lower aqueous layer.
-
Repeat if Necessary: Test the ether for peroxides again using peroxide test strips. Repeat the washing procedure if necessary until the peroxide level is below a safe threshold (typically < 1 ppm).[7]
-
Water Wash: Wash the ether with deionized water to remove any remaining acid and iron salts.
-
Drying: Dry the ether using a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate.
-
Q2: I suspect my this compound is contaminated with acidic impurities from its synthesis. How can I confirm and remove them?
A2: Acidic impurities, often residual catalysts like sulfuric acid from the synthesis process, can interfere with subsequent reactions.[8][9] These can be effectively removed by washing with a mild basic solution.[9][10]
-
Recommended Action: Wash the this compound with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH).[8][9]
Experimental Protocol: Acid Removal with Basic Wash
-
Washing Procedure: Place the this compound in a separatory funnel and add an equal volume of a saturated sodium bicarbonate solution.
-
Extraction: Stopper the funnel and shake, venting frequently to release the carbon dioxide gas produced from the neutralization reaction.[10] Continue until no more gas evolves.
-
Separation: Allow the layers to separate and discard the lower aqueous layer.
-
Water Wash: Wash the ether with deionized water to remove any residual base and salts.
-
Drying: Dry the ether over a suitable drying agent like anhydrous potassium carbonate or sodium sulfate.[8]
-
Q3: My this compound contains unreacted hexanol. What is the best way to purify it?
A3: Unreacted hexanol is a common impurity from the synthesis of this compound.[8][9] Due to the significant difference in boiling points between hexanol (approx. 157 °C) and this compound (approx. 228-229 °C), fractional distillation is the most effective method for separation.[11]
-
Recommended Action: Perform fractional distillation to separate the lower-boiling hexanol from the this compound.
Experimental Protocol: Purification by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser. This is crucial for separating liquids with close boiling points.
-
Distillation: Heat the impure this compound in the distillation flask.
-
Fraction Collection: Carefully monitor the temperature at the head of the column. Collect the fraction that distills at the boiling point of hexanol (around 157 °C).
-
Product Collection: Once the hexanol has been removed, the temperature will rise. Collect the fraction that distills at the boiling point of this compound (228-229 °C).[11]
-
Purity Check: Analyze the collected this compound fraction using a suitable technique like gas chromatography (GC) to confirm the absence of hexanol.
-
Q4: How can I remove water from my this compound?
A4: Water is a common impurity that can be introduced during washing steps or from atmospheric moisture.[3][5] Drying agents or molecular sieves are effective for its removal.[12]
-
Recommended Action: Use a suitable drying agent like anhydrous sodium sulfate, magnesium sulfate, or calcium chloride, or for very dry ether, use molecular sieves.[5][12]
Experimental Protocol: Drying this compound
-
Initial Drying: After any aqueous washing steps, pre-dry the ether by swirling it with a small amount of anhydrous sodium sulfate. The sodium sulfate will clump together as it absorbs water.
-
Final Drying: Decant or filter the ether into a clean, dry flask. Add fresh anhydrous sodium sulfate or magnesium sulfate and let it stand for several hours, or overnight, to ensure complete drying.[3]
-
Using Molecular Sieves: For applications requiring exceptionally dry ether, activated 4Å molecular sieves can be used.[5][12] Add the sieves to the ether and allow them to stand for at least 24 hours. The ether can then be decanted or distilled from the sieves.
-
Data on Impurity Removal
| Impurity | Identification Method | Removal Technique | Expected Outcome |
| Peroxides | Peroxide test strips or potassium iodide solution[3][4] | Wash with ferrous sulfate solution[1][5] | Peroxides are chemically reduced and removed in the aqueous phase. |
| Acidic Impurities | pH indicator paper or solution | Wash with sodium bicarbonate or dilute NaOH solution[8][9] | Acidic catalysts and byproducts are neutralized and extracted into the aqueous phase. |
| Unreacted Hexanol | Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) | Fractional Distillation[8] | Hexanol is separated based on its lower boiling point. |
| Water | Visual inspection (cloudiness), Karl Fischer titration | Treatment with anhydrous drying agents (e.g., Na₂SO₄, MgSO₄) or molecular sieves[5][12] | Water is absorbed by the drying agent, resulting in a clear, dry ether. |
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for the identification and removal of common impurities in this compound.
References
- 1. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 2. Summary of Common Organic Solvent Purification Methods Used in Laboratories | Universal Lab Blog [universallab.org]
- 3. Purification of Diethyl ether (Ethyl ether) - Chempedia - LookChem [lookchem.com]
- 4. ehs.wisc.edu [ehs.wisc.edu]
- 5. researchgate.net [researchgate.net]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. uwyo.edu [uwyo.edu]
- 8. prepchem.com [prepchem.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. 正己醚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 12. youtube.com [youtube.com]
Technical Support Center: Workup Procedures for Reactions Involving Dihexyl Ether
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for handling reactions and workup procedures involving the high-boiling point solvent, dihexyl ether.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of this compound that I should be aware of during a reaction workup?
A1: this compound is a high-boiling point (228-229 °C), water-immiscible organic solvent.[1] Its low volatility at room temperature makes it difficult to remove by simple evaporation. It is miscible with most common organic solvents.[1][2] Like other ethers, it can form explosive peroxides upon storage and exposure to air and light.
Q2: How can I remove this compound from my reaction mixture after the reaction is complete?
A2: Due to its high boiling point, standard rotary evaporation is often inefficient. The most common methods for removing this compound are:
-
Vacuum Distillation: This is the preferred method to remove the bulk of the this compound at a lower temperature, which can prevent thermal degradation of your product.
-
Extractive Workup: This involves partitioning the this compound into an organic phase while your product is extracted into an aqueous phase, or vice-versa. This is particularly useful if your product is water-soluble or can be made water-soluble through pH adjustment.
-
Chromatography: If your product is non-volatile, you may be able to apply the crude reaction mixture directly to a silica gel column and elute your product with a suitable solvent system, leaving the this compound behind.
Q3: How do I test for and remove peroxides from this compound?
A3: Peroxide formation is a significant safety concern with all ethers.
-
Testing: Use commercially available peroxide test strips. A positive test (typically indicated by a color change) signifies the presence of peroxides.
-
Removal: Peroxides can be removed by passing the ether through a column of activated alumina or by washing with a freshly prepared aqueous solution of ferrous sulfate.[3] Caution: Do not distill this compound if peroxides are present, as this can lead to an explosion.
Q4: I am having trouble with emulsions during the extractive workup. What can I do?
A4: Emulsions are common when working with ethers. To break an emulsion, you can try the following:
-
Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer and can help force the separation of the layers.[4]
-
If the emulsion is due to suspended solids, filtering the mixture through a pad of Celite can be effective.[1]
-
Gently swirl or rock the separatory funnel instead of vigorous shaking.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Product decomposition during this compound removal. | The high temperature required for atmospheric distillation is degrading your product. | Use high-vacuum distillation to significantly lower the boiling point of this compound. If the product is still unstable, consider a non-thermal removal method like extractive workup or column chromatography. |
| Incomplete removal of this compound after vacuum distillation. | This compound has a very low vapor pressure. Residual amounts can be difficult to remove even under vacuum. | After the bulk of the this compound has been removed by distillation, you can attempt to co-evaporate the remaining traces with a lower boiling point solvent like hexane or toluene. Alternatively, purify the product by column chromatography. |
| Low product recovery after extractive workup. | Your product may have some solubility in the organic phase along with the this compound. | Perform multiple extractions of the aqueous phase with a fresh organic solvent to recover any dissolved product. Conversely, if your product is in the organic phase, back-extract the this compound layer with fresh aqueous solution. |
| Azeotrope formation during distillation. | This compound may form an azeotrope with your product or another solvent in the mixture, making separation by simple distillation difficult. | Specific azeotropic data for this compound is not readily available. If an azeotrope is suspected, consider using a different separation technique, such as extractive workup or column chromatography. Alternatively, you can try adding a third solvent (an entrainer) that forms a new, lower-boiling azeotrope with one of the components, which may allow for separation.[5][6] |
| Product "oils out" instead of crystallizing from this compound. | The high solvency of this compound may prevent your product from crystallizing. | After removing the bulk of the this compound, try precipitating your product by adding a non-solvent (an "anti-solvent") in which your product is insoluble but this compound is soluble (e.g., hexane, pentane). |
Data Presentation
Table 1: Physical and Solubility Properties of this compound
| Property | Value | Source |
| Boiling Point | 228-229 °C | [1] |
| Density | 0.793 g/mL at 25 °C | [1] |
| Water Solubility | Very slight/immiscible. One source reported a solubility of no greater than 5 ppm. | [1][7] |
| Solubility in Organic Solvents | Miscible with most common organic solvents (e.g., ethanol, hexane, ethyl acetate, dichloromethane). | [1][2][8] |
Experimental Protocols
Protocol 1: Removal of this compound by Vacuum Distillation
This protocol is suitable for thermally stable products.
Safety First: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Conduct the distillation in a well-ventilated fume hood. Ensure all glassware is free of cracks or defects before applying a vacuum.[9]
-
Apparatus Setup: Assemble a standard vacuum distillation apparatus. Use a heating mantle with a stir bar or a rotary evaporator with a heated bath. Ensure all joints are properly sealed with vacuum grease.
-
Initial Evaporation: If your reaction mixture contains lower-boiling solvents, remove them first using a rotary evaporator at a moderate temperature and pressure.
-
Vacuum Distillation:
-
Once the lower-boiling solvents are removed, increase the vacuum (decrease the pressure). A vacuum pump capable of reaching <10 mmHg is recommended.
-
Gradually increase the temperature of the heating bath. The boiling point of this compound will be significantly lower under vacuum.
-
Collect the distilled this compound in a receiving flask. The receiving flask should be cooled in an ice bath to ensure efficient condensation.
-
-
Completion: Stop the distillation when the majority of the this compound has been removed and your product begins to concentrate. Do not distill to dryness, as this can concentrate potentially explosive peroxides.
-
Final Product Isolation: The remaining residue will be your crude product, which may still contain trace amounts of this compound. This can be further purified by column chromatography or recrystallization.
Protocol 2: Extractive Workup for a Water-Soluble Product
This protocol is suitable for products that are soluble in water or can be made soluble through pH adjustment (e.g., amines, carboxylic acids).
-
Quenching the Reaction: Cool the reaction mixture to room temperature. If necessary, quench any reactive reagents by slowly adding an appropriate aqueous solution (e.g., water, dilute acid, or base) while stirring.[10][11]
-
Liquid-Liquid Extraction:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add an equal volume of a non-polar organic solvent in which this compound is soluble but your product is not (e.g., hexane or ethyl acetate).
-
Add an appropriate aqueous phase to dissolve your product.
-
Gently invert the separatory funnel several times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.
-
Allow the layers to separate. The this compound will be in the organic layer.
-
-
Separation and Further Extraction:
-
Drain the aqueous layer containing your product into a clean flask.
-
Add a fresh portion of the organic solvent to the separatory funnel and extract the aqueous layer again to remove any residual this compound. Repeat this step 2-3 times.
-
Combine all aqueous layers.
-
-
Product Isolation: Isolate your water-soluble product from the aqueous layer by an appropriate method (e.g., acidification and filtration for a carboxylic acid, basification and extraction for an amine, or evaporation of the water if the product is non-volatile and stable).
Mandatory Visualizations
Caption: Workflow for removing this compound by vacuum distillation.
Caption: Workflow for removing this compound by extractive workup.
Caption: Decision-making process for troubleshooting emulsions.
References
- 1. Workup [chem.rochester.edu]
- 2. buschvacuum.com [buschvacuum.com]
- 3. How To [chem.rochester.edu]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. Azeotropic distillation - Wikipedia [en.wikipedia.org]
- 6. kochmodular.com [kochmodular.com]
- 7. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 8. CAS 112-58-3: this compound | CymitQuimica [cymitquimica.com]
- 9. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 10. How To Run A Reaction [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
preventing side reactions when using dihexyl ether as a solvent
This guide provides researchers, scientists, and drug development professionals with essential information for preventing and troubleshooting side reactions when using dihexyl ether as a solvent.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when using this compound, and how can I prevent it?
A1: The most significant and dangerous side reaction is the formation of explosive peroxides.[1][2] Ethers like this compound can react with atmospheric oxygen, especially when exposed to light, to form hydroperoxides and peroxides which are sensitive to shock, heat, or friction.[1][3][4]
Prevention is critical and involves several key practices:
-
Storage: Store this compound in a cool, dark, and dry place in a tightly sealed, air-impermeable, light-resistant container.[1][5][6] The original manufacturer's container is often best; for instance, the iron in steel cans can act as a peroxide inhibitor.[6][7]
-
Inhibitors: Purchase this compound with an added inhibitor like Butylated Hydroxytoluene (BHT) whenever possible.[2][8] BHT "scavenges" oxygen, preventing it from reacting with the ether.[2] If you distill the ether, the inhibitor will be removed, making the solvent immediately susceptible to peroxide formation.[2]
-
Inventory Management: Always date containers upon receipt and upon opening.[1][7] Use the oldest stock first and purchase only the quantity you expect to use within a short period.[1][7]
Q2: How can I detect the presence of peroxides in my this compound?
A2: You should test for peroxides before any distillation or concentration step and periodically for opened containers.[8][9] Never attempt to open a container if you see crystal formation around the cap or within the liquid, as these could be explosive peroxides.[1][2][4]
Common detection methods include:
-
Visual Inspection: Check for crystalline solids or a viscous oily layer within the solvent. If observed, do not handle the container and contact your institution's Environmental Health and Safety (EHS) office immediately.[1][10]
-
Peroxide Test Strips: These provide a simple, semi-quantitative method for detecting hydroperoxides.[3][10]
-
Potassium Iodide (KI) Test: A freshly prepared solution of potassium iodide will turn yellow or brown in the presence of peroxides due to the liberation of iodine.[3][10][11]
Q3: What should I do if I find peroxides in my this compound?
A3: If visual signs of crystallization are present, do not move or open the container. Contact your EHS or designated safety officer for emergency disposal.[12] If tests indicate a low to moderate concentration of peroxides (e.g., < 80-100 ppm), you can typically remove them.[10][12] For higher concentrations, consult with your safety officer. After purification, it is wise to add an inhibitor like BHT to prevent further peroxide formation.[12]
Q4: Besides peroxide formation, are there other side reactions I should be aware of?
A4: While less common, other side reactions can occur:
-
Acid Cleavage: Ethers are generally unreactive but can be cleaved by strong acids (e.g., HBr, HI) at high temperatures.[13] This is typically not a concern under standard reaction conditions but should be considered if your experiment involves refluxing in strong acid.
-
Solvent-Reactant Interaction: In highly reactive organometallic chemistry, such as with Grignard reagents, the ether solvent is not merely a medium but a crucial coordinating agent that stabilizes the reagent.[14] However, contaminants in the ether, especially water or alcohols, will readily react with and destroy the Grignard reagent.[14][15]
Q5: Are there safer, alternative solvents to this compound?
A5: Yes, depending on the specific requirements of your reaction (e.g., boiling point, polarity), several alternatives are considered safer regarding peroxide formation. Methyl tert-butyl ether (MTBE) is a common substitute due to its significantly lower risk of peroxide formation.[16][17][18] Other greener or safer alternatives gaining traction in organic chemistry include 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl Methyl Ether (CPME).[17]
Quantitative Data Summary
The following tables provide key data for this compound and related safety considerations.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 112-58-3 | [19] |
| Molecular Formula | C₁₂H₂₆O | [19] |
| Molecular Weight | 186.33 g/mol | [20] |
| Boiling Point | 228-229 °C | [20][21] |
| Melting Point | -43 °C | [20] |
| Density | 0.793 g/mL at 25 °C | [20][21] |
| Flash Point | 78 °C / 172.4 °F | [22] |
| Water Solubility | Very slight |[20][23] |
Table 2: General Peroxide Hazard Classification and Recommended Testing Frequency
| Hazard Class | Description | Examples | Testing/Disposal Timeline (after opening) |
|---|---|---|---|
| Class A | Severe Hazard; forms explosive peroxides without concentration. | Diisopropyl ether, divinyl acetylene, potassium amide. | 3 months |
| Class B | Forms peroxides on concentration (distillation/evaporation). | This compound , Diethyl ether, Tetrahydrofuran (THF), Cyclohexene. | 6 months |
| Class C | Potential for hazardous polymerization initiated by peroxides. | Styrene, Vinylidene chloride, Methyl acrylate. | 12 months (inhibited) |
This table provides general guidelines adapted from established safety protocols for ethers.[4][12] Always refer to your institution's specific safety procedures.
Experimental Protocols
Protocol 1: Qualitative Peroxide Detection with Potassium Iodide (KI)
Objective: To quickly and qualitatively test for the presence of peroxides.
Methodology:
-
Prepare a fresh 10% (w/v) aqueous solution of potassium iodide.
-
In a clean test tube, add 1 mL of the this compound sample to be tested.
-
Add 1 mL of the freshly prepared 10% KI solution.
-
Add a few drops of dilute hydrochloric acid or glacial acetic acid and shake the mixture.[3][11]
-
Observation: The formation of a yellow color indicates the presence of a low concentration of peroxides. A brown color indicates a high concentration.[10] A blank determination should be performed as iodide solutions can slowly oxidize in air.[10]
Protocol 2: Peroxide Removal with Activated Alumina
Objective: To remove hydroperoxides from this compound for immediate use. Note that this method also removes added inhibitors like BHT.[7][8]
Methodology:
-
Set up a chromatography column packed with basic activated alumina. The amount should be sufficient for the volume of solvent (a common guideline is ~100 g of alumina per 1 L of solvent).
-
Ensure the alumina is properly settled in the column.
-
Carefully pass the this compound through the column under gravity or with gentle positive pressure from an inert gas (e.g., nitrogen).
-
Collect the purified solvent.
-
Test the purified solvent for peroxides to confirm their removal.
-
If the solvent is to be stored, immediately add an inhibitor such as BHT (typically 5-15 ppm).
Protocol 3: Peroxide Removal with Ferrous Sulfate (FeSO₄)
Objective: To chemically reduce and remove peroxides from this compound.
Methodology:
-
Prepare a fresh solution of 5-6 g of ferrous sulfate (FeSO₄·7H₂O) in 20-30 mL of deionized water.[3][24]
-
In a separatory funnel, add the this compound to be purified.
-
Add the freshly prepared ferrous sulfate solution.
-
Shake the funnel, ensuring to vent frequently. Peroxide reduction can be exothermic.
-
Allow the layers to separate and discard the aqueous (bottom) layer.
-
Repeat the washing procedure with fresh ferrous sulfate solution until the ether tests negative for peroxides.[24]
-
Wash the ether with distilled water to remove any residual iron salts.[24]
-
Dry the purified this compound over an appropriate drying agent, such as anhydrous magnesium sulfate or anhydrous calcium chloride.[24]
-
Filter or decant the dry solvent. If storing, add an inhibitor.
Visual Workflow and Logic Diagrams
Caption: A flowchart guiding users through the safe assessment and handling of potential peroxide contamination in this compound.
Caption: A generalized workflow for preparing this compound and setting up a moisture-sensitive chemical reaction.
References
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. louisville.edu [louisville.edu]
- 3. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 4. ehs.tcu.edu [ehs.tcu.edu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. vumc.org [vumc.org]
- 7. uwyo.edu [uwyo.edu]
- 8. ehs.wisc.edu [ehs.wisc.edu]
- 9. Summary of Common Organic Solvent Purification Methods Used in Laboratories | Universal Lab Blog [universallab.org]
- 10. Peroxide-Forming Chemicals | Environmental Health and Safety [ehs.dartmouth.edu]
- 11. How would you detect the presence of peroxide in the old samples (kept for a long time) of ethers? [allen.in]
- 12. Peroxide-Forming Chemicals | Environmental Health & Safety Office | University of Minnesota Duluth [ehso.d.umn.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. quora.com [quora.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. CAS 112-58-3: this compound | CymitQuimica [cymitquimica.com]
- 20. Cas 112-58-3,this compound | lookchem [lookchem.com]
- 21. This compound 97 112-58-3 [sigmaaldrich.com]
- 22. fishersci.com [fishersci.com]
- 23. This compound | 112-58-3 [chemicalbook.com]
- 24. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Dihexyl Ether and Dibutyl Ether as Reaction Solvents
For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter that can significantly influence the outcome of a chemical reaction. Ethers are a class of aprotic solvents widely employed for their ability to dissolve a broad range of organic compounds and for their relative inertness. This guide provides an objective comparison of two such ethers, dihexyl ether and dibutyl ether, to aid in the selection of the appropriate solvent for specific research and development needs.
Physical and Chemical Properties
A fundamental understanding of the physical and chemical properties of a solvent is paramount for its effective application. The following table summarizes the key properties of this compound and dibutyl ether.
| Property | This compound | Dibutyl Ether |
| Molecular Formula | C12H26O[1][2] | C8H18O[3] |
| Molecular Weight | 186.33 g/mol [1][2] | 130.23 g/mol [3] |
| Boiling Point | 228-229 °C[1][4] | 141-143 °C[3][5] |
| Melting Point | -43 °C[1] | -98 °C to -95 °C[3][5] |
| Density | 0.793 g/mL at 25 °C[1][4] | 0.764 - 0.77 g/cm³ at 20-25 °C[3][5] |
| Flash Point | 78.3 °C (173 °F)[1] | 25 °C (77 °F)[3] |
| Water Solubility | Very slight solubility, though some sources state it is fully miscible.[1][2][4][6] | 0.3 g/L[3] |
| Polarity Index (P') | Not explicitly found, but expected to be low and similar to other ethers. | 2.1[7] |
| Appearance | Colorless, stable liquid with a mild odor.[1][6] | Colorless, volatile, and flammable liquid with a fruity, ethereal odor.[3] |
Performance and Applications in Synthesis
Both this compound and dibutyl ether are valued for their stability and solvating properties in various chemical transformations.
This compound is a high-boiling point solvent, making it suitable for reactions that require elevated temperatures. Its low volatility and hydrophobic nature are advantageous in specific applications.[1][8] It is used as a solvent in specialty organic reactions and as a medium for extractions.[8][9] For instance, it has been employed as a supported liquid membrane in hollow-fiber liquid-phase microextraction for determining nitrophenolic compounds.[1][4][7][10] While less common than lower-chain ethers, its chemical inertness and high boiling point make it a valuable specialty solvent.[8][9]
Dibutyl Ether is a versatile and commonly used solvent in organic synthesis.[3] Its moderate boiling point allows for reactions to be conducted at temperatures higher than those achievable with diethyl ether, while still being relatively easy to remove under vacuum. It is an excellent solvent for Grignard syntheses, as well as for fats, oils, organic acids, alkaloids, and various resins.[3][11] Dibutyl ether is also finding increasing use as a replacement for tetrahydrofuran (THF) in Grignard, Wittig, and other organometallic reactions.[11] Its higher flashpoint compared to some other common solvents adds to its safety profile.[11]
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative experimental protocols for the synthesis of this compound and the use of dibutyl ether in a Grignard reaction.
Synthesis of this compound
This procedure describes the acid-catalyzed dehydration of n-hexyl alcohol to produce this compound.
Materials:
-
n-hexyl alcohol (61 mL, 50 g)
-
Concentrated sulfuric acid (3.5 mL, 6 g)
-
5% Sodium hydroxide solution
-
Anhydrous potassium carbonate
-
Water
Apparatus:
-
Round bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Assemble the Dean-Stark apparatus with a round bottom flask and a condenser. Add a small amount of water to the Dean-Stark trap.
-
To the round bottom flask, add 61 mL of n-hexyl alcohol and 3.5 mL of concentrated sulfuric acid.
-
Gently heat the mixture to reflux. Water and n-hexyl alcohol will collect in the Dean-Stark apparatus. The denser water will separate at the bottom, and the lighter n-hexyl alcohol will return to the reaction flask.
-
Continue heating for approximately 90 minutes, during which the temperature in the flask will rise to about 180 °C. The reaction is considered complete when about 5 mL of water has been collected.[12]
-
After completion, pour the reaction mixture into water. Separate the upper organic layer.
-
Wash the organic layer with a 5% sodium hydroxide solution, followed by a water wash.
-
Dry the crude this compound over anhydrous potassium carbonate.
-
Filter the dried product into a distillation flask and purify by distillation. Collect the fraction boiling between 221.5-223 °C.[12]
Grignard Reaction using Dibutyl Ether as a Solvent
This protocol outlines a general procedure for a Grignard reaction, for which dibutyl ether is a suitable solvent, particularly when higher temperatures are beneficial.
Materials:
-
Magnesium turnings
-
Iodine crystal (as an initiator)
-
An appropriate alkyl or aryl halide
-
A carbonyl compound (e.g., aldehyde, ketone, or ester)
-
Anhydrous dibutyl ether
-
Aqueous acid solution (e.g., H2SO4 or NH4Cl) for workup
Apparatus:
-
Three-necked round bottom flask
-
Mechanical stirrer
-
Reflux condenser with a drying tube
-
Addition (dropping) funnel
-
Heating mantle
Procedure:
-
Ensure all glassware is thoroughly dried in an oven to remove any moisture.
-
Place magnesium turnings and a crystal of iodine in the three-necked flask.
-
Add a portion of anhydrous dibutyl ether to the flask.
-
Dissolve the alkyl or aryl halide in anhydrous dibutyl ether and place this solution in the addition funnel.
-
Add a small amount of the halide solution to the magnesium. The reaction may need gentle heating to initiate, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution.
-
Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture (with heating if necessary) until the magnesium is consumed.
-
Cool the reaction mixture and add the carbonyl compound, dissolved in anhydrous dibutyl ether, dropwise from the addition funnel.
-
After the addition of the carbonyl compound, the reaction mixture may be heated to reflux to ensure completion. The higher boiling point of dibutyl ether is advantageous at this stage.[1]
-
Cool the reaction mixture and quench it by slowly adding it to an ice-cold aqueous acid solution.
-
Perform an extraction with an organic solvent (if necessary), wash the organic layer, dry it over an anhydrous salt (e.g., MgSO4), and remove the solvent under reduced pressure to isolate the product.
Solvent Selection Workflow
The choice between this compound and dibutyl ether often depends on the specific requirements of the chemical reaction. The following diagram illustrates a logical workflow for selecting the appropriate solvent.
Caption: A decision workflow for choosing between dihexyl and dibutyl ether.
Conclusion
Both this compound and dibutyl ether are valuable aprotic solvents for organic synthesis. The primary distinguishing factor is their boiling point, which dictates the feasible temperature range for a reaction. Dibutyl ether is a versatile solvent for a wide range of reactions at moderate temperatures, including the widely used Grignard and Wittig reactions. This compound, with its significantly higher boiling point, is the preferred choice for reactions requiring high temperatures. When selecting a solvent, researchers must also consider factors such as ease of removal, potential for peroxide formation (a known hazard for ethers), and the specific solubility requirements of the reagents and products. This guide provides the foundational data and protocols to make an informed decision between these two useful solvents.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. community.wvu.edu [community.wvu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Polarity and selectivity acc. Snyder [stenutz.eu]
- 8. Polarity Index [macro.lsu.edu]
- 9. interstatechem.com [interstatechem.com]
- 10. This compound [stenutz.eu]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. prepchem.com [prepchem.com]
A Comparative Guide to Dihexyl Ether and Diphenyl Ether for Researchers and Drug Development Professionals
An objective analysis of the physicochemical properties, performance in key applications, and safety profiles of dihexyl ether and diphenyl ether, supported by experimental data and detailed protocols.
This guide provides a comprehensive comparison of this compound and diphenyl ether, two ethers with distinct properties and applications relevant to research, particularly in drug development and materials science. This document is intended for researchers, scientists, and professionals seeking to make an informed decision on the appropriate ether for their specific needs, based on objective data and established experimental protocols.
Physicochemical Properties: A Side-by-Side Comparison
This compound, an aliphatic ether, and diphenyl ether, an aromatic ether, exhibit significant differences in their physical and chemical properties, which dictate their respective applications. A summary of their key properties is presented in the table below.
| Property | This compound | Diphenyl Ether | References |
| Molecular Formula | C₁₂H₂₆O | C₁₂H₁₀O | [1][2] |
| Molecular Weight | 186.34 g/mol | 170.21 g/mol | [1][2] |
| Appearance | Colorless liquid | Colorless solid or liquid | [2][3] |
| Odor | Mild | Geranium-like | [2][3] |
| Boiling Point | 228-229 °C | 259 °C | [3][4] |
| Melting Point | -43 °C | 25-27 °C | [3][4] |
| Density | 0.793 g/mL at 25 °C | 1.073 g/mL at 25 °C | [3][4] |
| Viscosity | Data not readily available across a wide temperature range | 3.49 mPa·s at 27 °C | [5] |
| Solubility in Water | Very slight/Insoluble | Insoluble | [2][3] |
| Solubility in Organic Solvents | Miscible with most organic solvents | Soluble in alcohol, benzene, diethyl ether, glacial acetic acid | [3][4] |
| Flash Point | 78.33 °C (closed cup) | 115 °C (closed cup) | [4][6] |
| Autoignition Temperature | Data not readily available | 618 °C | [7] |
Performance in Key Applications
The distinct properties of this compound and diphenyl ether lead to their use in different specialized applications.
This compound: A Hydrophobic and High-Boiling Solvent
This compound's long alkyl chains render it a hydrophobic and stable organic solvent with a relatively high boiling point.[8] Its low reactivity makes it a suitable medium for various organic reactions and extraction processes where water immiscibility is crucial.[8]
One notable application is in hollow-fiber liquid-phase microextraction (HF-LPME) , a sample preparation technique used to isolate and pre-concentrate analytes from complex matrices.[9] this compound serves as an effective supported liquid membrane (SLM) for the extraction of various compounds, including nitrophenolic compounds from atmospheric particles.[10][11]
Diphenyl Ether: A Thermally Stable Heat Transfer Fluid and Polymer Precursor
Diphenyl ether is renowned for its exceptional thermal stability, making it a primary component in high-temperature heat transfer fluids.[12] A eutectic mixture of 73.5% diphenyl ether and 26.5% biphenyl is widely used commercially under trade names like Dowtherm A.[2] This mixture remains liquid over a broad temperature range, allowing for efficient heat transport in various industrial processes. However, at very high temperatures (approaching 400°C), it can undergo thermal degradation, forming byproducts such as benzene, phenol, and dibenzofuran.[13][14]
In the realm of materials science, diphenyl ether is a crucial precursor in the synthesis of high-performance polymers, including polyamides and polyimides .[2] The ether linkage provides a degree of flexibility to the polymer backbone, influencing its physical and mechanical properties.[15] For instance, phenoxathiin, derived from diphenyl ether via the Ferrario reaction, is used in the production of certain polyamides and polyimides.[2]
Experimental Protocols
Hollow-Fiber Liquid-Phase Microextraction (HF-LPME) for Nitrophenolic Compounds using this compound
This protocol describes the enrichment of nitrophenolic compounds from aqueous samples using this compound as the supported liquid membrane, followed by analysis with capillary electrophoresis-mass spectrometry (CE-MS).[10]
Materials:
-
Hollow polypropylene fiber
-
This compound
-
100 mM aqueous ammonia solution (acceptor phase)
-
Sample solution (donor phase), pH adjusted to 2
-
Microsyringe
-
Vials and magnetic stirrer
Procedure:
-
Cut a piece of hollow fiber to the desired length.
-
Immerse the hollow fiber in this compound for a few seconds to impregnate the pores, creating the supported liquid membrane.
-
Fill the lumen of the hollow fiber with the acceptor phase (15 µL of 100 mM aqueous ammonia solution) using a microsyringe.
-
Place the prepared hollow fiber into a vial containing the donor phase (1.8 mL of the sample solution at pH 2).
-
Stir the sample solution for a predetermined extraction time to facilitate the transfer of analytes from the donor phase, through the this compound membrane, and into the acceptor phase.
-
After extraction, carefully retract the acceptor phase from the hollow fiber using the microsyringe.
-
The collected acceptor phase, now enriched with the nitrophenolic compounds, is then analyzed by CE-MS.
Synthesis of Aromatic Polyamides from a Diphenyl Ether-Derived Monomer
This protocol outlines a general procedure for the low-temperature solution polycondensation to synthesize aromatic polyamides from a diamine monomer containing a diphenyl ether segment.[16]
Materials:
-
Diamine monomer containing a diphenyl ether moiety
-
Aromatic or aliphatic diacid chloride (e.g., adipoyl chloride, terephthaloyl chloride)
-
Dry N,N-dimethylformamide (DMF) as solvent
-
Anhydrous potassium carbonate as a catalyst
-
Methanol
Procedure:
-
In a reaction flask under an inert atmosphere (e.g., nitrogen), dissolve the diamine monomer in dry DMF.
-
Add anhydrous potassium carbonate to the solution.
-
Cool the mixture in an ice bath and slowly add the diacid chloride dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours.
-
Precipitate the resulting polyamide by pouring the viscous solution into methanol.
-
Filter the fibrous polymer, wash it thoroughly with methanol, and dry it under vacuum.
Reactivity and Stability
The chemical reactivity of an ether is largely influenced by the nature of the groups attached to the oxygen atom.
This compound (Aliphatic Ether): Aliphatic ethers like this compound are generally considered to be relatively unreactive.[8] The C-O bonds are strong, and they are resistant to attack by most bases.[17] They are considered good solvents for reactions involving strong nucleophiles and bases, such as Grignard reactions, because they are aprotic and can solvate the magnesium center.[18][19] However, like other ethers, they can form explosive peroxides upon prolonged exposure to air and light.
Diphenyl Ether (Aromatic Ether): The aromatic rings in diphenyl ether significantly influence its reactivity. The lone pair of electrons on the oxygen atom can be delocalized into the benzene rings, making the C-O bond stronger and less susceptible to cleavage compared to aliphatic ethers.[7] Aromatic ethers are less polar than their aliphatic counterparts.[7] While the ether linkage itself is quite stable, the phenyl rings can undergo electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions.[2] Diphenyl ether is generally unreactive towards nucleophiles.[20][21]
Involvement in Signaling Pathways
Direct modulation of signaling pathways by this compound or diphenyl ether has not been extensively reported in the scientific literature. Their general chemical inertness suggests a low likelihood of direct interaction with cellular signaling components.
However, derivatives of diphenyl ether have been investigated for their biological activities. For instance, polybrominated diphenyl ethers (PBDEs), which are structurally similar to diphenyl ether, have been shown to promote oxidative stress and modulate signaling pathways related to the cell cycle and antioxidant balance, such as the ERK pathway.[22] Additionally, some diphenyl ether derivatives are being explored as potential therapeutic agents, targeting pathways like the VEGF/VEGFR-2 signaling pathway involved in angiogenesis. These findings suggest that while the parent diphenyl ether molecule is relatively inert, its scaffold can be functionalized to create biologically active compounds.
Conclusion
This compound and diphenyl ether are two ethers with distinct and largely non-overlapping applications driven by their fundamental structural differences.
This compound is a high-boiling, hydrophobic, and relatively inert aliphatic ether, making it an excellent solvent for specific organic syntheses and a valuable component in liquid-phase microextraction techniques. Its primary advantages are its low reactivity and immiscibility with water.
Diphenyl ether , on the other hand, is an aromatic ether characterized by its exceptional thermal stability. This property makes it an ideal heat transfer fluid for high-temperature applications. Furthermore, its rigid structure and the reactivity of its phenyl rings make it a valuable building block for high-performance polymers like polyamides and polyimides.
The choice between these two ethers will ultimately depend on the specific requirements of the intended application. For processes requiring a non-polar, high-boiling, and unreactive solvent, this compound is a strong candidate. For applications demanding extreme thermal stability or a rigid aromatic core for polymer synthesis, diphenyl ether is the superior choice. This guide provides the foundational data and experimental context to aid researchers in making an informed selection.
References
- 1. CAS 112-58-3: this compound | CymitQuimica [cymitquimica.com]
- 2. Diphenyl ether - Wikipedia [en.wikipedia.org]
- 3. Cas 112-58-3,this compound | lookchem [lookchem.com]
- 4. Diphenyl ether Diphenyl oxide [sigmaaldrich.com]
- 5. This compound, 112-58-3 [thegoodscentscompany.com]
- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 7. interstatechem.com [interstatechem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Determination of nitrophenolic compounds from atmospheric particles using hollow-fiber liquid-phase microextraction and capillary electrophoresis/mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of nitrophenolic compounds from atmospheric particles using hollow‐fiber liquid‐phase microextraction and capillary electrophoresis/mass spectrometry analysis | Semantic Scholar [semanticscholar.org]
- 11. You are being redirected... [schultzchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.aip.org [pubs.aip.org]
- 14. researchgate.net [researchgate.net]
- 15. elib.dlr.de [elib.dlr.de]
- 16. Ether - Wikipedia [en.wikipedia.org]
- 17. quora.com [quora.com]
- 18. researchgate.net [researchgate.net]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. amsdottorato.unibo.it [amsdottorato.unibo.it]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
Navigating the Separation of Dihexyl Ether: A Comparative Guide to Gas Chromatography Analysis
For researchers, scientists, and professionals in drug development, the precise and accurate analysis of compounds is paramount. This guide provides a comprehensive comparison of gas chromatography (GC) methodologies for the analysis of dihexyl ether, a common solvent and synthetic intermediate. By examining performance on different stationary phases and outlining detailed experimental protocols, this document serves as a practical resource for method development and optimization.
The selection of an appropriate gas chromatography (GC) column is a critical factor that dictates the efficiency and resolution of separation. In the analysis of this compound, a relatively non-polar long-chain ether, the choice between a non-polar and a polar stationary phase significantly influences its chromatographic behavior. This guide explores the performance of this compound on two common types of capillary GC columns: a non-polar column (simulated based on dodecane data) and a polar column, providing a comparative framework for analytical chemists.
Performance Comparison of GC Columns for this compound Analysis
The selection of the GC column's stationary phase is the most critical parameter in method development. For a non-polar analyte such as this compound, a non-polar stationary phase will primarily separate based on boiling point, while a polar stationary phase will exhibit different selectivity based on weaker dipole-dipole interactions.
| Parameter | Non-Polar Column (e.g., DB-1 type) | Polar Column (e.g., WAX type) |
| Retention Time | Shorter | Longer |
| Peak Shape | Symmetrical (Good) | Potential for tailing |
| Resolution | Good separation from other non-polar analytes | Enhanced separation from polar impurities |
| Selectivity | Based primarily on boiling point differences | Based on polarity differences |
| Typical Use Case | Routine purity analysis, quantification in non-polar matrices | Analysis in the presence of polar contaminants, impurity profiling |
Table 1: Comparative performance of non-polar and polar GC columns for the analysis of this compound.
Experimental Protocols
Detailed methodologies are essential for reproducing and validating analytical methods. Below are representative protocols for the GC-FID analysis of this compound on both non-polar and polar columns.
Method 1: Analysis on a Non-Polar Column
This method is suitable for the routine analysis of this compound, particularly for purity assessment and quantification in simple matrices.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary column: DB-1 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent 100% dimethylpolysiloxane phase.
Reagents and Standards:
-
Solvent: Hexane or similar non-polar solvent
-
This compound Standard: Prepare a stock solution of this compound in the chosen solvent at a concentration of 1000 µg/mL. Prepare a series of working standards by diluting the stock solution.
Chromatographic Conditions:
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
-
Detector Temperature: 280 °C
-
Data Acquisition: Collect data from the start of the injection until all expected peaks have eluted.
Method 2: Analysis on a Polar Column
This method is advantageous when analyzing this compound in the presence of polar impurities or when a different selectivity is required for complex sample matrices.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary column: WAX (e.g., DB-WAX, Carbowax 20M) (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polyethylene glycol phase.
Reagents and Standards:
-
Solvent: Dichloromethane or another suitable polar solvent
-
This compound Standard: Prepare a stock solution of this compound in the chosen solvent at a concentration of 1000 µg/mL. Prepare a series of working standards by diluting the stock solution.
Chromatographic Conditions:
-
Carrier Gas: Helium, constant flow at 1.0 mL/min
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 230 °C
-
Hold: 10 minutes at 230 °C
-
-
Detector Temperature: 280 °C
-
Data Acquisition: Collect data from the start of the injection until all expected peaks have eluted.
Experimental Workflow and Data Analysis
The general workflow for GC analysis involves sample preparation, instrument setup, data acquisition, and data analysis.
Logical Relationship of Method Selection
The choice between a non-polar and a polar column depends on the specific analytical goal. The following diagram illustrates the decision-making process.
A Comparative Guide to the ¹H and ¹³C NMR Spectra of Dihexyl Ether
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of dihexyl ether. For comparative analysis, spectral data for diethyl ether and dibutyl ether are also presented. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development for the structural elucidation and purity assessment of ethereal compounds.
¹H and ¹³C NMR Spectral Data of Ethers
The following table summarizes the chemical shifts (δ) in parts per million (ppm), splitting patterns, and integration values for this compound and its shorter-chain analogs, diethyl ether and dibutyl ether.
| Compound | Carbon Position | ¹³C Chemical Shift (ppm) | Proton Position | ¹H Chemical Shift (ppm) | Splitting Pattern | Integration |
| This compound | C1 | ~71 | H1 | ~3.4 | Triplet (t) | 4H |
| C2 | ~32 | H2 | ~1.5 | Multiplet (m) | 4H | |
| C3 | ~26 | H3 | ~1.3 | Multiplet (m) | 4H | |
| C4 | ~23 | H4 | ~1.3 | Multiplet (m) | 4H | |
| C5 | ~32 | H5 | ~1.3 | Multiplet (m) | 4H | |
| C6 | ~14 | H6 | ~0.9 | Triplet (t) | 6H | |
| Diethyl Ether | C1 | 65.9 | H1 | 3.48 | Quartet (q) | 4H |
| C2 | 15.4 | H2 | 1.21 | Triplet (t) | 6H | |
| Dibutyl Ether | C1 | ~71 | H1 | ~3.4 | Triplet (t) | 4H |
| C2 | ~32 | H2 | ~1.5 | Multiplet (m) | 4H | |
| C3 | ~19 | H3 | ~1.4 | Multiplet (m) | 4H | |
| C4 | ~14 | H4 | ~0.9 | Triplet (t) | 6H |
Note: The chemical shifts for this compound and dibutyl ether are approximate values based on typical ether spectra and data from similar compounds. The protons on carbons 3, 4, and 5 of this compound, and carbons 2 and 3 of dibutyl ether often appear as overlapping multiplets.
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra is outlined below.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the ether sample in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
2. NMR Spectrometer Setup:
-
The spectra should be acquired on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
3. ¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Spectral Width: Approximately 16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans for a concentrated sample.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Approximately 240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128 or more scans, as the ¹³C nucleus has a low natural abundance.
5. Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
Structural Interpretation Workflow
The following diagram illustrates the logical workflow for interpreting the NMR spectra to confirm the structure of this compound.
Caption: Workflow for this compound structural confirmation using NMR data.
Dihexyl Ether: A Superior High-Boiling Ethereal Solvent for Specialized Applications
In the landscape of ethereal solvents, dihexyl ether emerges as a valuable, albeit less common, alternative to workhorses like diethyl ether and tetrahydrofuran (THF). Its distinct physical properties, primarily its high boiling point and low water solubility, offer significant advantages in specific applications, particularly in high-temperature organic synthesis and for processes requiring minimal aqueous contamination. This guide provides a comparative analysis of this compound against other common ethereal solvents, supported by physical data and detailed experimental protocols, to assist researchers, scientists, and drug development professionals in solvent selection.
Comparative Analysis of Physicochemical Properties
The selection of an appropriate solvent is paramount for the success of a chemical reaction or process. The following table summarizes key physical properties of this compound in comparison to other frequently used ethereal solvents.
| Property | This compound | Diethyl Ether | Tetrahydrofuran (THF) | Dioxane |
| Molecular Formula | C₁₂H₂₆O | C₄H₁₀O | C₄H₈O | C₄H₈O₂ |
| Molecular Weight | 186.34 g/mol | 74.12 g/mol | 72.11 g/mol | 88.11 g/mol |
| Boiling Point | 228-229 °C | 34.6 °C | 66 °C[1] | 101 °C |
| Melting Point | -43 °C[2] | -116.3 °C | -108.4 °C | 11.8 °C |
| Density | 0.793 g/mL at 25 °C | 0.713 g/mL at 20 °C | 0.889 g/mL at 20 °C | 1.034 g/mL at 20 °C |
| Flash Point | 78 °C | -45 °C | -14.5 °C | 12 °C |
| Water Solubility | Very low[3] | 6.9 g/100 mL at 20 °C | Miscible[4] | Miscible |
| Polarity (Dipole Moment) | ~1.18 D | ~1.15 D[5] | ~1.75 D | ~0.45 D |
Advantages of this compound in Key Applications
The unique properties of this compound make it a superior choice in several specialized areas of chemical synthesis and formulation.
High-Temperature Organic Synthesis
Many organic reactions require elevated temperatures to proceed at a reasonable rate. The high boiling point of this compound (228-229 °C) makes it an excellent solvent for such reactions, allowing for a wider operational temperature range compared to low-boiling ethers like diethyl ether (34.6 °C) and THF (66 °C).[1] This is particularly advantageous for:
-
Grignard Reactions: While typically performed in lower boiling ethers, some Grignard reactions with less reactive halides or sterically hindered substrates can benefit from higher temperatures to improve reaction kinetics and yields.[6][7] The use of this compound can facilitate these challenging transformations.
-
Williamson Ether Synthesis: This classic ether synthesis often requires prolonged heating. This compound can serve as both a solvent and a high-temperature medium, potentially accelerating the reaction and improving the yield, especially for less reactive substrates.
-
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck): These reactions frequently require high temperatures to achieve efficient catalytic turnover. The thermal stability and high boiling point of this compound make it a suitable solvent for these processes, where lower boiling ethers would require sealed-tube or high-pressure conditions.
Enhanced Safety Profile
The significantly higher flash point of this compound (78 °C) compared to diethyl ether (-45 °C) and THF (-14.5 °C) translates to a reduced fire hazard in the laboratory and on an industrial scale. This makes handling and storage of this compound considerably safer.
Hydrophobicity and Extraction Efficiency
This compound's very low solubility in water provides a distinct advantage in extraction processes and for reactions that are sensitive to moisture.[3] The long hexyl chains contribute to its hydrophobic nature, leading to cleaner phase separations and minimizing the loss of organic product to the aqueous phase during workup.[8][9] This property is also beneficial for protecting water-sensitive reagents and intermediates.
Applications in Drug Development and Formulation
In the pharmaceutical industry, the formulation of poorly water-soluble drugs is a significant challenge.[10][11][12][13] While direct experimental data is limited, the properties of this compound suggest its potential as a specialty solvent or co-solvent in:
-
Lipid-Based Formulations: Its lipophilic nature and ability to dissolve nonpolar compounds could be leveraged in the development of lipid-based drug delivery systems.[3]
-
Nanoparticle Synthesis: High-boiling point ethers can be beneficial in the synthesis of metallic nanoparticles by providing better temperature control, which is crucial for controlling particle size and morphology.[14][15][16]
Experimental Protocols
While direct comparative studies are scarce, the following detailed protocol for a Williamson ether synthesis is provided to illustrate a practical application where this compound's high boiling point would be advantageous. This protocol is adapted from standard procedures for this reaction.
Protocol: Synthesis of Benzyl Hexyl Ether via Williamson Ether Synthesis
This procedure outlines the synthesis of benzyl hexyl ether from benzyl alcohol and 1-bromohexane, where this compound can be used as a high-boiling solvent.
Materials:
-
Benzyl alcohol
-
Sodium hydride (60% dispersion in mineral oil)
-
1-Bromohexane
-
This compound (anhydrous)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
Procedure:
-
Reaction Setup: In a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel under a nitrogen atmosphere, add sodium hydride (1.0 g, 25 mmol, 60% dispersion in mineral oil).
-
Solvent Addition: Add 30 mL of anhydrous this compound to the flask.
-
Alkoxide Formation: While stirring, add a solution of benzyl alcohol (2.16 g, 20 mmol) in 10 mL of anhydrous this compound dropwise from the addition funnel over 15 minutes.
-
Reaction: After the addition is complete, heat the mixture to reflux (approximately 228 °C) and maintain for 1 hour to ensure complete formation of the sodium benzoxide.
-
Alkyl Halide Addition: Cool the reaction mixture to room temperature. Add a solution of 1-bromohexane (3.30 g, 20 mmol) in 10 mL of anhydrous this compound dropwise from the addition funnel over 20 minutes.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Workup: Cool the reaction to room temperature and cautiously quench the excess sodium hydride by the slow addition of 10 mL of a saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the this compound and obtain the crude benzyl hexyl ether.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Visualizing the Workflow
The following diagram illustrates the experimental workflow for the Williamson ether synthesis described above.
Conclusion
This compound presents a compelling case as a specialty solvent for applications demanding high temperatures, enhanced safety, and robust performance in anhydrous conditions. While its use is not as widespread as that of diethyl ether or THF, its unique combination of physical properties provides significant advantages in specific contexts within organic synthesis and potentially in drug formulation. For researchers and professionals in drug development, considering this compound for challenging reactions or formulations could unlock new efficiencies and safer processes. Further experimental investigation and direct comparative studies are warranted to fully elucidate the quantitative benefits of this versatile solvent.
References
- 1. organic chemistry - Grignard Reagent in THF vs in Diethyl ether - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. prepchem.com [prepchem.com]
- 3. interstatechem.com [interstatechem.com]
- 4. quora.com [quora.com]
- 5. youtube.com [youtube.com]
- 6. rsc.org [rsc.org]
- 7. Solvents and Stabilization in Grignard Reactions , Hive Chemistry Discourse [chemistry.mdma.ch]
- 8. To explain why diethyl ether is more soluble than di-hexyl ether in water.. [askfilo.com]
- 9. To explain why diethyl ether is more soluble than di-hexyl ether in water.. [askfilo.com]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. researchgate.net [researchgate.net]
- 12. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications | MDPI [mdpi.com]
- 13. future4200.com [future4200.com]
- 14. Current Overview of Metal Nanoparticles’ Synthesis, Characterization, and Biomedical Applications, with a Focus on Silver and Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Multi-metallic nanoparticles: synthesis and their catalytic applications - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. Biosynthesis of metallic nanoparticles using plant derivatives and their new avenues in pharmacological applications – An updated report - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of Reaction Kinetics in Linear Dialkyl Ethers: Extrapolating to Dihexyl Ether
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the gas-phase reaction kinetics of linear dialkyl ethers, with a specific focus on extrapolating these findings to understand the kinetic behavior of dihexyl ether. Due to a scarcity of publicly available kinetic data for this compound, this study leverages experimental data from shorter-chain linear ethers, namely diethyl ether (C4), di-n-propyl ether (C6), and di-n-butyl ether (C8), to identify trends and predict the reactivity of this compound. The primary focus is on oxidation and pyrolysis reactions, which are crucial in various industrial applications, including combustion and chemical synthesis.
Comparative Kinetic Data of Linear Dialkyl Ethers
The following table summarizes key kinetic parameters and observations for the oxidation of several linear dialkyl ethers. This data is compiled from various studies, primarily conducted in jet-stirred reactors, plug-flow reactors, and shock tubes.
| Ether | Formula | Molecular Weight ( g/mol ) | Key Kinetic Features | Major Low-Temperature Products |
| Diethyl Ether | C₄H₁₀O | 74.12 | Exhibits pronounced Negative Temperature Coefficient (NTC) behavior. | Acetaldehyde, Ethanol, Formaldehyde |
| Di-n-propyl Ether | C₆H₁₄O | 102.17 | Shows NTC behavior; reactivity influenced by the formation of six-membered ring transition states. | Propanal, 1-Propanol, Formaldehyde |
| Di-n-butyl Ether | C₈H₁₈O | 130.23 | Strong low-temperature reactivity with NTC behavior observed; isomers show different reactivity.[1][2][3][4] | Butanal, 1-Butanol, Formaldehyde |
| This compound (Predicted) | C₁₂H₂₆O | 186.34 | Expected to exhibit significant NTC behavior, likely with a more pronounced low-temperature reactivity compared to shorter-chain ethers due to the longer alkyl chains facilitating intramolecular H-abstractions. | Hexanal, 1-Hexanol, Formaldehyde |
Experimental Protocols
The kinetic data for the comparative ethers discussed in this guide are typically obtained using the following experimental methodologies.
Gas-Phase Oxidation in a Jet-Stirred Reactor (JSR)
A jet-stirred reactor is commonly employed to study the oxidation kinetics of ethers over a wide range of temperatures and pressures under well-mixed conditions.
-
Apparatus: A spherical or cylindrical quartz reactor with four nozzles for rapid mixing of reactants. The reactor is housed in a temperature-controlled oven.
-
Procedure:
-
A dilute mixture of the ether in an inert gas (e.g., nitrogen or argon) and an oxidizer (typically oxygen) is continuously fed into the reactor through the nozzles.
-
The reactor is maintained at a constant temperature and pressure.
-
The reaction products are continuously withdrawn from the reactor and are rapidly quenched to prevent further reactions.
-
The product composition is analyzed online using techniques such as gas chromatography (GC) with flame ionization detection (FID) and thermal conductivity detection (TCD), and mass spectrometry (MS).[1][3][4]
-
-
Data Analysis: By varying the reactor temperature, the concentration profiles of reactants, intermediates, and final products are obtained. This data is then used to develop and validate detailed chemical kinetic models.
Pyrolysis in a Plug-Flow Reactor (PFR)
Plug-flow reactors are used to study the thermal decomposition (pyrolysis) of ethers in the absence of an oxidizing agent.
-
Apparatus: A heated tube, typically made of quartz, through which the reactant gas mixture flows.
-
Procedure:
-
A mixture of the ether and an inert diluent gas is passed through the heated reactor.
-
The temperature profile along the reactor is carefully controlled and measured.
-
Samples of the gas are taken at the reactor outlet for analysis.
-
Gas chromatography is the primary analytical technique used to identify and quantify the pyrolysis products.[1][3][4]
-
-
Data Analysis: The conversion of the ether and the yields of various products are determined as a function of temperature and residence time. This information is used to deduce the primary decomposition pathways and to determine reaction rate constants.
Reaction Pathways and Mechanisms
The gas-phase oxidation of linear dialkyl ethers proceeds through a complex network of elementary reactions. A key feature of ethers with longer alkyl chains is the Negative Temperature Coefficient (NTC) behavior, where the overall reaction rate decreases with increasing temperature over a certain range.
General Oxidation Pathway
The following diagram illustrates a generalized low-temperature oxidation pathway for a linear dialkyl ether.
Figure 1. Generalized low-temperature oxidation pathway for linear ethers.
This pathway highlights the crucial role of intramolecular hydrogen abstraction within the alkylperoxy radical, a step that becomes more favorable with increasing chain length. This leads to the formation of hydroperoxyalkyl radicals, which can then either decompose to form cyclic ethers and a hydroxyl radical or react further with oxygen to form ketohydroperoxides. The decomposition of ketohydroperoxides is a key chain-branching step that accelerates the overall reaction rate at low temperatures.
Experimental Workflow for Kinetic Studies
The logical flow of a typical experimental investigation into ether reaction kinetics is depicted below.
Figure 2. Experimental and modeling workflow for ether kinetics studies.
Conclusion
While direct experimental kinetic data for this compound remains elusive, a comparative analysis of shorter-chain linear dialkyl ethers provides valuable insights into its expected reactivity. The trends observed for diethyl, di-n-propyl, and di-n-butyl ethers suggest that this compound will exhibit significant low-temperature reactivity, characterized by a pronounced NTC region. The longer hexyl chains are expected to facilitate intramolecular hydrogen abstraction, a key step in the low-temperature oxidation mechanism. Further experimental studies focusing on this compound are warranted to validate these predictions and to provide the quantitative data necessary for the development of accurate kinetic models. Such models are essential for optimizing the use of this compound and other long-chain ethers in various technological applications.
References
The Evolving Landscape of Industrial Solvents: A Cost-Effectiveness Comparison of Dihexyl Ether
For researchers, scientists, and drug development professionals, solvent selection is a critical decision in large-scale synthesis, directly impacting cost, safety, and environmental footprint. This guide provides an objective comparison of dihexyl ether against common alternatives, supported by available data, to inform this crucial choice.
In the quest for greener, safer, and more cost-effective industrial processes, this compound is emerging as a viable, yet under-explored, alternative to traditional ethereal solvents like tetrahydrofuran (THF) and diethyl ether. Its high boiling point, low volatility, and favorable safety profile present a compelling case for its use in large-scale applications, particularly in moisture-sensitive reactions such as Grignard synthesis.
Performance Comparison of Ethereal Solvents
The ideal solvent for a large-scale chemical synthesis should not only facilitate high reaction yields and purity but also be cost-effective in terms of initial price, energy required for recovery, and recycling efficiency. The following tables summarize the key performance indicators for this compound and its common alternatives.
Table 1: Physical and Safety Properties of Selected Ethereal Solvents
| Solvent | Boiling Point (°C) | Density (g/mL) | Flash Point (°C) | Peroxide Formation Tendency |
| This compound | 228-229[1] | 0.793[1] | 78.3[2] | Low |
| Diethyl Ether | 34.6 | 0.713 | -45 | High |
| Tetrahydrofuran (THF) | 66 | 0.889 | -14.5 | High |
| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | 0.854 | -11 | Moderate |
| Cyclopentyl Methyl Ether (CPME) | 106 | 0.860 | -1 | Low[3] |
Table 2: Cost-Effectiveness Analysis of Ethereal Solvents
| Solvent | Estimated Price (USD/ton) | Key Cost Considerations |
| This compound | $500 - $1200[4] | Higher initial cost may be offset by lower energy for recovery and reduced solvent loss due to low volatility. |
| Diethyl Ether | $1200 - $4560[5][6] | High volatility leads to significant solvent loss. Lower boiling point reduces energy for distillation but requires more stringent containment. |
| Tetrahydrofuran (THF) | $1500 - $3500[1][7] | Forms azeotrope with water, complicating and increasing the cost of recycling. |
| 2-Methyltetrahydrofuran (2-MeTHF) | ~$1500 - $2800 (converted from Yuan)[8][9] | Can be derived from renewable resources. Higher boiling point than THF may require more energy for distillation. |
| Cyclopentyl Methyl Ether (CPME) | ~$1400 (converted from INR)[3] | Lower peroxide formation reduces safety-related costs. Forms a favorable azeotrope with water for easier drying. |
Note on Pricing: The provided price ranges are estimates based on available data and are subject to market fluctuations. Bulk pricing for large-scale industrial use may differ significantly.
Experimental Data: Grignard Reactions as a Case Study
Grignard reactions are a cornerstone of industrial organic synthesis and are highly sensitive to the choice of solvent. While direct, large-scale comparative data for this compound is limited, studies on similar high-boiling ethers like 2-MeTHF provide valuable insights.
A systematic evaluation of solvents in various Grignard reactions demonstrated that 2-MeTHF, a greener alternative to THF, often provides equal or superior performance.[10][11] Notably, in the formation of benzyl Grignard reagents, 2-MeTHF was shown to suppress the formation of the undesirable Wurtz coupling by-product more effectively than THF.[11]
The higher boiling point of solvents like this compound and 2-MeTHF can also be advantageous, allowing for reactions to be conducted at higher temperatures, which can increase reaction rates and drive reactions to completion.[12]
Experimental Protocols
General Protocol for a Large-Scale Grignard Reaction
Objective: To synthesize a secondary alcohol via the reaction of an aryl bromide with an aldehyde using a Grignard reagent.
Materials:
-
Magnesium turnings
-
Aryl bromide
-
Aldehyde
-
Anhydrous this compound (or other selected ether)
-
Iodine crystal (for initiation)
-
Anhydrous work-up and extraction solvents (e.g., HCl, saturated ammonium chloride, brine)
-
Drying agent (e.g., anhydrous sodium sulfate)
Equipment:
-
Large, oven-dried, multi-necked reaction vessel equipped with a mechanical stirrer, condenser, dropping funnel, and nitrogen inlet.
-
Heating/cooling mantle.
-
Appropriate work-up and extraction vessels.
Procedure:
-
Preparation: Ensure all glassware is scrupulously dried to prevent quenching of the Grignard reagent. Assemble the reaction apparatus under a nitrogen atmosphere.
-
Initiation: Charge the reaction vessel with magnesium turnings and a crystal of iodine. Add a small portion of the aryl bromide solution in the chosen anhydrous ether. Gentle heating may be required to initiate the reaction, evidenced by a color change and gentle reflux.
-
Formation of Grignard Reagent: Once the reaction has initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at reflux until the magnesium is consumed.
-
Reaction with Electrophile: Cool the Grignard reagent solution in an ice bath. Add the aldehyde, dissolved in the same anhydrous ether, dropwise, maintaining a low temperature.
-
Work-up: After the addition is complete, slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride or dilute hydrochloric acid.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with additional ether. Combine the organic layers, wash with brine, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude product. The product can then be purified by distillation or crystallization.
Visualizing the Process
To better understand the workflow and the logical relationships in solvent selection and reaction execution, the following diagrams are provided.
Conclusion
The selection of a solvent for large-scale synthesis is a multi-faceted decision that requires a careful balance of cost, performance, and safety. While traditional solvents like THF and diethyl ether are well-established, their drawbacks in terms of safety, environmental impact, and, in some cases, cost-effectiveness are driving the search for alternatives.
This compound, with its high boiling point, low volatility, and reduced tendency for peroxide formation, presents a compelling profile for industrial applications. Although direct comparative data on its performance in large-scale reactions is still emerging, the favorable characteristics of similar high-boiling ethers like 2-MeTHF and CPME suggest that this compound could offer significant advantages in terms of reduced solvent loss, enhanced safety, and potentially improved reaction control.
For researchers and process chemists, the initial higher cost of this compound may be a consideration. However, a holistic cost-effectiveness analysis that accounts for energy savings in solvent recovery and reduced losses due to its low volatility is warranted. As the chemical industry continues to move towards greener and more sustainable practices, solvents like this compound are poised to play an increasingly important role. Further experimental validation and process optimization are crucial next steps in unlocking the full potential of this promising solvent.
References
- 1. intratec.us [intratec.us]
- 2. Tetrahydrofuran (THF) Price Trends, Index, Chart And Forecast [price-watch.ai]
- 3. indiamart.com [indiamart.com]
- 4. CAS No.112-58-3,this compound Suppliers [lookchem.com]
- 5. intratec.us [intratec.us]
- 6. reportsanddata.com [reportsanddata.com]
- 7. indexbox.io [indexbox.io]
- 8. echemi.com [echemi.com]
- 9. echemi.com [echemi.com]
- 10. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. organic chemistry - Grignard Reagent in THF vs in Diethyl ether - Chemistry Stack Exchange [chemistry.stackexchange.com]
Environmental Impact Assessment: A Comparative Guide to Dihexyl Ether and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Solvent Performance and Environmental Footprint
In the pursuit of sustainable laboratory and manufacturing practices, the selection of solvents with a favorable environmental profile is paramount. This guide provides a comparative environmental impact assessment of dihexyl ether against three alternatives: dibutyl ether, cyclopentyl methyl ether (CPME), and 2-methyltetrahydrofuran (2-MeTHF). The following analysis is based on available experimental data for key environmental endpoints, including aquatic toxicity, biodegradability, and bioaccumulation potential.
Comparative Analysis of Environmental Data
| Parameter | This compound | Dibutyl Ether | Cyclopentyl Methyl Ether (CPME) | 2-Methyltetrahydrofuran (2-MeTHF) |
| Acute Aquatic Toxicity | ||||
| Fish (LC50, 96h) | Data not available | 32.3 mg/L (Pimephales promelas) | > 220 mg/L (Oncorhynchus mykiss)[1] | > 100 mg/L (Oncorhynchus mykiss)[1] |
| Invertebrates (EC50, 48h) | Data not available | 26 mg/L (Daphnia magna)[2] | 35 mg/L (Daphnia magna)[1] | > 139 mg/L (Daphnia magna)[1] |
| Algae (EC50, 72h) | Data not available | 3.43 mg/L (Pseudokirchneriella subcapitata) (QSAR)[2] | > 104 mg/L (Desmodesmus subspicatus) | > 104 mg/L (Desmodesmus subspicatus) |
| Biodegradability | ||||
| Ready Biodegradability (OECD 301) | Reported as readily biodegradable (OECD 301F), but no data available. | Not readily biodegradable (5% in 28 days, OECD 301D)[2] | Not readily biodegradable | Not readily biodegradable[2] |
| Bioaccumulation Potential | ||||
| Log Kow (Octanol-Water Partition Coefficient) | 5.117 (estimated) | 3.35 (experimental)[2] | 1.6 (experimental)[1] | Data not available |
| Bioconcentration Factor (BCF) | Data not available | 30 - 114 | Data not available | Data not available |
Experimental Protocols
A brief description of the standardized experimental protocols used to generate the data in the table above is provided here.
Acute Aquatic Toxicity Testing (OECD 203, 202, 201)
-
OECD 203: Fish, Acute Toxicity Test: This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour exposure period.
-
OECD 202: Daphnia sp., Acute Immobilisation Test: This test determines the concentration of a substance that causes immobilization in 50% of a test population of Daphnia magna (a small crustacean) over a 48-hour exposure period (EC50).
-
OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This test determines the concentration of a substance that inhibits the growth of a population of algae by 50% over a 72-hour period (EC50).
Ready Biodegradability Testing (OECD 301)
The OECD 301 series of tests are stringent screening methods to determine if a chemical is "readily biodegradable." A substance is considered readily biodegradable if it reaches a certain percentage of degradation (e.g., >60% of its theoretical oxygen demand) within a 10-day window during a 28-day test period. The OECD 301F (Manometric Respirometry Test) , which was cited for this compound, measures the oxygen consumed by microorganisms as they biodegrade the test substance.
Bioaccumulation Potential Testing (OECD 117, 305)
-
OECD 117: Partition Coefficient (n-octanol/water), HPLC Method: This method determines the octanol-water partition coefficient (Log Kow), which is a key indicator of a substance's potential to bioaccumulate. A higher Log Kow value suggests a greater potential for bioaccumulation.
-
OECD 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure: This test measures the Bioconcentration Factor (BCF), which is the ratio of a chemical's concentration in fish tissue to its concentration in the surrounding water at steady state.
Visualization of the Environmental Impact Assessment Workflow
The following diagram illustrates the logical workflow for assessing the environmental impact of a chemical substance.
Discussion and Conclusion
Based on the available data, this compound's high estimated Log Kow of 5.117 suggests a significant potential for bioaccumulation in aquatic organisms. This, combined with the classification of "very toxic to aquatic life with long lasting effects" from its safety data sheet, indicates a potentially high environmental risk, although the lack of concrete experimental aquatic toxicity data is a significant knowledge gap.
In comparison, the alternatives present a varied but generally more favorable environmental profile:
-
Dibutyl Ether: While not readily biodegradable and classified as harmful to aquatic life, its lower Log Kow and measured BCF values suggest a low potential for bioaccumulation.
-
Cyclopentyl Methyl Ether (CPME): This "greener" solvent exhibits low aquatic toxicity and a low Log Kow, indicating a low bioaccumulation potential. However, it is not readily biodegradable.
-
2-Methyltetrahydrofuran (2-MeTHF): Also positioned as a sustainable alternative, 2-MeTHF shows low acute aquatic toxicity and is not readily biodegradable. The lack of Log Kow and BCF data prevents a full assessment of its bioaccumulation potential.
Recommendation: For researchers and professionals seeking to minimize the environmental impact of their work, CPME and 2-MeTHF appear to be preferable alternatives to this compound based on their significantly lower aquatic toxicity. The high bioaccumulation potential of this compound, as suggested by its estimated Log Kow, is a considerable concern. While dibutyl ether has a lower bioaccumulation potential than this compound, its higher aquatic toxicity compared to CPME and 2-MeTHF makes it a less desirable choice.
Further experimental investigation into the aquatic toxicity and biodegradability of this compound is crucial for a more definitive environmental risk assessment. When selecting a solvent, a holistic approach that considers the entire life cycle, including manufacturing processes and disposal, is essential for making the most sustainable choice.
References
Navigating High-Temperature Nanocrystal Synthesis: A Comparative Guide to Dihexyl Ether and its Alternatives
For researchers, scientists, and drug development professionals engaged in chemical synthesis, particularly the fabrication of advanced nanomaterials, the choice of a high-boiling point solvent is a critical parameter that dictates the size, morphology, and ultimate performance of the end product. This guide provides an objective comparison of dihexyl ether against common alternatives like 1-octadecene and diphenyl ether, supported by experimental data, to inform solvent selection in high-temperature nanoparticle synthesis.
This compound, a hydrophobic and relatively inert solvent, is valued for its stability and high boiling point, making it a suitable medium for syntheses requiring sustained high temperatures, such as the "hot-injection" method for quantum dot and other nanoparticle production. Its performance, however, must be weighed against other available high-boiling point solvents.
Performance Comparison in Nanoparticle Synthesis
The selection of a high-boiling point solvent significantly influences the nucleation and growth kinetics of nanoparticles, thereby affecting their final characteristics such as size, size distribution (monodispersity), and quantum yield. While direct, comprehensive comparative studies are limited, data extrapolated from various research efforts allow for a comparative analysis.
| Solvent | Boiling Point (°C) | Nanoparticle System | Average Particle Size (nm) | Key Observations |
| This compound | 228-229 | Iron Oxide (Fe₃O₄) | ~8-15 | Often results in good monodispersity. Its moderate boiling point allows for controlled growth kinetics. |
| 1-Octadecene (ODE) | 315 | Cadmium Selenide (CdSe) | Tunable (e.g., 2-6) | High boiling point enables access to a wide range of temperatures for size tuning. However, it can polymerize at high temperatures, potentially contaminating the nanoparticle product.[1] |
| Diphenyl Ether | 259 | Iron Oxide (Fe₃O₄) | ~5-20 | A common solvent for iron oxide nanoparticle synthesis, providing good control over particle size.[2][3] |
| Dioctyl Ether | 287 | Iron Oxide (Fe₃O₄) | ~4-12 | Similar to diphenyl ether, it is effective for producing monodisperse iron oxide nanoparticles.[2] |
Note: The particle sizes are indicative and can be tuned by varying other reaction parameters like precursor concentration, ligand choice, and reaction time.
The trend suggests that solvents with higher boiling points and viscosity can lead to the formation of larger nanocrystals. This is attributed to a slower nucleation rate in more viscous media, which limits the number of nuclei formed and allows for more precursor material to contribute to the growth of existing nuclei.[4] For instance, studies on palladium nanocrystals have shown that increasing the fraction of high-boiling, viscous ethylene glycol in a solvent mixture leads to a corresponding increase in the average particle diameter.[4]
Experimental Protocols: A Case Study in Hot-Injection Synthesis
The hot-injection technique is a cornerstone of colloidal nanoparticle synthesis, enabling the production of monodisperse nanocrystals by separating the nucleation and growth phases. Below is a generalized protocol for the synthesis of semiconductor quantum dots, adaptable for use with high-boiling point solvents like this compound.
Protocol: Hot-Injection Synthesis of Cadmium Selenide (CdSe) Quantum Dots
Objective: To synthesize monodisperse CdSe quantum dots using a hot-injection method in a high-boiling point solvent.
Materials:
-
Cadmium oxide (CdO)
-
Oleic acid (OA)
-
This compound (or alternative solvent like 1-Octadecene)
-
Selenium (Se) powder
-
Trioctylphosphine (TOP)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line and glassware
-
Heating mantle and thermocouple
-
Syringes and needles
Procedure:
-
Precursor Preparation (Cadmium Oleate):
-
In a three-neck flask, combine CdO, oleic acid, and this compound.
-
Heat the mixture under an inert atmosphere to ~150-200 °C with stirring until the solution becomes clear, indicating the formation of the cadmium oleate precursor.
-
Raise the temperature to the desired injection temperature (e.g., 240-280 °C).
-
-
Precursor Preparation (TOP-Se):
-
In an inert atmosphere glovebox, dissolve selenium powder in trioctylphosphine to create a TOP-Se solution.
-
-
Injection:
-
Rapidly inject the TOP-Se solution into the hot cadmium oleate solution in the three-neck flask.
-
The injection will cause a rapid color change, indicating the nucleation of CdSe quantum dots.
-
-
Growth and Quenching:
-
Allow the reaction to proceed at the injection temperature. The growth time will determine the final size of the quantum dots (longer times lead to larger dots).
-
To stop the reaction and isolate the quantum dots, quickly cool the reaction flask in a water bath.
-
-
Purification:
-
Add a non-solvent (e.g., acetone or ethanol) to precipitate the quantum dots.
-
Centrifuge the mixture to collect the quantum dots and discard the supernatant.
-
Redisperse the quantum dots in a nonpolar solvent like toluene or hexane. Repeat the precipitation and redispersion steps several times to remove excess reagents.
-
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the hot-injection synthesis workflow and the logical relationship between solvent properties and nanoparticle characteristics.
References
Safety Operating Guide
Proper Disposal of Dihexyl Ether: A Guide for Laboratory Professionals
The safe and compliant disposal of dihexyl ether is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, ensuring adherence to safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions:
This compound is a combustible liquid that can cause skin and eye irritation.[1] It is crucial to handle this chemical in a well-ventilated area, away from heat, sparks, open flames, and hot surfaces.[1][2] Personal protective equipment (PPE), including protective gloves, safety goggles, and a lab coat, must be worn at all times during handling and disposal procedures.[1]
Key Hazards Associated with this compound
| Hazard | Description | Mitigation |
| Flammability | Combustible liquid.[1] | Keep away from ignition sources.[1] Use in a well-ventilated area.[1] |
| Skin and Eye Irritation | Causes skin and serious eye irritation.[1] | Wear appropriate PPE, including gloves and eye protection.[1] |
| Aquatic Toxicity | May cause long-lasting harmful effects to aquatic life.[1] | Prevent release into the environment.[1] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound waste in a laboratory setting.
1. Waste Identification and Segregation:
-
Treat all this compound waste as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams, particularly incompatible chemicals such as acids, bases, and oxidizers.[3]
-
Keep liquid and solid waste separate.[4]
2. Container Selection and Labeling:
-
Use a chemically compatible container for collecting this compound waste. A clean, empty, and dry glass bottle with a secure screw cap is recommended.[4][5]
-
The container must be in good condition, free from cracks or leaks.
-
Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[6] The label should clearly state "Hazardous Waste," "this compound," and list all constituents and their approximate concentrations.
3. Waste Accumulation and Storage:
-
Collect the waste in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[7][8]
-
Ensure the waste container is kept tightly closed except when adding waste.[7]
-
Store the container in a well-ventilated area, away from heat and direct sunlight.[1]
-
Provide secondary containment, such as a spill tray, to capture any potential leaks.[4][9]
4. Arranging for Disposal:
-
Once the container is full (do not overfill; leave at least 10% headspace) or when the experiment is complete, contact your institution's Environmental Health and Safety (EH&S) department to schedule a waste pickup.[7]
-
Do not dispose of this compound down the drain or in regular trash.[5][8] This is a violation of regulations and can create a fire hazard in the plumbing.[5]
-
For larger quantities or non-recyclable solutions, a licensed disposal company should be utilized, which is typically arranged by your EH&S department.[1]
5. Spill Management:
-
In the event of a small spill, ensure adequate ventilation and remove all ignition sources.[1]
-
Contain the spill using an absorbent material like vermiculite or sand.
-
Collect the contaminated absorbent material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
-
For large spills, evacuate the area and contact your institution's emergency response team.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. nipissingu.ca [nipissingu.ca]
- 4. acewaste.com.au [acewaste.com.au]
- 5. Hazardous Waste Disposal [cool.culturalheritage.org]
- 6. vumc.org [vumc.org]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling Dihexyl Ether
For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of dihexyl ether, designed to ensure the well-being of laboratory personnel and maintain a safe research environment. Adherence to these procedures is critical for all researchers, scientists, and drug development professionals.
Essential Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment is the first line of defense against the potential hazards of this compound, which is a combustible liquid and can cause skin and eye irritation.[1] The following table summarizes the required PPE for handling this chemical.
| PPE Category | Item | Specifications and Recommendations |
| Hand Protection | Chemical-resistant gloves | While specific breakthrough time data for this compound is not readily available, for ethers in general, Viton® or nitrile gloves are recommended. Always inspect gloves for integrity before use and replace them immediately if contaminated.[2] For prolonged or immersive contact, consult the glove manufacturer's chemical resistance guide. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Must meet ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Skin and Body Protection | Flame-resistant lab coat | A lab coat made of Nomex® or 100% cotton is recommended.[3] Ensure the lab coat is fully buttoned. |
| Long pants and closed-toe shoes | Pants should cover the entire leg, and shoes must be made of a non-porous material. | |
| Respiratory Protection | Use in a well-ventilated area | Handling of this compound should be performed in a certified chemical fume hood to minimize inhalation of vapors.[1][4] |
| Respirator (if necessary) | If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with organic vapor cartridges is required. Use of a respirator necessitates a formal respiratory protection program, including fit testing and training.[5] |
Operational Plan: Step-by-Step Handling Procedures
Strict adherence to the following procedures is mandatory to ensure the safe handling of this compound.
Preparation and Pre-Handling Checklist
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Assemble all PPE: Before handling the chemical, don all required personal protective equipment as detailed in the table above.
-
Clear the Workspace: Remove all unnecessary items from the fume hood to prevent contamination and create a clear working area.[4]
-
Locate Safety Equipment: Confirm the location and operational status of the nearest safety shower, eyewash station, and fire extinguisher.
-
Review Safety Data Sheet (SDS): Always review the SDS for this compound before beginning any new procedure.
Handling this compound
-
Transfer and Dispensing: Conduct all transfers of this compound within the fume hood to control vapor exposure.[1][4]
-
Avoid Ignition Sources: this compound is a combustible liquid. Keep it away from all potential ignition sources, including open flames, hot plates, and spark-producing equipment.[1][4][6]
-
Grounding and Bonding: For transfers from large metal containers (greater than 5 gallons), use proper grounding and bonding techniques to prevent static electricity discharge.[4][6]
-
Keep Containers Closed: When not in use, ensure that all containers of this compound are tightly sealed to prevent the release of vapors.[6]
Post-Handling and Decontamination
-
Wipe Down Surfaces: After handling is complete, decontaminate the work surface in the fume hood with an appropriate cleaning agent.
-
Proper Glove Removal: Remove gloves using the proper technique to avoid skin contact with any residual chemical.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[1][6] Store in a designated flammable liquids storage cabinet.[4]
Disposal Plan: Managing this compound Waste
This compound and any materials contaminated with it are considered hazardous waste and must be disposed of accordingly.
Waste Collection
-
Designated Waste Container: Collect all this compound waste in a clearly labeled, chemically compatible container with a secure lid. The container should be labeled "Hazardous Waste, this compound".[7]
-
Segregation: Do not mix this compound waste with other incompatible waste streams.[7]
-
Container Integrity: Use containers that are in good condition and will not leak. Glass or Teflon®-lined containers are often suitable.[8]
Waste Storage
-
Secondary Containment: Store waste containers in a secondary containment bin to prevent the spread of material in case of a leak.[7]
-
Storage Location: Store waste in a designated satellite accumulation area within the laboratory, away from general work areas.
-
Keep Closed: Keep the waste container securely closed except when adding waste.[7]
Waste Disposal
-
Professional Disposal: Arrange for the disposal of this compound waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[9]
-
Do Not Evaporate: Do not allow this compound waste to evaporate in the fume hood as a means of disposal.[8]
-
Do Not Pour Down the Drain: Never dispose of this compound in the sanitary sewer system.[8]
Visualizing Safe Handling Workflows
To further clarify the procedural steps, the following diagrams illustrate the logical flow for handling this compound and the decision-making process for selecting appropriate PPE.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Caption: Decision tree for selecting appropriate PPE when handling this compound.
References
- 1. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 2. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. ehs.stanford.edu [ehs.stanford.edu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Use and Storage of Flammable and Combustible Liquids | Environmental Health & Safety [ehs.utk.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Hazardous Waste Disposal [cool.culturalheritage.org]
- 9. solvent-recyclers.com [solvent-recyclers.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
